Bay-876

Catalog No.
S520545
CAS No.
1799753-84-6
M.F
C24H16F4N6O2
M. Wt
496.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bay-876

CAS Number

1799753-84-6

Product Name

Bay-876

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C24H16F4N6O2

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BAY-876; BAY 876; BAY876.

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

The exact mass of the compound N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide is 496.1271 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Discovery & Optimization of BAY-876

Author: Smolecule Technical Support Team. Date: February 2026

The journey to BAY-876 began with a high-throughput screen of approximately 3 million compounds [1]. The goal was to find a molecule that could potently inhibit GLUT1 without significantly affecting other crucial glucose transporters like GLUT2, GLUT3, and GLUT4 [1].

  • Initial Hit: The screening identified the N-(1H-pyrazol-4-yl)quinoline-4-carboxamides chemical class as a promising starting point [1].
  • Lead Optimization: Extensive structure-activity relationship (SAR) explorations were conducted on this chemical scaffold. Through systematic modification, researchers successfully developed compounds with single-digit nanomolar potency against GLUT1 [1].
  • Final Candidate: The most promising compound emerging from this optimization was This compound (N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide). It achieved the desired profile with high selectivity (a selectivity factor of >100 against GLUT2, GLUT3, and GLUT4), good metabolic stability in vitro, and high oral bioavailability in vivo [1].

Key Pharmacological Characteristics of this compound

The table below summarizes the core properties that make this compound a valuable research tool and a promising therapeutic candidate.

Property Description / Value
Molecular Target Glucose Transporter 1 (GLUT1; SLC2A1) [1]
Reported Potency (IC₅₀) ~2 nM (cell-free system) [2] [1]
Key Feature High selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 [1]
Primary Consequence Inhibits facilitative glucose uptake, disrupting the first step of glycolysis [3]
Downstream Effects Reduces cancer cell viability, metabolism, and proliferation; induces apoptosis; can enhance efficacy of other anti-cancer agents [3] [4] [5]

Mechanism of Action and Functional Consequences

The following diagram illustrates the mechanism by which this compound exerts its anti-tumor effects, from initial glucose transport inhibition to downstream metabolic disruptions and cellular outcomes.

G cluster_1 Cellular Consequences cluster_2 Final Outcomes Start This compound GLUT1 Potent and Selective GLUT1 Inhibition Start->GLUT1 Glucose Blocked Glucose Uptake GLUT1->Glucose Metabolism Disrupted Glycolysis Glucose->Metabolism C1 Metabolic Stress (Reduced ATP, Altered Metabolites) Metabolism->C1 C2 Energy Sensor Activation (AMPK/p53) Metabolism->C2 C3 Increased Mitochondrial Respiration & ROS Metabolism->C3 C4 Reduced Biosynthetic Precursors Metabolism->C4 O1 Cell Cycle Arrest C1->O1 O2 Apoptosis C1->O2 O3 Reduced Proliferation C1->O3 O4 Enhanced Sensitivity to Other Drugs C1->O4 C2->O1 C2->O3 C2->O4 C3->O2 C3->O4 C4->O3 C4->O4

This compound mechanism of action from GLUT1 inhibition to anti-tumor effects.

Experimental Evidence and Protocols

Substantial preclinical evidence demonstrates the anti-cancer potential of this compound across various cancer types. Key findings and associated experimental methodologies are summarized below.

Cancer Type Key Findings Experimental Models & Protocols Cited

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induced apoptosis; enhanced anti-cancer effects of bitter taste receptor (T2R) agonists; decreased TNFα-induced IL-8 production [3]. | - Cell Viability: MTS/Proliferation assays.

  • Apoptosis: Caspase-3/7 activity measurement.
  • Glucose Uptake: FLII12Pglu-700μδ6 biosensor and media glucose measurement.
  • Gene/Protein Expression: qPCR, Western Blot, Immunofluorescence [3]. | | Colorectal Cancer (CRC) | Inhibited cell proliferation; induced metabolic changes (enhanced mitochondrial respiration, increased ROS); promoted apoptosis; showed tumor-inhibitory effects in vivo [4] [6]. | - Proliferation: MTS assay and direct cell counting.
  • Metabolic Flux Analysis: Extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).
  • ROS Measurement: Flow cytometry.
  • Xenograft Model: HCT116 cells in mice, this compound dissolved in carboxymethylcellulose [4]. | | Non-Small Cell Lung Cancer (NSCLC) | Sensitized tumor cells to EGFR tyrosine kinase inhibitors (e.g., Osimertinib) by interacting with phosphorylated EGFR and regulating its downstream signaling [5]. | - Protein Interaction: Co-immunoprecipitation (Co-IP), Western Blot.
  • Gene Expression: RNA-seq analysis.
  • *In Vivo* Efficacy: H1975 xenograft model testing this compound + Osimertinib combination [5]. | | Hepatocellular Carcinoma (HCC) | A novel microcrystalline formulation for intratumoral injection achieved sustained release, inhibiting glucose uptake, proliferation, and epithelial-mesenchymal transition (EMT) [2]. | - Formulation: Microcrystalline this compound in saline with Tween-80 and PEG-400.
  • Proliferation: MTT assay.
  • Gene Expression: qPCR for EMT markers (E-cadherin, N-cadherin, Vimentin) [2]. |

Research Applications and Considerations

This compound is primarily used as a highly selective tool compound to investigate the biological role of GLUT1 in various physiological and pathological processes. Its applications extend beyond oncology to studies in endothelial cell biology [7] and immunometabolism [8].

For in vivo studies, a microcrystalline formulation of this compound has been developed for direct intratumoral injection. This approach sustains localized drug levels and reduces potential systemic side effects from global GLUT1 inhibition [2].

A crucial finding from immunology research is that while Glut1 inhibition drastically reduces blood monocyte numbers, it may not affect processes like atherosclerosis development due to increased migratory capacity in remaining monocytes. This highlights the importance of understanding cell-type-specific and systemic consequences when targeting core metabolism [8].

References

Core SAR and Biological Activity of BAY-876

Author: Smolecule Technical Support Team. Date: February 2026

SAR & Property Description Biological Effect & Experimental Evidence
Chemical Class N-(1H-pyrazol-4-yl)quinoline-4-carboxamides [1] Served as an excellent starting point for extensive SAR exploration and optimization [1].
Potency & Selectivity Single-digit nanomolar (nM) inhibitor of GLUT1; >100-fold selectivity over GLUT2, GLUT3, and GLUT4 [1] [2] High selectivity makes it a valuable tool for probing GLUT1-specific biology without confounding effects from other transporters.

| Key In-Vitro Findings | - Reduces Glucose Uptake [3]

  • Induces Apoptosis [4] [3]
  • Inhibits Cell Proliferation [4] | - Decreased viability in HNSCC, CRC (HCT116, DLD1, etc.) cells [4] [3].
  • Enhanced mitochondrial respiration and ROS leading to cell death in CRC [4]. | | Key In-Vivo Findings | - Oral Bioavailability [1]
  • Monotherapy Efficacy [2]
  • Combination Therapy Synergy [2] [5] | - Reduced tumor growth in ovarian cancer xenografts [2].
  • Synergistic tumor inhibition with mitochondrial complex I inhibitor DBI-1 in CRC [2].
  • Sensitized tumor cells to EGFR TKIs (Osimertinib) in lung cancer [5]. |

Detailed Experimental Protocols

The anti-tumor effects of BAY-876 have been validated through various standardized experimental methodologies.

Cell-Based Viability and Proliferation Assays
  • MTS Assay: Used to measure cell viability. Cells are seeded in 96-well plates, treated with this compound, and incubated with MTS reagent. Viability is quantified by measuring absorbance at 490nm [4].
  • Cell Growth Assay: Cells are cultured in multi-well plates and treated with a range of this compound concentrations for several days. Proliferation is assessed by counting cells after trypsinization using an automated cell counter [4].
  • Colony Formation Assay: A low density of cells (500-800 cells/well) is seeded and cultured for 1-2 weeks with drug treatment. Resulting colonies are fixed, stained with crystal violet, and scanned for quantification [5].
Gene and Protein Expression Analysis
  • siRNA Knockdown: GLUT1 expression is silenced using specific small interfering RNAs (siRNAs) transfected into cells using reagents like Lipofectamine. Knockdown efficiency is validated via qRT-PCR or Western blot [4].
  • Western Blot Analysis: Protein samples are separated by SDS-PAGE, transferred to PVDF membranes, and probed with target-specific primary and secondary antibodies. Protein bands are visualized using ECL reagents and quantified with software like ImageJ [4] [5].
  • Co-Immunoprecipitation (Co-IP): Used to investigate protein-protein interactions. Cells are lysed, and the protein of interest is immunoprecipitated with a specific antibody and magnetic beads. The precipitated complexes are then analyzed by Western blot to identify binding partners [5].
In-Vivo Xenograft Models
  • Model Establishment: Human cancer cells are injected subcutaneously into immunodeficient mice [4] [2] [5].
  • Drug Administration: Once tumors reach a predetermined volume, mice are treated with this compound, often dissolved in carboxymethylcellulose (CMC), via oral gavage. Combination studies involve co-administration with other agents [4] [2].
  • Endpoint Analysis: Tumor volume and weight are monitored and compared to control groups to assess the compound's inhibitory effects [2].

Mechanism of Action and Signaling Pathways

The following diagram summarizes the key mechanistic pathways through which this compound exerts its anti-cancer effects.

G BAY876 This compound GLUT1 GLUT1 Inhibition BAY876->GLUT1 Combination Combination Effects BAY876->Combination GlucoseUptake Impaired Glucose Uptake GLUT1->GlucoseUptake WarburgEffect Suppression of Warburg Effect GlucoseUptake->WarburgEffect MetabolicShift Metabolic Shift to Mitochondrial Respiration WarburgEffect->MetabolicShift ROS ROS MetabolicShift->ROS Increased Apoptosis Induction of Apoptosis EGFR_TKI Enhanced Sensitivity to EGFR TKIs Combination->EGFR_TKI e.g., Osimertinib Synergy Synergistic Cell Death with T2R Agonists Combination->Synergy e.g., in HNSCC ETC_Inhibitor Synergy with ETC Inhibitors Combination->ETC_Inhibitor e.g., DBI-1 in CRC ROS->Apoptosis

This compound acts primarily by inhibiting GLUT1, disrupting cancer cell metabolism and inducing cell death, while also showing synergistic effects in combination therapies.

Future Research and Conclusion

This compound has established itself as a powerful tool compound in cancer research, primarily due to its high selectivity for GLUT1. Future research directions may include:

  • Broader Combination Screening: Exploring synergies with a wider array of targeted therapies and immunotherapies [2] [5].
  • Resistance Mechanisms: Investigating potential resistance pathways to GLUT1 inhibition and strategies to overcome them.
  • Therapeutic Window Optimization: Further in-vivo studies are needed to fine-tune dosing regimens that maximize efficacy while minimizing toxicity, as some weight loss was observed in mouse models [2].

References

Experimental Evidence & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876's potency and its functional consequences have been validated in various cancer models. The following table outlines key experimental findings.

Cancer Type Experimental Model Key Findings Cited Reference
Ovarian Cancer SKOV-3, OVCAR-3 cells; mouse xenograft Dose-dependent cell growth inhibition; reduced tumor growth in vivo after oral administration (1.5-4.5 mg/kg/day). [1]
Colorectal Cancer (CRC) HCT116, DLD1, COLO205, LoVo cells; mouse xenograft Inhibited cell proliferation; induced metabolic changes, increased ROS, and apoptosis; suppressed tumor growth in vivo. [2] [3]
Head and Neck Squamous Cell Carcinoma (HNSCC) SCC47, FaDu, SCC90 cells Decreased glucose uptake and cell viability; induced apoptosis; enhanced effects when combined with other agonists. [4]
Hepatocellular Carcinoma (HCC) HepG2, MHCC97-H cells Inhibited glucose uptake and cell proliferation; suppressed epithelial-mesenchymal transition (EMT). [5]
Key Experimental Protocols

Researchers have used several standard methodologies to evaluate this compound's effects:

  • Cell Viability/Proliferation Assays: MTS [2] and MTT [5] assays are commonly used. Typically, cells are seeded in 96-well plates, treated with a range of this compound concentrations (e.g., 25-75 nM) for 24-72 hours, and viability is measured via spectrophotometry [2] [1] [5].
  • Glucose Uptake Measurement: A FRET-based flow cytometry assay using the FLII12Pglu-700μδ6 glucose-sensing biosensor can measure real-time inhibition of glucose uptake in cells treated with this compound [4] [1].
  • In Vivo Studies: this compound has shown good oral bioavailability (79-85% in rat and dog models) [6]. In mouse xenograft models, it is typically administered orally, dissolved in a vehicle like carboxymethylcellulose (CMC), at doses ranging from 1.5 to 4.5 mg/kg daily for several weeks [2] [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by directly and selectively inhibiting GLUT1. This inhibition disrupts the first and rate-limiting step of glycolysis in cancer cells, which often overexpress GLUT1 to fuel their high glycolytic rate (the Warburg effect) [2] [7]. The downstream cellular consequences of this inhibition are outlined below.

G BAY876 This compound GLUT1 GLUT1 Inhibition BAY876->GLUT1 GlucoseUptake Reduced Glucose Uptake GLUT1->GlucoseUptake Glycolysis Impaired Glycolysis GlucoseUptake->Glycolysis ATP Decreased ATP Production Glycolysis->ATP Mitochondria Enhanced Mitochondrial Respiration Glycolysis->Mitochondria Metabolic Shift Apoptosis Induction of Apoptosis ATP->Apoptosis ROS Increased ROS Levels Mitochondria->ROS ROS->Apoptosis Proliferation Inhibition of Tumor Cell Proliferation Apoptosis->Proliferation

This compound's mechanism leads to apoptosis via metabolic disruption and oxidative stress.

Key Research Applications and Considerations

  • Research Use: this compound is a chemical probe for research use only, to investigate GLUT1 function and cancer metabolism [6] [1] [8].
  • Formulation for Testing: this compound is water-insoluble and typically dissolved in DMSO for in vitro studies [6] [5]. For in vivo oral administration, suspensions in vehicles like carboxymethylcellulose (CMC) are used [2] [6].
  • Combination Therapy: Evidence suggests this compound can enhance the efficacy of other anti-cancer agents, such as bitter taste receptor (T2R) agonists in HNSCC [4].

References

Mechanism of Action and Oncogenic Role of GLUT1

Author: Smolecule Technical Support Team. Date: February 2026

Many cancer cells exhibit the Warburg effect, a metabolic shift where they rely heavily on aerobic glycolysis for energy, even in oxygen-rich conditions [1] [2]. GLUT1, a facilitative glucose transporter, is often overexpressed in tumors and is the first rate-limiting step in this glycolytic pathway [2] [3].

BAY-876 specifically blocks GLUT1, cutting off the glucose supply that many cancer cells depend on. Beyond its metabolic role, GLUT1 can interact directly with phosphorylated EGFR (p-EGFR) and regulate its downstream signaling, such as the JAK-STAT and AKT-mTOR pathways, which promote tumor progression [4]. The following diagram illustrates how this compound targets this network.

architecture cluster_GLUT1 GLUT1-Mediated Metabolic Pathway cluster_EGFR GLUT1-EGFR Signaling Axis Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Fuels BAY876 BAY876 BAY876->GLUT1 Inhibits pEGFR pEGFR TumorGrowth TumorGrowth Glycolysis->TumorGrowth Supports EGFR EGFR EGFR->pEGFR Activation pEGFR->GLUT1 Interacts With DownstreamSignaling DownstreamSignaling pEGFR->DownstreamSignaling Activates DownstreamSignaling->TumorGrowth Promotes

Key Experimental Protocols

To evaluate this compound in a research setting, scientists employ standardized assays to measure its effects on glucose metabolism, cell viability, and tumor growth.

In Vitro Assays
  • Glucose Uptake Measurement: Cells are treated with this compound (e.g., 10 nM to 100 µM) for 24 hours. Glucose concentration in the media is measured with a glucose assay kit, or real-time uptake is quantified using a fluorescent glucose analog like FLII12Pglu-700μδ6 [5].
  • Glycolysis Rate Assay: Cells are treated with this compound (e.g., 25-75 nM) for 24 hours. The extracellular acidification rate (ECAR), a proxy for glycolytic flux, can be measured using a Seahorse XF Analyzer [3] [6].
  • Cell Viability/Proliferation Assays:
    • MTS Assay: After treating cells with this compound for 72 hours, MTS reagent is added. The absorbance at 490 nm is measured, which is proportional to the number of viable cells [2].
    • Colony Formation Assay: Cells (500-800 cells/well) are seeded and treated with this compound during medium renewal every 3 days for 7-14 days. Resulting colonies are fixed, stained with crystal violet, and counted [4].
In Vivo Models
  • Xenograft Mouse Models: Immunodeficient NSG mice are subcutaneously injected with cancer cells (e.g., SKOV-3 ovarian cancer cells). Once tumors are established, this compound is administered daily via oral gavage (e.g., 1.5-4.5 mg/kg in a solution of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80). Tumor volume and body weight are monitored throughout the study [7] [3].
  • Microcrystalline Formulation for Local Administration: To overcome poor water solubility and systemic side effects, a microcrystalline formulation of this compound has been developed. This allows for direct intra-tumoral injection, enabling sustained drug release and localized anti-tumor activity [8].

Experimental Data and Efficacy Profile

Extensive preclinical studies have characterized the effects of this compound across various cancer types. The table below summarizes key findings on its anti-cancer efficacy.

Cancer Type Model System This compound Treatment Key Findings Source
Ovarian Cancer SKOV-3 xenograft mice 4.5 mg/kg/day, oral, 28 days 68% reduction in tumor volume; 66% reduction in tumor weight [7]
Colorectal Cancer (CRC) HCT116, DLD1, etc. cells & xenograft In vitro & in vivo Inhibited proliferation; induced mitochondrial respiration, ROS, and apoptosis [2]
Head & Neck SCC (HNSCC) SCC47, FaDu cells 10 nM - 100 µM, in vitro Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists [5]
Hepatocellular Carcinoma (HCC) Microcrystalline formulation, in vivo Single intra-tumoral injection Sustained release; inhibited tumor growth & EMT [8]
Non-Small Cell Lung Cancer (NSCLC) H1975 xenograft mice In combo with Osimertinib Sensitized tumor cells to EGFR tyrosine kinase inhibitor [4]

Research Implications and Future Directions

This compound has proven to be an invaluable tool compound for basic research, enabling the dissection of GLUT1's specific role in cancer metabolism beyond its glucose-transporting function [4] [3].

Future research is focused on overcoming the challenges of its clinical translation. Key strategies include:

  • Developing novel formulations, such as the microcrystalline this compound, to enable localized therapy and reduce systemic exposure [8].
  • Exploring rational combination therapies with existing drugs, such as EGFR inhibitors or T2R agonists, to enhance efficacy and overcome drug resistance [5] [4].

References

Comprehensive Technical Guide: BAY-876 as a Selective GLUT1 Inhibitor Targeting the Warburg Effect in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Warburg Effect and Cancer Metabolic Reprogramming

The Warburg effect, first described by Otto Warburg in 1924, represents a fundamental metabolic alteration in cancer cells characterized by aerobic glycolysis – the preference for glycolysis over mitochondrial oxidative phosphorylation for energy production even in the presence of adequate oxygen [1] [2]. This metabolic reprogramming enables cancer cells to meet the dual demands of energy production and biosynthetic precursor generation required for rapid proliferation. The molecular basis of this effect involves upregulation of glucose transporters (particularly GLUT1), increased expression of glycolytic enzymes (HK2, PFK2, PKM2, LDHA), and modulation by key transcription factors including HIF-1α, MYC, and p53 [2]. The Warburg effect provides several advantages to cancer cells: it generates metabolic intermediates for nucleic acids, lipids, and amino acids; creates an acidic microenvironment that promotes invasion; and supports survival under hypoxic conditions common in solid tumors [3] [1].

The central role of GLUT1 (SLC2A1) in driving the Warburg effect makes it an attractive therapeutic target. GLUT1 is frequently overexpressed in diverse malignancies and correlates with poor prognosis in many cancer types [4] [5]. As the primary glucose transporter facilitating the initial rate-limiting step of glycolysis in many cancers, GLUT1 represents a strategic intervention point for disrupting tumor metabolic reprogramming. The development of selective GLUT1 inhibitors has therefore emerged as a promising therapeutic strategy, with BAY-876 representing a breakthrough compound in this category due to its exceptional potency and selectivity profile [4] [5].

This compound: Molecular Properties and Mechanism of Action

This compound (N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide) is a potent and highly selective small-molecule inhibitor of GLUT1 identified through high-throughput screening of approximately 3 million compounds [5]. Its molecular characteristics include:

  • High Potency: this compound demonstrates single-digit nanomolar inhibition of GLUT1 (IC~50~ ≈ 0.002 μM), representing a 250-500-fold improvement over earlier generation GLUT1 inhibitors such as STF-31 and WZB117 [4] [5].

  • Exceptional Selectivity: this compound exhibits a selectivity factor >100 against other glucose transporters including GLUT2, GLUT3, and GLUT4, minimizing off-target effects on normal tissues dependent on these transporters [5].

  • Favorable Drug Properties: The compound demonstrates ideal metabolic stability profiles and high oral bioavailability in preclinical models, supporting its development as a therapeutic agent [5].

This compound specifically targets the extracellular glucose-binding site of GLUT1, competitively inhibiting glucose uptake and thereby inducing metabolic crisis in cancer cells dependent on glycolysis. The diagram below illustrates this compound's mechanism of action in disrupting the Warburg effect in cancer cells:

G Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Extracellular Glycolysis Glycolysis GLUT1->Glycolysis Glucose Transport BAY876 BAY876 BAY876->GLUT1 Competitive Inhibition Lactate Lactate Glycolysis->Lactate Warburg Effect Mitochondria Mitochondria Glycolysis->Mitochondria Pyruvate Apoptosis Apoptosis Glycolysis->Apoptosis Metabolic Stress

This compound competitively inhibits GLUT1-mediated glucose uptake, disrupting glycolysis and inducing apoptosis in cancer cells.

At the cellular level, this compound treatment triggers a cascade of metabolic disturbances including depletion of ATP, increased reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to activation of the intrinsic apoptotic pathway [4] [6] [7]. The compound's exceptional selectivity for GLUT1 over other glucose transporters enables precise targeting of tumors with minimal impact on normal glucose homeostasis, representing a significant advantage over earlier generation inhibitors with broader GLUT inhibition profiles.

Preclinical Evidence of Anti-Cancer Efficacy

In Vitro Anti-Proliferative Effects Across Cancer Types

This compound has demonstrated broad anti-cancer activity against multiple cancer types in preclinical models. The table below summarizes key efficacy data from in vitro studies:

Table 1: In Vitro Anti-Cancer Efficacy of this compound Across Cancer Types

Cancer Type Cell Lines Tested Key Findings IC₅₀ / Effective Concentration Reference
Head and Neck Squamous Cell Carcinoma (HNSCC) SCC47, FaDu, RPMI2650, SCC90, SCC152 Decreased glucose uptake, induced apoptosis, reduced IL-8 production, enhanced T2R agonist effects 10 nM - 100 µM (dose-dependent) [4]
Colorectal Cancer HCT116, DLD1, COLO205, LoVo, Caco-2 Inhibited proliferation, reduced GLUT1 protein, enhanced mitochondrial respiration, increased ROS and apoptosis Varies by cell line [6] [7]
Ovarian Cancer SKOV-3, OVCAR-3, HEY, OVCR-429, OVCA-432 Decreased glycolytic rates and lactate production; no effect on GLUT1-deficient A2780 cells 25-50 nM (half-maximum suppression) [5]
Clear Cell Renal Cell Carcinoma 786-O Cytotoxic effects, enhanced sunitinib efficacy 53.56 µM (IC₅₀ after 96h) [8]

The consistent anti-proliferative effects across diverse cancer types highlight the broad therapeutic potential of GLUT1 inhibition in malignancies dependent on the Warburg effect. Notably, the differential sensitivity between cancer types reflects variable dependence on GLUT1-mediated glucose uptake, with certain cancers exhibiting exquisite sensitivity to nanomolar concentrations of this compound.

In Vivo Efficacy and Tolerability

The anti-tumor efficacy of this compound has been validated in multiple xenograft models, demonstrating significant tumor growth inhibition with favorable tolerability profiles:

Table 2: In Vivo Anti-Cancer Efficacy of this compound in Preclinical Models

Cancer Model Dosing Regimen Treatment Duration Efficacy Outcomes Tolerability Reference
Ovarian Cancer Cell Line Xenografts Not specified Not specified Potent inhibition of tumor growth No significant toxicity reported [5]
Ovarian Cancer Patient-Derived Xenografts (PDX) Not specified Not specified Significant tumor growth inhibition Well tolerated [5]
Colorectal Cancer Xenograft (HCT116) Not specified Not specified Significant tumor growth inhibition with GLUT1 suppression Well tolerated [6] [7]

The consistent demonstration of efficacy in both cell line-derived xenografts and patient-derived xenograft models strengthens the translational potential of this compound, as PDX models typically better recapitulate the heterogeneity and therapeutic responses of human tumors.

Experimental Protocols and Methodologies

Standardized In Vitro Assessment Protocols

For researchers investigating this compound, the following standardized protocols can ensure consistent and reproducible assessment of anti-cancer effects:

  • Cell Viability Assessment (MTS/CCK-8 Assay)

    • Procedure: Seed cells in 96-well plates (5,000 cells/well), incubate for 24h, then treat with this compound (typically 10 nM - 100 µM range) for 24-96h. Add MTS/CCK-8 reagent (20 µL), incubate 2-4h at 37°C, and measure absorbance at 490nm [7] [8].
    • Data Analysis: Calculate IC~50~ values using non-linear regression analysis of dose-response curves normalized to DMSO-treated controls.
  • Glucose Uptake Measurement

    • Option 1 (Media Glucose): Measure glucose depletion from culture media over 24h using glucose assay kits following this compound treatment [4].
    • Option 2 (Real-time Biosensor): Use FLII~12~Pglu-700μ~6~ glucose-sensing biosensor for real-time glucose uptake monitoring via live-cell imaging during this compound treatment [4].
  • Apoptosis Analysis

    • Perform Annexin V/propidium iodide staining followed by flow cytometry 24-48h after this compound treatment.
    • Validate with Western blotting for cleaved caspase-3 and PARP to confirm apoptotic pathway activation [4] [6].

The experimental workflow diagram below outlines the key steps for evaluating this compound efficacy in preclinical cancer models:

G cluster_1 In Vitro Assessment CellCulture CellCulture DrugTreatment DrugTreatment CellCulture->DrugTreatment CellCultureDetails Cell line selection Culture optimization GLUT1 expression validation CellCulture->CellCultureDetails FunctionalAssays FunctionalAssays DrugTreatment->FunctionalAssays TreatmentDetails This compound concentration range Time course study Combination agents DrugTreatment->TreatmentDetails MolecularAnalysis MolecularAnalysis FunctionalAssays->MolecularAnalysis FunctionalDetails Viability assays Glucose uptake Apoptosis detection Cell cycle analysis FunctionalAssays->FunctionalDetails DataAnalysis DataAnalysis MolecularAnalysis->DataAnalysis MolecularDetails Western blot (GLUT1, caspases) Metabolomic profiling RNA sequencing MolecularAnalysis->MolecularDetails AnalysisDetails IC₅₀ calculation Synergy analysis Statistical validation DataAnalysis->AnalysisDetails

Comprehensive experimental workflow for evaluating this compound efficacy in preclinical cancer models.

In Vivo Evaluation in Xenograft Models

For in vivo assessment of this compound efficacy, the following approach is recommended:

  • Model Establishment: Subcutaneously implant cancer cells (1-5×10^6^) or patient-derived tumor fragments into immunodeficient mice (typically NSG or nude strains) [6] [5].

  • Treatment Initiation: When tumors reach 100-200 mm³, randomize animals into treatment groups (n=6-8). Administer this compound dissolved in carboxymethylcellulose vehicle via oral gavage [6] [7].

  • Dosing Strategy: Implement a stepwise dosing approach starting at 5 mg/kg daily, with escalation to 10-20 mg/kg based on tolerability. Include vehicle control and positive control groups [5].

  • Endpoint Analysis: Monitor tumor volumes 2-3 times weekly, with terminal collection for immunohistochemical analysis of GLUT1, Ki-67, and cleaved caspase-3 [6] [5].

Combination Therapy Strategies

The therapeutic efficacy of this compound can be significantly enhanced through rational combination strategies:

  • Synergy with Bitter Taste Receptor (T2R) Agonists: In HNSCC models, low concentrations of this compound combined with T2R agonists demonstrated enhanced apoptosis through dual targeting of mitochondrial function and glucose metabolism [4]. This combination induced mitochondrial Ca²⁺ overload and depolarization while simultaneously limiting glycolytic ATP production.

  • Potentiation of Targeted Therapies: In clear cell renal cell carcinoma, this compound significantly enhanced the cytotoxicity of the multi-targeted tyrosine kinase inhibitor sunitinib, potentially overcoming therapeutic resistance [8].

  • Metabolic Synergy: Combining this compound with other metabolic inhibitors targeting complementary pathways (e.g., glutaminase inhibitors, mitochondrial complex inhibitors) may create synthetic lethality in tumors with metabolic dependencies.

The diagram below illustrates key synergistic interactions between this compound and combination agents:

G BAY876 BAY876 T2RAgonists T2RAgonists BAY876->T2RAgonists Enhanced Apoptosis TargetedTherapies TargetedTherapies BAY876->TargetedTherapies Overcome Resistance MetabolicInhibitors MetabolicInhibitors BAY876->MetabolicInhibitors Metabolic Synthetic Lethality T2REffects Mitochondrial Ca²⁺ overload Depolarization T2RAgonists->T2REffects TargetedEffects Signaling pathway inhibition Multi-target blockade TargetedTherapies->TargetedEffects MetabolicEffects Alternative pathway targeting Energy crisis induction MetabolicInhibitors->MetabolicEffects

This compound exhibits synergistic anti-cancer effects when combined with T2R agonists, targeted therapies, and other metabolic inhibitors.

Potential Resistance Mechanisms and Mitigation Strategies

Despite its potent anti-cancer effects, several potential resistance mechanisms may limit this compound efficacy:

  • Compensatory Upregulation of Alternative Glucose Transporters: Cancer cells may upregulate other GLUT family members (e.g., GLUT3, GLUT4) to maintain glucose uptake despite GLUT1 inhibition. Combination with broader-spectrum GLUT inhibitors or dual targeting of glycolytic enzymes may overcome this adaptation [5].

  • Metabolic Plasticity to Alternative Fuel Sources: Tumors may shift toward utilizing glutamine, fatty acids, or other nutrients to bypass glucose dependency. Dual targeting of complementary metabolic pathways represents a rational strategy to address this resistance mechanism [3] [2].

  • Activation of Pro-Survival Signaling Pathways: Stress from metabolic inhibition may trigger adaptive activation of PI3K/AKT, MAPK, or autophagy pathways. Combination with targeted inhibitors of these resistance pathways may enhance this compound efficacy [4].

  • Tumor Microenvironment Protection: The heterogeneous tumor microenvironment may create sanctuary sites with differential nutrient availability and drug penetration. Strategies to normalize tumor vasculature or modulate microenvironmental pH may improve this compound access to all tumor regions.

Conclusion and Future Directions

This compound represents a significant advancement in targeting cancer metabolism through highly specific inhibition of GLUT1, demonstrating compelling preclinical efficacy across diverse cancer types. Its ability to selectively disrupt the Warburg effect while sparing normal tissues expressing alternative glucose transporters provides a favorable therapeutic window. The compound's nanomolar potency, exceptional selectivity, and proven in vivo activity position it as a promising candidate for clinical translation.

Key research priorities for advancing this compound development include:

  • Biomarker Development: Identification of predictive biomarkers (e.g., GLUT1 expression levels, tumor glycolytic dependency, specific mutational profiles) to enable patient stratification.

  • Combination Optimization: Systematic evaluation of rational combination partners across cancer types to maximize therapeutic efficacy and overcome resistance.

  • Translational Studies: Comprehensive toxicology and pharmacokinetic profiling to establish optimal dosing regimens for clinical trials.

  • Microenvironment Interactions: Investigation of how tumor stroma and immune cells influence and respond to GLUT1 inhibition.

The strategic targeting of the Warburg effect through GLUT1 inhibition with this compound represents a promising approach to disrupt cancer metabolic dependencies. With ongoing research efforts addressing the current challenges, this compound holds significant potential to advance as a novel therapeutic agent in the oncology landscape, particularly for tumors demonstrating high glycolytic dependence and GLUT1 overexpression.

References

Physical & Chemical Properties of BAY-876

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
CAS Number 1799753-84-6 [1] [2] [3]
Molecular Formula C₂₄H₁₆F₄N₆O₂ [1] [4]
Molecular Weight 496.42 g/mol [2] [4]
Purity ≥ 98% [1] [3]
Appearance Solid, White to off-white powder [4]

Solubility Data & Solution Preparation

Solvent Solubility Notes / Preparation Method
DMSO 257.5 mg/mL (518.71 mM) [4] Recommended for preparing high-concentration stock solutions. Sonication is recommended to aid dissolution [4].
Ethanol 3 mg/mL (6.04 mM) [4] Sonication is recommended [4].
Water < 1 mg/mL (insoluble or slightly soluble) [4] Not suitable for direct dissolution.

For laboratory experiments, BAY-876 is typically prepared as a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or culture media. The final DMSO concentration in cell-based assays should be kept low (commonly below 0.1-0.5%) to avoid cytotoxicity [5].

Experimental Context from Research Studies

This compound is a potent and highly selective inhibitor of the Glucose Transporter 1 (GLUT1), with an IC₅₀ of 2 nM [1] [2] [3]. Its ability to dissolve in DMSO is central to its use in research, as illustrated by these common experimental protocols:

  • In vitro cell culture: Studies on colorectal cancer, head and neck squamous carcinoma, and lung cancer cells typically dissolve this compound in DMSO first, then dilute it into the culture medium for treatment. The final DMSO concentration is kept low (e.g., 0.1% or less) to avoid solvent toxicity [6] [7] [5].
  • In vivo administration: For animal studies, such as research in mouse xenograft models, this compound is often prepared as a suspension for oral gavage using vehicles like 0.5% carboxymethylcellulose (CMC) [6] or 0.5% hydroxypropyl methyl cellulose with 0.1% Tween 80 [4], rather than being administered in a DMSO-based solution.

The diagram below outlines a general experimental workflow for using this compound in cell-based assays, based on the methodologies described in the research [6] [7] [5].

G cluster_1 Key Considerations A Prepare this compound Stock Solution B Solubilize in DMSO A->B C Aliquot & Store B->C D Dilute in Cell Culture Medium C->D E Treat Cells D->E F Conduct Assays E->F K1 Stock Concentration: ~257.5 mg/mL in DMSO K2 Final [DMSO] in Assay: Typically < 0.1% K3 Common Assays: Viability, Apoptosis, Metabolic Flux

Key Handling Information

  • Storage: It is recommended to store the this compound powder at -20°C for long-term stability (e.g., 3 years). Stock solutions in DMSO are typically stable at -80°C for about one year [4].
  • Solubilization: If the powder or solution does not dissolve easily during preparation, brief sonication (using a water bath sonicator) is an effective method to help it fully dissolve [4].

References

Cellular & Molecular Consequences

Author: Smolecule Technical Support Team. Date: February 2026

The inhibition of GLUT1 by BAY-876 triggers a cascade of downstream cellular events that collectively impair cancer cell survival and proliferation, as illustrated in the following pathway and described thereafter.

G BAY876 This compound GLUT1 GLUT1 Inhibitor BAY876->GLUT1 GlucoseUptake Impaired Glucose Uptake GLUT1->GlucoseUptake Glycolysis Inhibited Glycolysis GlucoseUptake->Glycolysis EGFR Impaired EGFR Signaling (Select Cancers) GlucoseUptake->EGFR Non-Metabolic Bioenergetics Bioenergetic Crisis (Reduced ATP) Glycolysis->Bioenergetics Biosynthesis Impaired Biosynthesis (Nucleotides, Lipids) Glycolysis->Biosynthesis MetabolicShift Compensatory Metabolic Shift Bioenergetics->MetabolicShift Forces Apoptosis Activation of Apoptosis Bioenergetics->Apoptosis Proliferation Inhibition of Cell Proliferation Biosynthesis->Proliferation ROS Increased Mitochondrial ROS MetabolicShift->ROS ROS->Apoptosis EGFR->Proliferation

This compound mechanism of action and downstream consequences on cancer cell survival.

The key downstream consequences include:

  • Metabolic Crisis and Bioenergetic Stress: By blocking glucose, this compound directly reduces the flux through the glycolytic pathway, leading to a drop in ATP production and a shortage of essential biosynthetic precursors, such as ribose for nucleotides, glycerol for lipids, and serine for amino acids and glutathione synthesis [1] [2].
  • Induction of Oxidative Stress and Apoptosis: In some cancer models, the metabolic blockade forces a compensatory increase in mitochondrial oxidative phosphorylation (OXPHOS). This shift can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and triggering mitochondrial-mediated apoptosis [1].
  • Non-Metabolic Signaling Interference: Emerging evidence indicates that GLUT1 has signaling functions beyond transport. In lung adenocarcinoma, GLUT1 binds to phosphorylated EGFR (primarily at the Y1068 site) within its extracellular transmembrane region. This interaction stabilizes EGFR and enhances its downstream oncogenic signaling (e.g., JAK-STAT, RAS-RAF, AKT-mTOR). This compound disrupts this GLUT1-EGFR axis, sensitizing tumor cells to EGFR tyrosine kinase inhibitors like Osimertinib [3].
  • Inhibition of Proliferation and Metastasis: The collective impact of metabolic and signaling disruption is a potent inhibition of cancer cell proliferation. Furthermore, this compound has been shown to inhibit the expression of epithelial-mesenchymal transition (EMT)-related factors, thereby reducing the metastatic potential of cancer cells [4].

Experimental Evidence & Protocols

The efficacy of this compound has been validated across diverse cancer types, both in vitro and in vivo. Key experimental findings and methodologies are summarized below.

Cancer Type Model System Key Findings Reference
Hepatocellular Carcinoma (HCC) In vivo tumor models; Microcrystalline formulation Sustained-release injection inhibited glucose uptake, cell proliferation, and EMT. [4]
Head & Neck Squamous Cell Carcinoma (HNSCC) HNSCC cell lines (SCC47, FaDu, etc.) Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists. [5]
Colorectal Cancer (CRC) CRC cell lines (HCT116, DLD1, etc.); Mouse xenograft Inhibited proliferation, increased mitochondrial ROS and apoptosis. [1]
Lung Adenocarcinoma NSCLC cell lines (H1975, etc.); Xenograft models Sensitized tumors to EGFR-TKIs (Osimertinib) by disrupting GLUT1-EGFR interaction. [3]
Clear Cell Renal Cell Carcinoma (ccRCC) 786-O cell line Showed cytotoxic effect and enhanced efficacy of sunitinib. [6]
Breast Cancer MDA-MB-231, 4T1 cell lines Potently inhibited glycolysis; synergy with mitochondrial-targeting agents. [7]
Key Experimental Protocols

1. In Vitro Glucose Uptake Assay

  • Principle: Measure the intracellular accumulation of a fluorescent glucose analog (e.g., 2-NBDG) or the depletion of glucose from the culture medium.
  • Protocol: Cells are seeded in multi-well plates and pre-treated with this compound for a set time (e.g., 2-24 hours). For 2-NBDG, cells are incubated with the probe in glucose-free media, then washed and analyzed via flow cytometry or fluorescence microscopy. Alternatively, glucose concentration in the media can be measured using a colorimetric or electrochemical assay over time [5].

2. Cell Viability and Proliferation Assays

  • Common Methods: MTT, MTS, or Cell Counting Kit-8 (CCK-8) assays.
  • Protocol: Cells are treated with a concentration gradient of this compound (e.g., 1 nM to 100 µM) for 24-96 hours. The tetrazolium dye is added, and after incubation, absorbance is measured at 490 nm. Viability is calculated relative to DMSO-treated controls. For long-term proliferation, colony formation assays are used, where a small number of cells are treated for 7-14 days, then fixed, stained (e.g., crystal violet), and colonies are counted [3] [1] [6].

3. In Vivo Efficacy Studies

  • Model: Typically mouse xenograft models, where human cancer cells are implanted subcutaneously.
  • Dosing: Once tumors are established, this compound is administered. Common routes and formulations include:
    • Oral Gavage: Prepared in a vehicle like 5% DMSO, 95% corn oil at 0.4 mg/ml [8].
    • Intratumoral Injection: For localized delivery, a microcrystalline suspension in saline with excipients like Tween 80 and PEG can be used for sustained release [4].
  • Endpoint: Tumor volume is monitored and compared to vehicle-control groups. Excised tumors can be analyzed via western blot (for GLUT1, cleaved caspase-3, etc.) and immunohistochemistry [4] [3] [1].

Research Applications & Considerations

This compound serves as an excellent chemical probe for investigating GLUT1-dependent biological processes. Its main research applications and limitations are:

  • Key Applications:

    • Validating GLUT1 as a therapeutic target in specific cancer types.
    • Studying cancer metabolism, glucose dependency, and the Warburg effect.
    • Exploring non-canonical, transport-independent roles of GLUT1 (e.g., in EGFR signaling).
    • Developing combination therapies with other metabolic inhibitors (e.g., mitochondrial agents) or targeted drugs (e.g., EGFR-TKIs) [3] [7].
  • Limitations and Future Directions:

    • Drug Formulation: Its inherent water insolubility poses a challenge for in vivo delivery, driving the development of novel formulations like microcrystalline suspensions for intratumoral delivery or nanocarriers to improve bioavailability and targeting [4] [2].
    • Therapeutic Windows: Systemic inhibition of GLUT1 could potentially interfere with glucose metabolism in normal tissues, such as erythrocytes and the blood-brain barrier, which also rely on this transporter. This underscores the need for targeted delivery systems [4].

References

BAY-876 purchase research chemical

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

The table below summarizes the key technical data for the GLUT1 inhibitor BAY-876.

Property Description
IUPAC Name N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide [1]
Molecular Weight 496.42 g/mol [1] [2] [3]
CAS Number 1799753-84-6 [1] [4] [5]
Solubility Soluble in DMSO (e.g., 100 mM) [1] [2] [5]
Storage -20°C (stable for years as supplied; DMSO solutions stable for months at -20°C) [5] [3]
Biological Activity Potent, selective, orally active, and cell-permeable GLUT1 inhibitor [1] [4]

Mechanism of Action & Selectivity

This compound is a highly selective, competitive inhibitor that targets the first step in glycolysis: the transport of glucose into the cell.

  • Primary Target & Potency: this compound potently inhibits Glucose Transporter 1 (GLUT1), which is frequently overexpressed in many cancers to fuel their high glycolytic rate (the Warburg effect). Its reported IC50 value for GLUT1 is 2 nM [1] [4] [2].
  • Selectivity Profile: It demonstrates excellent selectivity for GLUT1 over other closely related transporters, making it a superior chemical probe. The following table compares its potency against different GLUT isoforms [1] [4]:
GLUT Isoform IC50 Value Selectivity vs. GLUT1
GLUT1 (SLC2A1) 2 nM -
GLUT4 (SLC2A4) 0.29 µM > 130-fold
GLUT3 (SLC2A3) 1.67 µM > 800-fold
GLUT2 (SLC2A2) 10.08 µM > 5000-fold

The diagram below illustrates the core mechanism of action of this compound and its downstream cellular consequences in a cancer cell.

G BAY876 This compound Application GLUT1 Inhibits GLUT1 BAY876->GLUT1 GlucoseUptake Reduced Glucose Uptake GLUT1->GlucoseUptake Glycolysis Inhibited Glycolysis GlucoseUptake->Glycolysis Disulfidptosis Can induce Disulfidptosis GlucoseUptake->Disulfidptosis ATP Reduced ATP Production Glycolysis->ATP ROS Increased ROS Glycolysis->ROS Apoptosis Induced Apoptosis ATP->Apoptosis ROS->Apoptosis Combination Enhanced effects with T2R agonists Combination->Apoptosis

Experimental Evidence & Protocols

Recent studies have elucidated the anti-cancer effects of this compound across various cancer types, providing robust experimental protocols.

Colorectal Cancer (CRC) Models (2025)

A 2025 study investigated the effects of this compound on five human CRC cell lines (HCT116, DLD1, COLO205, LoVo, and Caco-2) and in a mouse xenograft model [6].

  • In Vitro Protocol:
    • Cell Lines: HCT116, DLD1, COLO205, LoVo, Caco-2.
    • Viability Assay: Cells were seeded in 96-well plates and treated with a range of this compound concentrations. After 24 hours, cell viability was measured using an MTS assay [6].
    • Proliferation Assay: For growth curves, cells were cultured in 6-well plates and treated with this compound for three days, after which they were counted with an automated cell counter [6].
  • Key Findings:
    • This compound treatment inhibited cell proliferation across multiple CRC lines.
    • It induced a metabolic shift, enhancing mitochondrial respiration. This led to increased reactive oxygen species (ROS) and elevated apoptosis rates [6].
  • In Vivo Protocol:
    • A mouse xenograft model was established using HCT116 cells.
    • This compound was dissolved in carboxymethylcellulose (CMC) for in vivo administration.
    • The study reported clear tumor-inhibitory effects in the treated groups [6].
Head and Neck Squamous Cell Carcinoma (HNSCC) Models (2024)

A 2024 study explored this compound as a single agent and in combination therapy for HNSCC [7].

  • Glucose Uptake Assay:
    • Method: Used a fluorescent glucose biosensor (FLII12Pglu-700u,δ6) for real-time live-cell imaging.
    • Procedure: HNSCC cells were treated with this compound (10 nM to 100 µM). The biosensor confirmed that this compound significantly blocked glucose uptake after the addition of 25 mM glucose to the media [7].
  • Combination Therapy:
    • Strategy: Co-treatment of this compound with bitter taste receptor (T2R) agonists.
    • Result: The combination of low-concentration this compound and T2R agonists showed enhanced apoptotic effects, suggesting a promising synergistic strategy to overcome tumor resistance [7].
Novel Delivery System for Immunotherapy (2025)

A 2025 study designed an advanced delivery system to improve the targeting and efficacy of this compound [8].

  • Experimental Approach:
    • Vehicle: Loaded this compound into extracellular vesicles derived from cancer-associated fibroblasts (CAF-derived EVs, or cEVs).
    • Targeting: These cEVs specifically deliver this compound to GLUT1-high CAFs and tumor cells.
  • Key Outcome: The cEV-BAY-876 complex successfully reversed the immunosuppressive tumor microenvironment, decreased tissue stiffness, and enhanced the infiltration of cancer-fighting CD8+ T cells. When combined with an anti-PD-L1 antibody, it exerted strong synergistic anti-cancer effects [8].

Purchasing Information for Research

This compound is sold for research use only. The following suppliers are reputable sources, but you must contact them directly for current pricing and availability.

Supplier Catalog Number Example Notes
Tocris Bioscience [1] 6199 Provides detailed solubility data, references, and technical resources.
MedChemExpress (MCE) [4] HY-100017 Offers various package sizes (e.g., 5 mg, 10 mg, 25 mg).
Selleck Chemicals [2] S8372 Lists in vivo formulation guides (e.g., in CMC-Na or corn oil).
Cayman Chemical [9] 19961 A well-established supplier of biochemicals.
Focus Biomolecules [5] 10-4708 Summarizes key application areas and references.

References

BAY-876 In Vitro Cell Proliferation Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol synthesizes methodologies from recent investigations into the GLUT1 inhibitor BAY-876 across various cancer cell lines [1] [2] [3].

Key Materials and Reagents
  • This compound: A potent and selective GLUT1 inhibitor (IC₅₀ = 2 nM in cell-free assays) [4].
  • Cell Lines: The following human cancer cell lines have been validated in recent studies:
    • Colorectal Cancer (CRC): HCT116, DLD1, COLO205, LoVo, Caco-2 [1]
    • Head and Neck Squamous Cell Carcinoma (HNSCC): SCC47, FaDu, SCC90, RPMI2650 [2]
    • Ovarian Cancer: SKOV-3, OVCAR-3, HEY, A2780 (GLUT1-negative control) [3]
  • This compound Stock Solution: Prepare a concentrated stock solution in DMSO at 10-100 mM. Aliquot and store at -20°C or -80°C [1] [4].
  • Cell Culture Medium: Appropriate medium for your cell line (e.g., DMEM or RPMI-1640) supplemented with 10% FBS [1].
  • Assay Kits:
    • MTS Assay: CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) [1].
    • Other Options: MTT assay [5] or ATP-based luminescence assays [6].
Preparation of this compound Working Concentrations

This compound is typically used in a range from low nanomolar to low micromolar concentrations. The table below summarizes effective concentrations from recent literature.

Cell Line / Cancer Type Assay Type Effective Concentration Range (Incubation Time) Key Findings / IC₅₀ PMID / Citation
Ovarian Cancer (SKOV-3, OVCAR-3) Glycolytic Rate & Lactate Production 25 - 50 nM (half-maximum suppression) 24 h Direct inhibition of glycolysis [3]
Colorectal Cancer (HCT116, DLD1, etc.) MTS Proliferation Assay Various concentrations 24 h Inhibition of cell proliferation [1]
HNSCC (SCC47) Glucose Uptake & Viability 10 nM - 100 µM 24 h Inhibited glucose uptake; induced apoptosis [2]
General Reference Cell-free / Glucose Uptake IC₅₀ = 2 nM N/A >100-fold selectivity for GLUT1 over GLUT2/3/4 [4]

To prepare working concentrations for a 96-well plate:

  • Thaw the DMSO stock solution on ice.
  • Serially dilute this compound in complete cell culture medium to achieve your desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
  • Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%), including the vehicle control [1].
Step-by-Step Experimental Procedure

workflow Start Seed cells in 96-well plate (5,000 cells/well) A Incubate for 24 h (37°C, 5% CO₂) Start->A B Treat with this compound serial dilutions A->B C Incubate for 24-72 h (37°C, 5% CO₂) B->C D Add MTS reagent C->D E Incubate for 2 h (37°C, 5% CO₂) D->E F Measure absorbance at 490 nm E->F G Analyze data (Normalize to DMSO control) F->G

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete medium. Allow cells to adhere by incubating the plate for 24 hours at 37°C in a 5% CO₂ atmosphere [1].
  • Drug Treatment: After 24 hours, carefully remove the medium from each well and replace it with 100 µL of fresh medium containing your pre-diluted concentrations of this compound or the vehicle control (DMSO). Include a blank control (medium only) for background subtraction.
  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 to 72 hours) [1] [7].
  • Viability Measurement (MTS Assay):
    • Add 20 µL of MTS reagent directly to each well.
    • Incubate the plate for 2 hours at 37°C [1].
    • Measure the absorbance at 490 nm using a microplate spectrophotometer.
  • Data Analysis:
    • Subtract the average absorbance of the blank control wells from all other readings.
    • Calculate cell viability as a percentage relative to the vehicle control (DMSO, set to 100%).
    • Plot dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).

Mechanistic Insights and Complementary Assays

This compound's anti-proliferative effect is primarily mediated through the inhibition of glucose uptake, leading to metabolic stress and apoptosis. The diagram below illustrates this mechanism and suggests complementary assays to validate your findings.

mechanism BAY This compound GLUT1 Inhibits GLUT1 BAY->GLUT1 Glucose Reduces Glucose Uptake GLUT1->Glucose Glycolysis Inhibits Glycolysis Glucose->Glycolysis Metabolism Metabolic Shift to Enhanced Mitochondrial Respiration Glycolysis->Metabolism ROS Increased ROS Levels Metabolism->ROS Apoptosis Induces Apoptosis ROS->Apoptosis Prolif Inhibition of Cell Proliferation Apoptosis->Prolif Assay1 Complementary Assays: A_Gluc Glucose Uptake Assay (e.g., 2-NBDG, FLII12Pglu-700μδ6) A_Apopt Apoptosis Detection (e.g., Caspase-3/7 assay, Annexin V) A_ROS ROS Measurement (e.g., DCFDA assay) A_Metab Metabolic Phenotyping (Seahorse Glycolysis Stress Test)

To thoroughly investigate this compound's effects, consider these additional assays:

  • Glucose Uptake Measurement: Confirm target engagement using fluorescent glucose analogs like 2-NBDG or the biosensor FLII12Pglu-700μδ6 [2]. Note: Some studies suggest 2-NBDG uptake may not always be GLUT1-specific, so results should be interpreted with caution and validated with other methods [6].
  • Apoptosis Assays: Use caspase-3/7 activation assays or Annexin V staining to quantify apoptosis induction [1] [2].
  • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA to measure increased ROS levels, a key consequence of the metabolic shift [1].
  • Metabolic Flux Analysis: Utilize a Seahorse XF Analyzer to directly measure the extracellular acidification rate (ECAR, glycolysis) and oxygen consumption rate (OCR, mitochondrial respiration) [8].

Key Considerations for Your Experiment

  • Cell Line Validation: Confirm GLUT1 expression in your chosen cell line via Western blot, as sensitivity to this compound is GLUT1-dependent (e.g., A2780 ovarian cancer cells with impaired GLUT1 function are resistant) [3].
  • Combination Studies: this compound shows enhanced efficacy when combined with other agents, such as mitochondrial inhibitors or bitter taste receptor agonists, offering a promising research avenue [2] [8] [7].
  • Data Interpretation: Reduced proliferation in an MTS assay can result from both cytostatic (growth arrest) and cytotoxic (cell death) effects. The apoptosis and mechanistic assays listed above are crucial to distinguish between these.

I hope this detailed protocol provides a strong foundation for your research on this compound. Should you require further clarification on any of these steps, please feel free to ask.

References

BAY-876 glucose uptake assay method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BAY-876 and GLUT1

This compound is a potent, selective, and orally active inhibitor of Glucose Transporter 1 (GLUT1) with a reported IC₅₀ of 2 nM [1] [2]. It demonstrates high selectivity, being over 130-fold more selective for GLUT1 than for other isoforms like GLUT2, GLUT3, and GLUT4 [1] [2]. GLUT1 is frequently overexpressed in various cancers to fuel the heightened glycolytic metabolism known as the Warburg effect [3] [4]. Inhibiting GLUT1 with this compound has shown promising anti-tumor effects in models of ovarian, colorectal, head and neck squamous cell carcinoma (HNSCC), and lung cancers [3] [5] [4].

Key Quantitative Data on this compound

The table below summarizes the primary biochemical and cellular data for this compound:

Parameter Value / Description Reference
IC₅₀ for GLUT1 2 nM [1] [2]
Selectivity (GLUT1 vs. others) >130-fold selective over GLUT2, GLUT3, GLUT4 [1] [2]
IC₅₀ for other GLUTs GLUT2: 10.08 μM; GLUT3: 1.67 μM; GLUT4: 0.29 μM [1]
In Vitro Anti-Proliferative Effect (Ovarian Cancer) 25-75 nM (dose-dependent decrease in SKOV-3, OVCAR-3 cell numbers) [1] [4]
In Vivo Efficacy (Ovarian Cancer Xenograft) 1.5 - 4.5 mg/kg/day (oral, dose-dependent tumor growth inhibition) [1] [2]
Solubility (DMSO) ~257.5 mg/mL (518.71 mM) [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the literature.

Glucose Uptake Assay

This protocol is adapted from studies on HNSCC cells [5].

  • Principle: Direct measurement of glucose concentration remaining in the cell culture media over time.
  • Materials:
    • Cell Lines: SCC47, RPMI2650 (or other cancer cells of interest).
    • Reagents: this compound (dissolved in DMSO), culture media (e.g., DMEM), glucose assay kit.
    • Equipment: Microplate reader.
  • Procedure:
    • Cell Seeding: Seed cells in an appropriate multi-well plate and allow them to adhere overnight.
    • Treatment: Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) or a vehicle control (DMSO) for a set period (e.g., 24 hours) [5].
    • Media Sampling: Collect media from treated and control wells.
    • Glucose Measurement: Use a commercial glucose assay kit (e.g., based on glucose oxidase or hexokinase methods) to measure the glucose concentration in the media samples according to the manufacturer's instructions.
    • Calculation: Calculate glucose uptake as the difference between the initial glucose concentration in the media and the concentration after the treatment period. Normalize the results to the cell number or total protein content in each well.
Real-Time Glucose Uptake Measurement with Biosensor

This method provides a direct, real-time measurement of intracellular glucose levels [5].

  • Principle: Use of a FRET-based glucose biosensor (FLII12Pglu-700uδ6) expressed in live cells.
  • Materials:
    • Biosensor: FLII12Pglu-700uδ6 plasmid.
    • Equipment: Live-cell fluorescence imaging system capable of detecting FRET.
  • Procedure:
    • Transfection: Transfect cells with the FLII12Pglu-700uδ6 biosensor plasmid.
    • Treatment & Imaging: Treat cells with this compound and then add a high-glucose solution (e.g., 25 mM) to the media while simultaneously monitoring the FRET signal in real-time [5].
    • Analysis: A decrease in the FRET signal corresponds to an influx of glucose. This compound treatment will blunt this signal change, indicating inhibition of glucose uptake.
Cell Viability and Proliferation Assay (MTS)

This method is widely used to assess the anti-proliferative effects of this compound [3].

  • Principle: Metabolically active cells convert MTS tetrazolium compound into a colored formazan product.
  • Materials: CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) kit [3].
  • Procedure:
    • Cell Seeding: Seed cells (e.g., 5,000 cells/well for HCT116, DLD1 lines) in a 96-well plate [3].
    • Treatment: After 24 hours, treat cells with a range of this compound concentrations.
    • Incubation: Incubate for a desired period (e.g., 24-72 hours).
    • MTS Addition: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Viability is expressed as a percentage relative to the DMSO-treated control group [3].

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its anti-tumor effects by inhibiting glucose transport, but it also influences broader signaling networks. The following diagram illustrates the key mechanistic pathways.

G BAY876 This compound GLUT1 GLUT1 (Glucose Transporter 1) BAY876->GLUT1  Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake  Blocks EGFR_Pathway EGFR Signaling (JAK-STAT, RAS-RAF, AKT-mTOR) GLUT1->EGFR_Pathway  Disrupts Interaction  & Sensitizes to TKIs Glycolysis Glycolysis & Lactate Production Glucose_Uptake->Glycolysis  Reduces Metabolic_Shift Metabolic Shift to Mitochondrial Respiration Glucose_Uptake->Metabolic_Shift  Forces ATP ATP Production Glycolysis->ATP  Depletes ROS Increased ROS Levels Metabolic_Shift->ROS  Elevates Apoptosis Activation of Apoptosis ROS->Apoptosis  Triggers EGFR_Pathway->Apoptosis  Enhanced  Cell Death

Diagram 1: this compound induces cancer cell death through multiple pathways, including metabolic disruption and enhanced sensitivity to targeted therapies.

Key Application Notes for Researchers

  • Proper Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound solubilization) in every experiment. A positive control, such as a known glycolysis inhibitor, is also recommended.
  • Dosing Considerations: this compound is highly potent. In vitro efficacy is often observed in the nanomolar range (e.g., 25-100 nM) [5] [1] [4]. For in vivo studies, oral doses of 1.5 to 4.5 mg/kg/day have been effective in mouse xenograft models, though higher doses (4.5 mg/kg) may show toxicity [1] [2].
  • Combination Therapy: this compound shows synergistic effects when combined with other agents. It enhances apoptosis when used with bitter taste receptor (T2R) agonists in HNSCC and sensitizes lung cancer cells to EGFR tyrosine kinase inhibitors like Osimertinib [5] [6].
  • Formulation for In Vivo Use: For oral administration in animal studies, this compound can be suspended in a solution of 0.5% hydroxypropyl methyl cellulose (HPMC) and 0.1% Tween 80 [2]. A novel microcrystalline formulation for direct intratumoral injection has also been developed to achieve sustained, localized drug release with reduced systemic side effects [7].

References

BAY-876 Effective Concentrations in Cancer Cell Studies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line(s) Used Effective Concentration (In Vitro) Key Experimental Findings Citation
Colorectal Cancer HCT116, DLD1, COLO205, LoVo Not explicitly stated (Proliferation assay) Inhibited cell proliferation; induced metabolic changes, increased ROS and apoptosis. [1]
Head and Neck Squamous Cell Carcinoma (HNSCC) SCC47, others 10 nM - 100 µM (Glucose uptake assay) Inhibited glucose uptake and cell viability; induced apoptosis; enhanced effects with T2R agonists. [2]
Breast Cancer MDA-MB-231, 4T1 10 nM (Glycolysis Stress Test) Potently inhibited glycolysis; combination with mitochondrial agents caused metabolic crisis. [3]
Non-Small Cell Lung Cancer (NSCLC) H1975 10 µM (Combination with Osimertinib) Sensitized tumor cells to the EGFR TKI Osimertinib in vitro. [4]
Hepatocellular Carcinoma (HCC) MHCC97-H, HepG2 10 µM (Proliferation/MTT assay) Inhibited glucose uptake and cell proliferation; suppressed EMT-related factors. [5] [6]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using BAY-876, as described in the literature.

Cell Viability and Proliferation Assay (MTT)

This protocol is used to assess the anti-proliferative effects of this compound, as performed in hepatocellular carcinoma studies [5] [6].

  • Cell Seeding: Seed HCC cell lines (e.g., MHCC97-H or HepG2) into 96-well plates at a density of 2,000 cells per well in complete culture medium.
  • Compound Treatment: The following day, treat the cells with a concentration gradient of this compound (e.g., ranging from nanomolar to micromolar levels). Include a negative control group treated with the vehicle (e.g., DMSO).
  • Incubation and MTT Application: Culture the cells for the desired duration (e.g., 24-72 hours). Then, add 50 µL of MTT solution (5 mg/mL in serum-free medium) to each well and incubate for 5 hours at 37°C.
  • Solubilization and Measurement: Carefully discard the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formed formazan crystals. Shake the plate gently.
  • Data Analysis: Transfer 150 µL of the solution to a new 96-well plate. Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.
Glycolysis Stress Test (Seahorse XF Analyzer)

This assay directly measures the effect of this compound on glycolytic function, as used in breast cancer research [3].

  • Cell Preparation: Seed appropriate breast cancer cells (e.g., MDA-MB-231 or 4T1) in a dedicated XF96 cell culture microplate at a density of 20,000-40,000 cells per well. Culture them overnight.
  • Treatment and Media Exchange: Treat cells with this compound (e.g., 10 nM) or vehicle for a specified period. Before the assay, replace the growth medium with XF assay medium (supplemented with 2 mM L-glutamine, 1 mM pyruvate, and 10 mM glucose). Incuate for 1 hour in a non-CO₂ incubator.
  • Assay Run: Load the compound ports of the XF assay cartridge as follows:
    • Port A: 10 mM Glucose
    • Port B: 1-2 µM Oligomycin
    • Port C: 50 mM 2-Deoxy-D-glucose (2-DG)
  • Run the standard Glycolysis Stress Test program on the Seahorse XFe96 Analyzer. This measures the Extracellular Acidification Rate (ECAR), a key indicator of glycolysis.
  • Data Analysis: Key parameters to calculate include Glycolysis (the rate after glucose injection), Glycolytic Capacity (the rate after oligomycin injection), and Glycolytic Reserve.
Glucose Uptake Measurement

This protocol measures the direct inhibition of glucose transport by this compound, as performed in HNSCC studies [2].

  • Method 1: Media Glucose Depletion

    • Seed HNSCC cells (e.g., SCC47) and allow them to adhere.
    • Treat with this compound across a concentration range (e.g., 10 nM to 100 µM).
    • After 24 hours, collect the cell culture media.
    • Use a glucose assay kit to measure the concentration of glucose remaining in the media. A greater reduction in glucose consumption in treated groups indicates effective GLUT1 inhibition.
  • Method 2: Real-time Live-Cell Imaging with a Biosensor

    • Seed cells expressing a FRET-based glucose biosensor (e.g., FLII¹²Pglu-700µδ6).
    • Treat the cells with this compound.
    • Using a live-cell imaging system, add a high concentration of glucose (e.g., 25 mM) to the media and monitor the FRET signal in real-time.
    • A slower rate of signal change in this compound-treated cells indicates a direct block of glucose uptake.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily by directly and competitively inhibiting the Glucose Transporter 1 (GLUT1). This inhibition starves cancer cells of glucose, a crucial fuel for the heightened glycolysis (the Warburg effect) that many tumors depend on [7] [8]. The resulting energy crisis leads to reduced proliferation and can activate apoptosis (programmed cell death) through mechanisms involving increased reactive oxygen species (ROS) [1].

Furthermore, GLUT1 has non-canonical roles in tumor progression. Recent studies indicate it can physically interact with other proteins to drive oncogenic signaling. For example, in lung cancer, GLUT1 binds to phosphorylated EGFR (p-EGFR), which stabilizes and regulates its downstream signaling pathways. In this context, this compound not only blocks glucose entry but also disrupts this GLUT1-EGFR axis, thereby sensitizing cancer cells to EGFR-targeted therapies like Osimertinib [4].

The following diagram illustrates the core mechanisms by which this compound kills cancer cells and its potential for combination therapies.

G BAY876 This compound GLUT1 GLUT1 Inhibitor BAY876->GLUT1 Glucose_Uptake Inhibits Glucose Uptake GLUT1->Glucose_Uptake NonCanonical Disrupts Non-Canonical Signaling (e.g., GLUT1-EGFR Axis) GLUT1->NonCanonical Metabolic_Effects Metabolic Effects Glucose_Uptake->Metabolic_Effects Energy_Crisis • Energy Crisis Metabolic_Effects->Energy_Crisis Reduced_Prolif • Reduced Proliferation Metabolic_Effects->Reduced_Prolif Increased_ROS • Increased ROS Metabolic_Effects->Increased_ROS Apoptosis Induces Apoptosis Combo_Therapy Sensitizes to Combination Therapy Combo1 • EGFR-TKIs (e.g., Osimertinib) Combo_Therapy->Combo1 Combo2 • Mitochondrial Agents Combo_Therapy->Combo2 Combo3 • Bitter Receptor Agonists Combo_Therapy->Combo3 Energy_Crisis->Apoptosis Reduced_Prolif->Apoptosis Increased_ROS->Apoptosis NonCanonical->Combo_Therapy

Research Applications and Notes

  • Combination Therapy is Key: this compound shows enhanced efficacy when combined with other agents, such as EGFR tyrosine kinase inhibitors in lung cancer [4], mitochondrial-targeting drugs in breast cancer [3], and bitter taste receptor agonists in HNSCC [2].
  • Formulation Challenges: this compound is water-insoluble, which poses a challenge for systemic delivery. Researchers are developing novel formulations, such as microcrystalline suspensions for direct intra-tumoral injection, to achieve sustained localized drug release [5] [6].
  • Concentration Guidance: For initial in vitro experiments, a good starting point is a concentration range of 1-100 nM for single-agent efficacy, while low micromolar (µM) concentrations may be required for combination studies or in specific cell lines. Always conduct a dose-response curve to determine the optimal concentration for your specific model.

References

BAY-876 cell culture stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 Stock Solution Preparation

The following table summarizes the standard methods for preparing this compound stock solutions as provided by chemical suppliers. Handling should be done with care, using appropriate personal protective equipment.

Parameter Specification Notes
Molecular Weight 496.42 g/mol [1] [2] [3]
Recommended Solvent DMSO The compound has poor water solubility [2] [3].
Stock Concentration 10 mM (common), or 99 mg/mL (199.42 mM) A 10 mM stock is made by dissolving 4.96 mg of this compound in 1 mL of DMSO [1] [3].
Storage -80°C in aliquots Storing in aliquots prevents freeze-thaw cycles and protects from moisture, which can reduce solubility in DMSO [2] [3].

Experimental Data and Working Concentrations

This compound is a potent and highly selective GLUT1 inhibitor. The table below outlines its reported activity and effective concentrations in various cell-based assays.

Aspect Details References
Potency & Selectivity IC₅₀ = 2 nM for GLUT1; >130-fold selective over GLUT2, GLUT3, GLUT4 [1] [2] [3]. [1] [2] [3]

| Common In Vitro Working Concentrations | Proliferation/Viability Assays: 25 nM - 100 µM (dose-dependent effects observed) [1] [4] [5]. Glucose Uptake Inhibition: As low as 10 nM [5]. | [1] [4] [5] | | Reported IC₅₀ Values in Cell Lines | Varies by cell type and assay. Examples include 50 nM in DLD-1 cells and 24.31 µM in T24 cells [1] [2]. | [1] [2] |

Detailed Cell Culture Application Protocols

Here are detailed methodologies for key experiments cited in recent literature, which you can adapt for your research.

Protocol 1: Cell Proliferation and Viability Assay (MTS)

This protocol is adapted from a 2025 study on colorectal cancer (CRC) cell lines [4].

  • 1. Cell Seeding: Seed HCT116, DLD1, or other relevant cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment [4].
  • 2. Drug Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Treat cells with various concentrations of this compound, using DMSO as a vehicle control. Ensure the final concentration of DMSO is equal in all wells (typically ≤0.1%) [4].
  • 3. Incubation: Incubate the treated cells for a desired period (e.g., 24 hours) [4].
  • 4. Viability Measurement: Add 20 µL of MTS reagent directly to each well. Incubate the plate at 37°C for 2 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer [4].
  • 5. Data Analysis: Normalize absorbance values to the vehicle control (DMSO) to express results as a relative percentage of cell viability [4].
Protocol 2: Glucose Uptake Measurement (Biosensor)

This protocol, using a FRET-based glucose biosensor, is adapted from a 2024 study on head and neck squamous cell carcinoma (HNSCC) [5].

  • 1. Biosensor Introduction: Transduce HNSCC cells (e.g., SCC47) with a genetically encoded glucose biosensor (FLII12Pglu-700uδ6) [5].
  • 2. Cell Plating: Plate the transduced cells in a suitable imaging dish and culture until they reach 60-80% confluency [5].
  • 3. Inhibitor Pre-treatment: Treat cells with your desired concentration of this compound (e.g., 10 nM to 100 µM) for a specified period [5].
  • 4. Real-Time Measurement: Using live-cell imaging, initiate the measurement and then add a bolus of glucose (e.g., 25 mM final concentration) to the media. Monitor the FRET signal in real-time to track the rate of glucose influx into the cells [5].
  • 5. Data Analysis: Quantify the change in FRET signal over time. A slower rate of change in this compound treated cells indicates inhibition of glucose uptake [5].

Workflow for this compound Cell Culture Experiments

The diagram below illustrates the general workflow for planning and conducting cell culture experiments with this compound.

Start Plan Experiment Prep Prepare Stock Solution (10 mM in DMSO) Start->Prep Cells Seed and Culture Cells Prep->Cells Treat Treat with this compound Cells->Treat Assay Perform Assay Treat->Assay Analyze Analyze Data Assay->Analyze

Critical Notes for Researchers

  • Solubility and Stability: this compound has limited solubility in aqueous solutions. Always prepare a fresh stock solution in DMSO and dilute it into the culture medium immediately before use. Vigorous vortexing or brief sonication may be required to fully dissolve the compound in DMSO [2] [3].
  • Vehicle Control: It is crucial to include a vehicle control (DMSO at the same final concentration as in your treated samples) in every experiment to rule out solvent toxicity effects.
  • Dose-Response Determination: Due to varying sensitivity across different cell lines, it is highly recommended to perform an initial dose-response curve to determine the optimal working concentration for your specific experimental model [4] [6].

References

Introduction to BAY-876 and Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 is a potent, selective, and orally active inhibitor of glucose transporter 1 (GLUT1) with an IC₅₀ of 2 nM. It demonstrates significant selectivity, being over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4 [1] [2].

Cancer cells often overexpress GLUT1 to fuel their high glycolytic metabolism (the Warburg effect). By inhibiting glucose uptake, this compound disrupts this crucial energy supply, leading to metabolic stress and the induction of apoptosis [3] [4]. The transition from initial glucose inhibition to apoptosis involves several key steps, as illustrated below.

G Start This compound Treatment GLUT1 Inhibits GLUT1 Start->GLUT1 Glucose Reduces Glucose Uptake GLUT1->Glucose Glycolysis Disrupts Glycolysis Glucose->Glycolysis Metabolism Alters Cell Metabolism Glycolysis->Metabolism ROS Increased Mitochondrial Respiration & ROS Metabolism->ROS Apoptosis Induces Apoptosis ROS->Apoptosis

Key Experimental Findings on this compound-Induced Apoptosis

The table below summarizes quantitative data on this compound-induced apoptosis and related effects from recent studies.

Cancer Type Cell Lines Used Key Apoptosis/MOA Findings Effective Concentrations (In Vitro) Combination Therapy Findings
Head and Neck Squamous Cell Carcinoma (HNSCC) [3] SCC47, FaDu, RPMI2650, SCC90 Induced apoptosis; decreased glucose uptake and metabolism; reduced TNFα-induced IL-8 production. 10 nM - 100 µM (for glucose uptake) Enhanced apoptosis when combined with low concentrations of T2R bitter taste receptor agonists.
Colorectal Cancer (CRC) [4] [5] HCT116, DLD1, COLO205, LoVo Induced metabolic changes, enhanced mitochondrial respiration, increased ROS, and led to apoptosis. Information missing Anti-tumor effects confirmed in a HCT116 xenograft mouse model.
Lung Adenocarcinoma [6] H1975 Sensitized tumor cells to EGFR TKI Osimertinib. Information missing Combination with Osimertinib showed enhanced tumor growth inhibition in a xenograft model.

Detailed Apoptosis Assay Protocol

This protocol synthesizes methods from the identified studies for assessing this compound-induced apoptosis in vitro, using HNSCC and CRC cell models as references.

Cell Culture and Treatment
  • Cell Lines: Use relevant cancer cell lines (e.g., HCT116 for CRC, SCC47 for HNSCC). Maintain cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere [4] [6].
  • This compound Preparation:
    • Prepare a 10 mM stock solution in 100% DMSO. Aliquots can be stored at -80°C.
    • On the day of treatment, dilute the stock in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO) [2].
  • Treatment Scheme: Seed cells in appropriate plates and allow to adhere overnight. Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24-72 hours [3] [2].
Assessment of Apoptosis and Cell Viability

The following diagram outlines the core workflow for treating cells and measuring apoptosis, from initial setup to final analysis.

G Plate Plate Cells & Incubate O/N Treat Treat with this compound (10 nM - 100 µM) Plate->Treat Viability Viability Assay (MTS/Crystal Violet) Treat->Viability ApoptosisAssay Apoptosis Assay Treat->ApoptosisAssay Caspase Caspase-3/7 Activity ApoptosisAssay->Caspase Annexin Annexin V/PI Staining ApoptosisAssay->Annexin Analysis Data Analysis Caspase->Analysis Annexin->Analysis

  • Cell Viability Assay (MTS):

    • Seed cells in a 96-well plate (e.g., 5,000 cells/well). After treatment, add 20 µL of MTS reagent directly to each well.
    • Incubate the plate at 37°C for 2 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer. Viability is expressed as a percentage relative to the vehicle control [4].
  • Apoptosis Assays:

    • Caspase Activity: Use a commercial Caspase-Glo 3/7 assay to measure the activation of executioner caspases, a key hallmark of apoptosis, following the manufacturer's protocol.
    • Annexin V/Propidium Iodide (PI) Staining: Use an Annexin V-FITC/PI apoptosis detection kit. Analyze stained cells using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Investigation of Mechanism of Action
  • Glucose Uptake Measurement:
    • Use a fluorescent glucose analog (e.g., 2-NBDG) or a glucose assay kit to monitor extracellular glucose consumption over time, for instance, over 24 hours [3].
  • Reactive Oxygen Species (ROS) Detection:
    • After this compound treatment, incubate cells with a cell-permeable ROS-sensitive dye (e.g., CM-H2DCFDA). Measure fluorescence intensity using a microplate reader or flow cytometry [4].
  • Western Blot Analysis:
    • Analyze key protein markers. Lyse cells and perform Western blotting using antibodies against cleaved PARP, cleaved Caspase-3, and GLUT1 to confirm target engagement and apoptosis [4] [6].
Combination Therapy Protocol
  • As demonstrated in recent studies, this compound can be effectively combined with other agents.
  • With T2R Agonists: In HNSCC, co-treat cells with low concentrations of this compound and a T2R agonist (e.g., lidocaine) for 24-48 hours, then assess apoptosis [3].
  • With EGFR-TKIs: In lung cancer models, combine this compound with an EGFR TKI like Osimertinib. A typical setup involves pre-treating cells with this compound for 1-2 hours before adding the TKI, followed by a 48-hour incubation and subsequent analysis [6].

Important Technical Considerations

  • Cell Line Variability: The efficacy of this compound is highly dependent on GLUT1 expression levels. Prior to experiments, confirm GLUT1 expression in your cell model via Western blot or RT-PCR [3].
  • Control Groups: Always include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine) in your experimental design.
  • In Vivo Translation: For in vivo studies, this compound has been administered orally in rodent models. For example, a dose of 1.5 - 4.5 mg/kg daily in 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 has shown anti-tumor effects, though higher doses may show toxicity [2].

References

Comprehensive Application Notes: Measuring Glycolytic Rate Modulation Using GLUT1 Inhibitor BAY-876

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GLUT1 Inhibition in Cancer Research

The reprogramming of energy metabolism represents a fundamental hallmark of cancer, with most cancer cells exhibiting increased glucose consumption and conversion to lactate even under adequate oxygen supply, a phenomenon known as the Warburg effect [1]. Glucose transporter 1 (GLUT1), a member of the facilitative glucose transporter family, serves as the primary glucose uptake mechanism in many malignant tumors and regulates the rate-limiting first step of glycolysis [1] [2]. GLUT1 is overexpressed in numerous human malignancies including colorectal cancer, ovarian cancer, head and neck squamous cell carcinoma, and hepatocellular carcinoma, where it often correlates with poor prognosis and advanced disease stages [1] [3] [4].

BAY-876 is a potent and highly selective GLUT1 inhibitor with single-digit nanomolar potency (IC₅₀ = 2 nM in cell-free systems) and exceptional selectivity profiles (>100-fold selectivity against GLUT2, GLUT3, and GLUT4) [5]. This small molecule inhibitor represents a valuable pharmacological tool for investigating cancer metabolism and has demonstrated significant anti-tumor effects across various preclinical cancer models [1] [2] [4]. These application notes provide detailed methodologies for measuring this compound's effects on glycolytic rates in cancer cells, encompassing experimental protocols, quantitative data analysis, and technical considerations for researchers investigating tumor metabolism.

Key Principles and Pharmacological Profile of this compound

Mechanism of Action and Basic Properties

This compound functions as a competitive GLUT1 antagonist that directly binds to the glucose transporter, inhibiting its function and thereby blocking cellular glucose uptake. This inhibition disrupts the first committed step of glycolytic metabolism, ultimately depriving cancer cells of their primary energy source and biosynthetic precursors. The compound exhibits favorable drug-like properties with high oral bioavailability reported in preclinical species (79-85%) and a prolonged terminal half-life, particularly in dogs (22 hours) [5].

Table 1: Fundamental Pharmacological Characteristics of this compound

Parameter Specification Experimental Context
Molecular Weight 496.42 g/mol -
IC₅₀ for GLUT1 2 nM Cell-free assay system
Selectivity Ratio >100-fold vs GLUT2/3/4 Selectivity screening
Cellular IC₅₀ 3.2 nM Glucose uptake in HeLa-MaTu cells
Solubility 99 mg/mL in DMSO Stock solution preparation
Primary Target GLUT1 (SLC2A1) All validated contexts
Reported Anticancer Effects Apoptosis induction, proliferation inhibition, glycolysis suppression Various cancer cell lines
Biochemical and Metabolic Consequences of GLUT1 Inhibition

The primary molecular action of this compound triggers a cascade of metabolic disruptions in cancer cells. Immediate effects include dramatic reduction in intracellular glucose levels, followed by depletion of glycolytic intermediates and impaired lactate production [2]. Beyond these direct metabolic consequences, this compound treatment induces metabolic reprogramming characterized by enhanced mitochondrial respiration [1], increased reactive oxygen species (ROS) accumulation [1], and ultimately activation of the intrinsic apoptotic pathway [1] [4]. Additional phenotypic outcomes include cell cycle arrest, reduced secretion of pro-inflammatory cytokines like IL-8 and TNF-α [4] [6], and inhibition of epithelial-mesenchymal transition (EMT) processes [3].

Experimental Protocols for Glucose Uptake and Glycolytic Rate Measurement

Direct Glucose Uptake Measurement Protocol

The quantification of glucose consumption from cell culture media provides a direct assessment of GLUT1 inhibition efficacy. The following protocol has been successfully implemented in head and neck squamous cell carcinoma (HNSCC) and ovarian cancer models [4] [2]:

  • Cell Preparation: Seed HNSCC cells (e.g., SCC47, FaDu, RPMI2650) or ovarian cancer cells (e.g., SKOV-3, OVCAR-3) in appropriate multi-well plates (96-well for high-throughput screening, 6-well for companion analyses) at a density of 5,000-10,000 cells per well and culture for 24 hours to achieve 60-70% confluence.
  • This compound Treatment: Prepare fresh this compound working solutions in complete culture medium from DMSO stock solutions to achieve final concentrations typically ranging from 10 nM to 100 μM. Include vehicle controls (DMSO at equivalent dilution, typically ≤0.1%).
  • Glucose Measurement: At designated time points (commonly 24 hours post-treatment), collect culture media and quantify glucose concentrations using commercial glucose assay kits. Normalize glucose consumption to total cellular protein content or cell number.
  • Alternative Validation Method: Employ the FLII¹²Pglu-700μδ6 glucose biosensor for real-time monitoring of glucose uptake kinetics via live-cell imaging [4].

This approach has demonstrated that this compound effectively blocks glucose uptake in HNSCC cells in a dose-dependent manner, with significant inhibition observed even at low nanomolar concentrations [4].

Extracellular Acidification Rate (ECAR) Measurement

The glycolytic proton efflux rate can be quantitatively monitored through extracellular acidification measurements using the Seahorse XFe96 Extracellular Flux Analyzer [7]:

  • Cell Preparation: Seed triple-negative breast cancer cells (MDA-MB-231, 4T1) or other cancer cell lines in XF96 cell culture microplates at 20,000-30,000 cells per well and incubate for 24 hours.
  • Assay Medium Preparation: On the day of assay, replace growth medium with unbuffered assay medium (XF Base Medium supplemented with 2 mM L-glutamine). Maintain at 37°C without CO₂ for 45-60 minutes.
  • Baseline Measurement: Load cell culture microplate into Seahorse XFe96 Analyzer to measure baseline extracellular acidification rate (ECAR).
  • This compound Injection: Inject this compound through instrument ports to achieve desired final concentrations (typically 10-100 nM) and monitor ECAR for 60-120 minutes.
  • Data Analysis: Normalize ECAR values to baseline measurements or total protein content and express as percentage inhibition.

This methodology has confirmed that this compound potently inhibits glycolysis in both MDA-MB-231 and 4T1 breast cancer cells, with compensatory metabolic adaptations observed in some cell models [7].

G A Seed cancer cells in XF96 microplate B 24-hour incubation for attachment A->B C Replace with unbuffered assay medium B->C D 45-60 min incubation at 37°C without CO₂ C->D E Load plate into Seahorse XFe96 Analyzer D->E F Measure baseline extracellular acidification E->F G Inject this compound through instrument ports F->G H Monitor ECAR for 60-120 minutes G->H I Data normalization & analysis H->I

Figure 1: Experimental workflow for measuring extracellular acidification rate (ECAR) using the Seahorse XFe96 Analyzer to quantify this compound effects on glycolytic flux.

Comprehensive Analysis of Cellular Energy Metabolism

Mitochondrial Respiration Assessment

Concurrent with glycolytic inhibition assessment, evaluation of mitochondrial oxygen consumption provides insights into compensatory metabolic adaptations following GLUT1 inhibition:

  • Cell Preparation: Follow identical seeding procedures as for ECAR measurements in XF96 microplates.
  • Mitochondrial Stress Test: After baseline oxygen consumption rate (OCR) measurement, sequentially inject oligomycin (ATP synthase inhibitor, 1 μM), FCCP (mitochondrial uncoupler, 0.5-1 μM), and rotenone/antimycin A (complex I/III inhibitors, 0.5 μM each).
  • This compound Treatment: Include parallel experimental groups treated with this compound (10-100 nM) to assess its impact on mitochondrial respiratory parameters.
  • Data Interpretation: Calculate key parameters including basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity.

Studies in colorectal cancer models have demonstrated that this compound treatment induces enhanced mitochondrial respiration as a compensatory mechanism, accompanied by increased reactive oxygen species production and subsequent apoptosis activation [1].

Lactate Production Quantification

Measurement of extracellular lactate accumulation provides a straightforward functional assessment of glycolytic output:

  • Cell Culture and Treatment: Culture cancer cells in appropriate multi-well plates, treat with this compound concentration series (1-100 nM) for 24-48 hours.
  • Sample Collection: Collect culture supernatants by centrifugation to remove cellular debris.
  • Lactate Assay: Analyze lactate concentrations using commercial lactate assay kits based on enzymatic conversion coupled to colorimetric or fluorometric detection.
  • Normalization: Express lactate production as mmol/lactate/μg protein or normalized to cell number.

In ovarian cancer models, this compound treatment resulted in dose-dependent reduction of lactate production in GLUT1-expressing cell lines (SKOV-3, OVCAR-3) with half-maximal suppression achieved at 25-50 nM concentrations, while GLUT1-deficient A2780 cells showed no response [2].

Quantitative Assessment of Anti-Tumor Activity

Cell Proliferation and Viability Assays

Standardized viability and proliferation assays provide critical functional correlation to glycolytic rate measurements:

  • MTS Assay Protocol: Seed colorectal cancer cells (HCT116, DLD1, COLO205, LoVo, Caco-2) in 96-well plates at 5,000 cells/well, incubate for 24 hours, then treat with this compound concentration series. After 24-hour exposure, add MTS reagent (20 μL/well) and incubate at 37°C for 2 hours. Measure absorbance at 490 nm using a microplate spectrophotometer and normalize to vehicle-treated controls [1].
  • Colony Formation Assay: Seed lung cancer or other carcinoma cells at low density (500-800 cells/well) in 6-well plates and culture for 7-14 days with medium renewal every 3 days including this compound treatment. Fix with methanol and stain with 0.1% crystal violet solution, then count colonies [8].

Table 2: Quantitative Anti-Tumor Effects of this compound Across Cancer Types

Cancer Type Cell Line/Model Key Assay Effective Concentration Observed Effect Citation
Colorectal Cancer HCT116, DLD1, COLO205, LoVo MTS viability assay Not specified Significant proliferation inhibition [1]
Ovarian Cancer SKOV-3, OVCAR-3 Glycolytic rate measurement IC₅₀: 25-50 nM 50% suppression of glycolysis [2]
Head & Neck SCC SCC47 Glucose uptake assay 10 nM - 100 μM Dose-dependent uptake inhibition [4]
Breast Cancer MDA-MB-231, 4T1 Seahorse ECAR analysis Potent inhibition Glycolysis suppression [7]
Lung Cancer H1975 xenograft Combination with Osimertinib In vivo study Tumor growth inhibition [8]
Hepatocellular Carcinoma MHCC97-H MTT proliferation assay Not specified Prolonged proliferation inhibition [3]
Immune Cells CD4+ T cells Glycolytic proton flux Not specified 41% reduced glucose uptake [6]
Apoptosis Detection Methods

Assessment of programmed cell death induction provides mechanistic insights into this compound's anti-tumor effects:

  • Annexin V/Propidium Iodide Staining: Harvest this compound-treated cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and PI. Incubate for 15 minutes in darkness and analyze by flow cytometry within 1 hour.
  • Caspase Activation Assays: Use commercial caspase activity assay kits or Western blot analysis of cleaved caspase-3 to confirm apoptosis induction.
  • Mitochondrial Membrane Potential: Apply JC-1 or TMRE dyes to monitor mitochondrial depolarization, an early apoptotic event.

In HNSCC models, this compound treatment significantly induced apoptosis, with enhanced effects observed when combined with bitter taste receptor (T2R) agonists [4]. Similarly, colorectal cancer cells showed increased apoptosis rates following this compound treatment, associated with elevated ROS levels [1].

Formulation and In Vivo Administration Guidelines

Preclinical Dosing and Formulation Strategies

Successful in vivo application of this compound requires appropriate formulation to overcome solubility challenges:

  • Standard Oral Formulation: Prepare homogeneous suspension using 0.5-1% carboxymethylcellulose (CMC) in saline or water. Gently mix to achieve uniform distribution without excessive foaming [1].
  • Enhanced Bioavailability Formulation: For improved exposure, prepare solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. Add components sequentially with mixing between additions [5].
  • Oil-Based Formulation: For certain applications, prepare using 5% DMSO in corn oil with gentle heating if necessary [5].
  • Microcrystalline Formulation for Intratumoral Injection: For localized delivery in hepatocellular carcinoma models, microcrystalline this compound formulations have been developed that allow sustained drug release directly in tumor tissue while minimizing systemic exposure [3].

G A This compound Treatment Triggers GLUT1 Inhibition B Impaired Glucose Transport Into Cell A->B C Glycolytic Pathway Substrate Deprivation B->C D Reduced Lactate Production C->D E Metabolic Crisis in Cancer Cell D->E F Compensatory Increase in Mitochondrial Respiration E->F J Enhanced Sensitivity to Combination Therapies E->J G Elevated ROS Production F->G H Activation of Apoptotic Pathways G->H I Inhibition of Cancer Cell Proliferation H->I

Figure 2: Signaling pathway of this compound-mediated metabolic disruption in cancer cells, illustrating the sequence from initial GLUT1 inhibition to ultimate growth suppression and enhanced combination therapy sensitivity.

In Vivo Dosing Regimens

Reported dosing protocols in preclinical cancer models include:

  • Colorectal Cancer Xenografts: Daily oral administration of this compound in HCT116-luciferase mouse models demonstrated significant tumor growth inhibition [1].
  • Combination Therapy: In lung cancer models, this compound combined with EGFR TKIs like Osimertinib showed enhanced anti-tumor efficacy [8].
  • Novel Formulation Approach: Single intratumoral injection of microcrystalline this compound provided sustained localized drug levels and significant anti-tumor effects in hepatocellular carcinoma models [3].

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • Cell Line Selection: Verify GLUT1 expression in target cell lines prior to experimentation, as responsiveness correlates with GLUT1 dependency. Negative controls should include GLUT1-deficient lines (e.g., A2780 ovarian cancer cells) [2].
  • Glucose Concentration in Media: Standard culture conditions (4.5 g/L glucose in DMEM) provide appropriate substrate levels for detecting this compound-mediated inhibition [4].
  • Time Course Considerations: Maximum glycolytic inhibition is typically observed within 24 hours of this compound treatment, though apoptosis markers may require longer exposure (48-72 hours) [1] [4].
  • Combination Therapy Design: this compound shows enhanced efficacy when combined with mitochondrial inhibitors (e.g., niclosamide, pyrvinium pamoate) [7] [9] or targeted agents (e.g., EGFR TKIs) [8], allowing synergistic metabolic disruption.
Common Technical Challenges and Solutions
  • Solubility Limitations: this compound has limited aqueous solubility; always prepare fresh stock solutions in DMSO and ensure final DMSO concentration in cell culture does not exceed 0.1%.
  • Rapid Metabolic Adaptation: Some cell lines may rapidly upregulate compensatory glucose transporters or metabolic pathways; consider combination approaches targeting multiple metabolic nodes simultaneously.
  • Batch Variability: Source this compound from reputable suppliers and verify potency through pilot glucose uptake assays before initiating large-scale experiments.

Conclusion

This compound represents a highly valuable investigative tool for dissecting the role of GLUT1-mediated glucose transport in cancer metabolism. The protocols outlined in these application notes provide comprehensive methodologies for quantifying this compound's effects on glycolytic rates, from basic glucose uptake measurements to sophisticated real-time metabolic analyses. The consistent demonstration of this compound's efficacy across diverse cancer models underscores the central importance of GLUT1 in maintaining tumor glycolytic flux and validates its continued utility in cancer metabolism research. Furthermore, the synergistic interactions observed between this compound and various mitochondrial inhibitors or targeted therapies highlight promising combination strategies worthy of further investigation in translational studies.

References

Comprehensive Application Notes and Protocols for Assessing BAY-876-Induced Modulation of ATP Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BAY-876 and Cancer Metabolism

This compound is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key mediator of glucose uptake in numerous cancer cells. Its therapeutic action stems from disrupting the "Warburg effect" – the propensity of cancer cells to favor aerobic glycolysis for energy production and biomass synthesis, even in oxygen-rich conditions [1] [2]. By competitively blocking GLUT1, this compound effectively starves cancer cells of their primary glycolytic fuel, glucose, triggering a cascade of metabolic alterations and energetic stress that ultimately manifests as reduced ATP production and induced apoptosis [1] [3] [4].

Quantifying the subsequent shifts in ATP production rates between glycolysis and oxidative phosphorylation (OXPHOS) is crucial for understanding the mechanism of action and efficacy of this compound. This document provides detailed application notes and protocols for researchers to accurately measure these metabolic changes.

Theoretical Background: Quantifying ATP Production

The Seahorse XF Analyzer simultaneously measures two key parameters: the Oxygen Consumption Rate (OCR), indicative of mitochondrial OXPHOS, and the Extracellular Acidification Rate (ECAR), often associated with glycolytic lactate production [5]. However, these parameters do not directly report ATP production and require conversion.

Core Calculation Methodology

Rates of ATP production from glycolysis and OXPHOS can be calculated from OCR and ECAR data using established stoichiometric conversions [5] [6]. The process involves three principal steps:

  • Transform ECAR to Proton Production Rate: Convert ECAR (mpH/min) to proton production rate (pmol H+/min) by determining the buffering power of your specific experimental medium [5].
  • Account for Non-Glycolytic Acidification: Adjust the total proton production rate to reflect protons specifically from lactate production (glycolysis), as other processes like CO2 production can also acidify the medium [5].
  • Apply Stoichiometric Conversions: Use established conversion factors to calculate ATP production rates.
    • ATP from OXPHOS (ATPOxPhos): Calculated from OCR and a mitochondrial P/O ratio (ATP molecules produced per atom of oxygen consumed). The P/O ratio is substrate-dependent. For complete glucose oxidation, the theoretical maximum yield is ~33.45 ATP/glucose, with a maximum P/O of 2.79 [6].
    • ATP from Glycolysis (ATPGlyco): Calculated from the lactate-derived proton production rate, based on the stoichiometry of 1 ATP produced per proton generated via lactate efflux [5].

The total cellular ATP production rate is the sum of the contributions from both pathways. Total ATP Production Rate = ATPOxPhos + ATPGlyco [5]

Experimental Protocols

Protocol: Measuring this compound Effects with Seahorse XF Analyzer

This protocol outlines the steps to treat cells with this compound and measure its impact on cellular metabolism.

3.1.1 Materials and Reagents
  • Cell Line: Adherent cancer cells of interest (e.g., HNSCC, Colorectal Cancer, Breast Cancer lines).
  • Compound: this compound (commercially available from, e.g., Selleck Chemicals, MedChemExpress). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Instrument: Seahorse XFe96 or XFe24 Analyzer.
  • Assay Kits: Seahorse XF Glycolysis Stress Test Kit, XF Cell Mito Stress Test Kit, or XF Real-Time ATP Rate Assay Kit.
  • Media: Seahorse XF Base Medium (supplemented according to kit instructions, typically with 2 mM L-glutamine and, for glycolysis stress test, 10 mM glucose).
3.1.2 Procedure
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 10,000-30,000 cells/well for a 96-well plate) in complete growth medium. Include background correction wells (no cells). Incubate for 24 hours at 37°C, 5% CO2.
  • This compound Treatment:
    • Prepare working concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in pre-warmed assay medium from the DMSO stock. Include a vehicle control (DMSO at the same final concentration, typically ≤0.1%).
    • After 24 hours, replace the complete medium in the microplate with the compound-containing or vehicle-control assay medium.
    • Incubate the cells for a desired treatment period (e.g., 6-24 hours) at 37°C, in a non-CO2 incubator.
  • Seahorse XF Assay:
    • Follow the standard manufacturer's protocol for the chosen assay kit (e.g., Glycolysis Stress Test or Real-Time ATP Rate Assay).
    • Calibrate the sensor cartridge.
    • Load the compounds (e.g., glucose, oligomycin, 2-DG, rotenone/antimycin A) into the injection ports if performing a stress test.
    • Run the assay on the Seahorse XF Analyzer.
3.1.3 Data Analysis
  • Export raw OCR and ECAR data.
  • Use the formulas in Section 2.1 or the Wave Desktop Software's ATP Rate Assay Report Generator to calculate ATP production rates from glycolysis and mitochondrial OXPHOS.
  • Normalize the ATP production rates to protein content (e.g., via BCA assay) or cell number for final reporting.
  • Compare the treated groups to the vehicle control to determine the effect of this compound on bioenergetic phenotype.
Protocol: Complementary Cell Viability Assay (MTS)

To correlate metabolic changes with anti-proliferative effects, a cell viability assay can be run in parallel.

  • Cell Seeding and Treatment: Seed cells in a standard 96-well plate at an optimal density (e.g., 5,000 cells/well) and treat with this compound in the same manner as the Seahorse assay [1].
  • Viability Measurement: After the treatment period (e.g., 24 hours), add MTS reagent directly to the wells according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per well).
  • Incubation and Measurement: Incubate the plate at 37°C for 1-4 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer [1].
  • Data Analysis: Express cell viability as a percentage relative to the vehicle control group.

Expected Results and Data Interpretation

Quantitative Effects of this compound Across Cancer Types

The table below summarizes key findings from recent studies on this compound, illustrating its consistent impact on glucose metabolism and cell viability across various cancers.

Table 1: Documented Effects of this compound in Preclinical Cancer Models

Cancer Type Cell Line / Model Key Findings on Metabolism & Viability Combination Strategy Citation
Colorectal Cancer HCT116, DLD1, etc. Inhibited proliferation; induced metabolic shift to enhanced mitochondrial respiration, increased ROS & apoptosis. IC50 for proliferation in low nanomolar range. Single Agent [1]
Head & Neck SCC SCC47, FaDu, etc. Decreased glucose uptake; induced apoptosis; reduced IL-8 production. Enhanced efficacy with Bitter Receptor (T2R) agonists. [3]
Breast Cancer MDA-MB-231, 4T1 Potently inhibited glycolysis; combination with mitochondrial agents (Niclosamide) caused metabolic crisis. Synergistic with mitochondrial protonophores (Niclosamide). [4]
Hepatocellular Carcinoma Microcrystalline formulation Inhibited glucose uptake, proliferation, and expression of EMT-related factors. Novel microcrystalline formulation for sustained release. [7]
Non-Small Cell Lung Cancer H1975 (EGFR-mutant) Sensitized tumor cells to EGFR TKI Osimertinib in vitro and in vivo. Synergistic with EGFR tyrosine kinase inhibitors. [8]
Data Interpretation Guidelines
  • Successful GLUT1 Inhibition: A significant, dose-dependent decrease in ATP production from glycolysis (calculated from ECAR) is the primary indicator of successful this compound activity [4].
  • Metabolic Adaptation & Resistance: Cells may attempt to compensate for glycolytic blockade by increasing ATP production from OXPHOS (calculated from OCR). This is often observed as a compensatory increase in mitochondrial respiration following GLUT1 inhibition [1] [9].
  • Synergistic Potential: A lack of OXPHOS compensation or a concurrent suppression of both pathways indicates a profound metabolic crisis and is often the hallmark of an effective combination therapy (e.g., this compound + mitochondrial inhibitors) [4] [9].
  • Downstream Consequences: Effective metabolic disruption typically leads to reduced cell proliferation, activation of apoptotic pathways (evidenced by increased caspase activity), and elevated reactive oxygen species (ROS), which can be measured with complementary assays [1] [3].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a generalized experimental workflow.

This compound Mechanism and Metabolic Effects

G Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Fuels BAY876 BAY876 BAY876->GLUT1 Inhibits Lactate & ATP Lactate & ATP Glycolysis->Lactate & ATP Apoptosis Apoptosis Low Glycolytic Flux Low Glycolytic Flux Metabolic Stress Metabolic Stress Low Glycolytic Flux->Metabolic Stress Compensatory OXPHOS ↑ Compensatory OXPHOS ↑ Low Glycolytic Flux->Compensatory OXPHOS ↑ ROS ↑ ROS ↑ Metabolic Stress->ROS ↑ ROS ↑->Apoptosis Metabolic Flexibility\n(Potential Resistance) Metabolic Flexibility (Potential Resistance) Compensatory OXPHOS ↑->Metabolic Flexibility\n(Potential Resistance) Combination Therapy\n(e.g., Mitochondrial Inhibitor) Combination Therapy (e.g., Mitochondrial Inhibitor) Blocks Compensation Blocks Compensation Combination Therapy\n(e.g., Mitochondrial Inhibitor)->Blocks Compensation Metabolic Crisis Metabolic Crisis Blocks Compensation->Metabolic Crisis Metabolic Crisis->Apoptosis

Diagram Title: this compound inhibits GLUT1, disrupting glycolysis and inducing metabolic stress.

ATP Production Assay Workflow

G Start Seed cells in Seahorse microplate A Treat with this compound or Vehicle Control Start->A B Incubate (e.g., 24h) Non-CO2 Incubator A->B C Run Seahorse Assay (e.g., ATP Rate Assay) B->C D Collect OCR & ECAR Data C->D E Calculate ATP Production Rates (Using formulas or Wave software) D->E F Normalize & Analyze Data E->F

Diagram Title: Step-by-step workflow for the this compound ATP production assay.

Troubleshooting and Best Practices

  • This compound Solubility: this compound is water-insoluble. Always use a DMSO stock solution and ensure the final DMSO concentration is consistent and low (≤0.1%) across all wells, including controls [7].
  • Optimize Treatment Time: The duration of this compound treatment before the assay can impact results. Shorter treatments (6-12h) may capture acute metabolic changes, while longer treatments (18-24h) may be needed to observe robust apoptosis and compensatory mechanisms [1] [3].
  • Cell Line Variability: The basal metabolic phenotype (glycolytic vs. oxidative) of your cell line will significantly influence its response to this compound. Characterize this beforehand using the Seahorse Analyzer [4].
  • Combination Studies: For combination therapies with mitochondrial inhibitors, sequential injection of compounds during the Seahorse assay or pre-treatment may be required to optimally capture the metabolic interaction [4].
  • Advanced Formulations: Be aware that novel formulations, such as microcrystalline this compound for intratumoral injection, are under investigation to overcome solubility and bioavailability challenges [7].

Conclusion

This compound is a powerful tool for probing cancer cell metabolism by specifically targeting GLUT1-mediated glucose uptake. The protocols outlined here for measuring ATP production provide a robust framework for evaluating the direct anti-metabolic effects of this compound, understanding potential resistance mechanisms via metabolic plasticity, and identifying effective combination therapy strategies. As research progresses, the integration of these metabolic assays with other functional readouts will be vital for translating these findings into improved therapeutic approaches.

References

Experimental Protocol: Seahorse XF Analyzer OCR Assay

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from methodologies described in the search results and follows standard procedures for a Cell Mito Stress Test [1] [2].

Cell Preparation and BAY-876 Treatment
  • Cell Seeding: Plate cells in XF96 or XF24 cell culture microplates at an optimal density (e.g., 20,000-40,000 cells per well for a 96-well plate) determined by your cell type. Ensure a confluency of 70-90% at the time of the assay.
  • This compound Treatment: Treat cells with your chosen concentrations of this compound (dissolved in DMSO) for a specified period, typically 24-48 hours prior to the assay [3]. Include a vehicle control (e.g., 0.1% DMSO).
    • Reference Concentration: Studies have used a range of concentrations. A concentration of 3 µM is a referenced point for observing metabolic effects in sensitive cell lines [3] [2].
Assay Reagent Preparation
  • XF Assay Medium: On the day of the assay, prepare XF Base Medium (without glucose, L-glutamine, or sodium pyruvate, as per Agilent's recommendations). Supplement with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine (final concentrations). Adjust pH to 7.4 at 37°C.
  • Inhibitor Stocks:
    • Oligomycin: 10 µM final concentration (ATP synthase inhibitor).
    • FCCP: 1-2 µM final concentration (Mitochondrial uncoupler). The optimal concentration should be determined by a titraton experiment.
    • Rotenone & Antimycin A: 0.5 µM final concentration each (Complex I and III inhibitors).
Seahorse XF Analyzer Run
  • Equilibration: Replace the cell culture medium with the prepared XF Assay Medium and incubate the cell culture microplate in a non-CO₂ incubator for 45-60 minutes before the assay.
  • Calibration: Load the sensor cartridge and utility plate containing the inhibitors into the analyzer for calibration.
  • Assay Program: Execute a standard Mito Stress Test program with the following measurement cycle:
    • Basal Measurement: 3-5 cycles (Mix: 2-3 minutes, Wait: 2 minutes, Measure: 3-5 minutes).
    • Oligomycin Injection: Measure 3-5 cycles.
    • FCCP Injection: Measure 3-5 cycles.
    • Rotenone & Antimycin A Injection: Measure 3-5 cycles.

Data Interpretation and Key Parameters

After the run, the analyzer software generates an OCR trace. The following key metabolic parameters are calculated from the data:

Table 1: Key Mitochondrial Parameters Derived from OCR Assay

Parameter Definition Biological Meaning
Basal Respiration OCR measured before any injections. The baseline OCR used to meet cellular ATP demand.
ATP-linked Respiration The drop in OCR after Oligomycin injection. The portion of basal respiration used for mitochondrial ATP production.
Maximal Respiration The OCR after FCCP injection. The maximum respiratory capacity of the cell.
Spare Respiratory Capacity Maximal Respiration - Basal Respiration. The cell's ability to respond to increased energy demand.
Non-mitochondrial Respiration OCR after Rotenone/Antimycin A injection. Oxygen consumption from non-mitochondrial sources.

Expected Outcome with this compound: In this compound sensitive cells, you may observe an increase in Basal and/or Maximal Respiration, indicating a compensatory shift towards mitochondrial metabolism after GLUT1 inhibition and glycolysis suppression [3] [4]. Conversely, resistant cell lines with high basal OXPHOS may show different adaptation patterns [2].

Application Notes for Researchers

  • Cell Line Considerations: The metabolic response to this compound is highly cell-type dependent. For instance, RB1-positive triple-negative breast cancer (TNBC) cells with high glycolytic rates are often sensitive to GLUT1 inhibition, while RB1-negative cells are more resistant [2].
  • Combination Studies: this compound can be effectively combined with mitochondrial inhibitors (e.g., Niclosamide, Pyrvinium pamoate) to simultaneously target glycolysis and oxidative phosphorylation, inducing a synergistic "metabolic crisis" [1].
  • Integrated Readouts: For a comprehensive metabolic profile, run the Glycolysis Stress Test in parallel with the Mito Stress Test. Correlate OCR data with other endpoints like apoptosis assays (caspase 3/7) and intracellular ROS measurements to link metabolic changes to phenotypic outcomes [3] [2].

Experimental Workflow and Metabolic Pathways

To help you visualize the entire experimental process and the underlying biology, the following diagrams outline the protocol workflow and the metabolic shifts induced by this compound.

G cluster_injections Injections (Sequential) A Cell Seeding & Culture B This compound Treatment (24-48 hours) A->B C Replace with XF Assay Medium B->C D Incubate without CO₂ (45-60 min) C->D E Seahorse XF Analyzer Run D->E F Mito Stress Test Injections E->F G Data Analysis F->G I1 Oligomycin (ATP Synthase Inhibitor) F->I1 I2 FCCP (Mitochondrial Uncoupler) I3 Rotenone & Antimycin A (ETC Inhibitors)

Diagram 1: Experimental workflow for the Seahorse XF Cell Mito Stress Test following this compound treatment, showing the sequential injection steps.

G Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Glucose Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Pyruvate Reduced Flux Lactate Lactate Pyruvate->Lactate Lactate Production TCA TCA Pyruvate->TCA Acetyl-CoA Pyruvate->TCA ↑ Alternative Fuels? ETC ETC TCA->ETC NADH/FADH₂ ETC->ETC ↑ OCR ROS ROS ETC->ROS ↑ Electron Leak Apoptosis Apoptosis ROS->Apoptosis Induces This compound This compound BAY BAY -876 -876 -876->GLUT1 Inhibits -876->Glycolysis Suppresses

Diagram 2: Simplified model of the metabolic shift induced by this compound. By inhibiting GLUT1, this compound blocks glucose uptake and glycolysis, leading to a compensatory increase in mitochondrial respiration (OCR) that can elevate ROS production and trigger apoptosis [3] [4] [2].

Key Takeaways

  • This compound induces a measurable metabolic shift from glycolysis to mitochondrial respiration in sensitive cancer cells, detectable via OCR assays [3] [4].
  • Cell line context is critical; response depends on factors like basal metabolic state and genetic background (e.g., RB1 status) [2].
  • Combination with mitochondrial inhibitors is a promising strategy to enhance anti-tumor efficacy by blocking metabolic compensation [1].

References

Comprehensive Application Notes and Protocols for Targeting Epithelial-Mesenchymal Transition with GLUT1 Inhibitor BAY-876

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GLUT1 Inhibition and EMT

Epithelial-mesenchymal transition (EMT) represents a critical cellular reprogramming process that enables polarized epithelial cells to acquire mesenchymal properties, including enhanced motility, invasiveness, and resistance to apoptosis. This fundamental process is orchestrated by key transcription factors such as Snail, Slug, Twist, and ZEB1/2 that suppress epithelial markers (e.g., E-cadherin) while upregulating mesenchymal markers (e.g., N-cadherin, vimentin). EMT activation in carcinoma cells promotes tumor metastasis and therapeutic resistance, making it an attractive target for anticancer drug development. [1]

Recent research has uncovered a fundamental connection between glucose metabolic reprogramming and EMT induction in cancer cells. The glucose transporter GLUT1 (SLC2A1) serves as a principal mediator of aerobic glycolysis (the "Warburg effect") in malignant tumors, facilitating increased glucose uptake to support rapid proliferation and biosynthetic precursor requirements. Importantly, GLUT1 overexpression has been functionally linked to EMT activation through multiple mechanisms:

  • DLAT-mediated epigenetic regulation: In hepatocellular carcinoma (HCC), dihydrolipoyl transacetylase (DLAT) enhances GLUT1 expression via H3K18 acetylation, thereby promoting aerobic glycolysis and EMT. [2]
  • AMPK suppression: EMT transcription factors directly bind to promoters of AMP-activated protein kinase (AMPK) genes, resulting in marked downregulation of this energy sensor complex and creating hypersensitivity to energy stress. [3]
  • EGFR interaction: GLUT1 physically interacts with phosphorylated EGFR and regulates its downstream signaling pathways, influencing cellular transformation. [4]

BAY-876, a potent and selective GLUT1 inhibitor identified through high-throughput screening, exhibits an IC50 of approximately 2 nM in cell-free systems. This small molecule inhibitor binds GLUT1 with 250-500-fold higher affinity compared to previous generation inhibitors, making it an excellent pharmacological tool for investigating metabolic targeting of EMT. [5] [6]

Key Research Findings on this compound and EMT Inhibition

Anticancer Efficacy of this compound Across Tumor Models

Extensive in vitro and in vivo studies have demonstrated that this compound exerts potent antitumor effects through dual mechanisms of suppressing glycolytic metabolism and reversing EMT-associated malignant phenotypes:

Table 1: Efficacy of this compound Across Preclinical Cancer Models

Cancer Type Experimental Model Key Findings EMT Markers Affected Reference

| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo cells; HCT116 xenograft | • Dose-dependent proliferation inhibition • Enhanced mitochondrial respiration • Increased ROS and apoptosis • Tumor growth suppression in vivo | Reduced GLUT1 protein expression | [7] | | Head and Neck Squamous Cell Carcinoma | SCC47, FaDu, SCC90 cells; patient tissues | • GLUT1 expression in tumor > normal tissue • Inhibition of glucose uptake • Apoptosis induction • Enhanced T2R agonist efficacy | Not specifically assessed | [5] | | Hepatocellular Carcinoma | Microcrystalline formulation in HCC models | • Sustained-release formulation • Inhibition of glucose uptake and proliferation • Suppression of EMT-related factors | E-cadherin ↑, N-cadherin ↓, Vimentin ↓ | [8] | | Lung Cancer | CAF-derived EVs loaded with this compound | • Stromal reprogramming • Reduced ECM stiffness • Enhanced CD8+ T cell infiltration • Synergy with anti-PD-L1 | Reversal of activated CAF phenotype | [9] | | Non-Small Cell Lung Cancer | H1975 xenograft model | • Sensitization to EGFR TKIs • Tumor growth inhibition in combination therapy | Not specifically assessed | [4] |

Quantitative Assessment of this compound Effects on Metabolic and EMT Markers

Table 2: Quantitative Effects of this compound Treatment on Metabolic and EMT Parameters

Parameter Assessed Experimental System This compound Treatment Observed Effect Significance
Glucose Uptake HNSCC cells (SCC47) 10 nM - 100 µM for 24h Concentration-dependent inhibition IC50 ~ 2 nM [5]
Cell Viability Colorectal cancer cells (HCT116) 72h treatment Significant reduction Dose-dependent [7]
Lactate Production HCC models Microcrystalline formulation Decreased extracellular lactate Altered TME [8] [6]
EMT Marker Expression HCC cells Microcrystalline this compound E-cadherin ↑, N-cadherin ↓ EMT suppression [8]
Reactive Oxygen Species Colorectal cancer cells 24-48h treatment Significant increase Enhanced apoptosis [7]
Osimertinib Sensitization H1975 xenograft Combination therapy Enhanced tumor growth inhibition Synergistic effect [4]

Experimental Protocols for Investigating this compound-Mediated EMT Inhibition

In Vitro Assessment of EMT Markers and Metabolic Reprogramming
3.1.1 Cell Culture and this compound Treatment
  • Reagent Preparation: Prepare 10 mM this compound stock solution in DMSO and store at -20°C. For working concentrations, dilute in culture medium to final concentrations ranging from 1 nM to 10 µM, ensuring DMSO concentration does not exceed 0.1% (v/v) in all treatments. [7] [5]
  • Cell Lines: Use appropriate cancer cell lines (HCC: Huh7, MHCC-97H; CRC: HCT116, DLD1; HNSCC: SCC47, FaDu). Culture in recommended media supplemented with 10% FBS at 37°C in 5% CO₂. [7] [2]
  • Treatment Protocol: Seed cells in collagen-coated plates (for CRC lines) at optimal density. After 24h attachment, treat with this compound or vehicle control for 24-72h. Include positive control for EMT induction (e.g., TGF-β) where appropriate. [7]
3.1.2 Western Blot Analysis of EMT Markers
  • Protein Extraction: Harvest cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.
  • Electrophoresis and Transfer: Separate 20-30 µg protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Antibody Incubation: Block membranes with 5% BSA, then incubate with primary antibodies overnight at 4°C using the following dilutions:
    • E-cadherin (1:1000, Cell Signaling #3195)
    • N-cadherin (1:1000, research-generated primers for qPCR) [8]
    • Vimentin (1:1000, research-generated primers for qPCR) [8]
    • GLUT1 (1:1000, Abcam)
    • β-actin (1:5000, Abcam) as loading control
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) and develop with ECL reagents. Image using chemiluminescence detection system. [8] [4]
3.1.3 Metabolic Assays
  • Glucose Uptake Measurement: Use Glucose Uptake-Glo Assay Kit according to manufacturer's instructions. Treat cells with this compound for 24h, then measure glucose uptake. [2] [5]
  • Extracellular Acidification Rate (ECAR): Seed cells in XF24 cell culture microplates (3×10⁴ cells/well). Measure ECAR using Seahorse XF Analyzer according to manufacturer's protocol. [2]
  • ATP Production Assay: Quantify intracellular ATP levels using ATP assay kit following manufacturer's instructions. [2]
  • Lactate Measurement: Assess intracellular L-lactate levels using L-lactate assay kit according to manufacturer's protocol. [2]
3.1.4 Functional Assays for EMT Phenotypes
  • Wound Healing/Migration Assay: Seed cells in 6-well plates. Create scratch with sterile pipette tip after cells reach confluence. Treat with this compound and monitor wound closure at 0, 24, 48, and 72h. Calculate migration rate. [2]
  • Transwell Invasion Assay: Seed 5-10×10⁴ cells in serum-free medium in upper chamber with Matrigel coating. Add medium with 10% FBS to lower chamber as chemoattractant. After 24-48h incubation with this compound, stain migrated cells and count. [2]
  • Colony Formation Assay: Seed 500-800 cells/well in 6-well plates. Treat with this compound for 7-14 days, refreshing medium with drug every 3 days. Stain with 0.1% crystal violet and count colonies. [2] [4]
In Vivo Evaluation of this compound Antitumor and Anti-EMT Efficacy
3.2.1 Animal Model Establishment
  • Xenograft Models: Subcutaneously inject 5×10⁵ to 1×10⁶ cancer cells (e.g., HCT116 for CRC, H1975 for NSCLC) into flanks of 5-week-old BALB/c nude mice. [7] [4]
  • Treatment Initiation: When tumor volume reaches 90-100 mm³, randomize mice into treatment groups (n=5-8/group). [4]
3.2.2 this compound Administration and Formulation
  • Standard Formulation: For oral administration, prepare this compound in carboxymethylcellulose (CMC) suspension. Administer daily at 5-10 mg/kg. [7]
  • Microcrystalline Formulation: For sustained-release intratumoral injection, prepare microcrystalline this compound using appropriate carriers (e.g., Tween 80, polyethylene glycol 400). Administer single injection directly into tumor tissue. [8]
  • Control Groups: Include vehicle control and positive control groups (e.g., standard chemotherapy).
3.2.3 Endpoint Analysis
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.
  • Immunohistochemistry: At study endpoint, harvest tumors, fix in formalin, and embed in paraffin. Section and stain for:
    • GLUT1 expression (primary antibody 1:1000)
    • EMT markers (E-cadherin, N-cadherin, vimentin)
    • Proliferation marker (Ki-67)
    • Apoptosis marker (cleaved caspase-3) [7] [8]
  • Metabolic Analysis: Snap-freeze portion of tumor tissue for metabolic profiling (glucose, lactate, ATP levels). [2]

Advanced Therapeutic Applications and Combination Strategies

This compound in Combination Therapy Regimens

The strategic combination of this compound with other therapeutic modalities represents a promising approach to overcome compensatory resistance mechanisms and enhance antitumor efficacy:

  • EGFR Tyrosine Kinase Inhibitors: In NSCLC models, this compound significantly sensitizes tumor cells to osimertinib and gefitinib. The combination therapy demonstrates enhanced tumor growth inhibition compared to monotherapy in H1975 xenograft models. This synergy arises from disruption of the GLUT1-EGFR physical interaction and subsequent modulation of downstream signaling pathways including JAK-STAT, RAS-RAF, and AKT-mTOR. [4]
  • Bitter Taste Receptor (T2R) Agonists: In HNSCC models, low concentrations of this compound (GLUT1 inhibitor) combined with T2R agonists (e.g., lidocaine) demonstrate enhanced apoptotic effects. This combination simultaneously targets mitochondrial calcium overload (via T2R activation) and glycolytic metabolism (via GLUT1 inhibition), creating metabolic synthetic lethality. [5]
  • Immunotherapy Combinations: CAF-derived extracellular vesicles loaded with this compound (cEV-BAY-876) reprogram the tumor microenvironment, reduce ECM stiffness, enhance CD8+ T cell infiltration, and synergize with anti-PD-L1 therapy in lung tumor models. [9]

The following diagram illustrates the molecular mechanisms underlying this compound combination therapy strategies:

G cluster_GLUT1 GLUT1 Inhibition BAY876 This compound GLUT1 GLUT1 BAY876->GLUT1 Glucose_Uptake Glucose Uptake ↓ GLUT1->Glucose_Uptake Glycolysis Glycolysis ↓ Glucose_Uptake->Glycolysis EMT EMT Markers ↓ Glycolysis->EMT TKI EGFR TKIs (Osimertinib) Synergy1 Enhanced anti-tumor efficacy TKI->Synergy1 Disrupts GLUT1- EGFR interaction T2R T2R Agonists (Lidocaine) Synergy2 Metabolic synthetic lethality T2R->Synergy2 Mitochondrial Ca²⁺ overload ICI Immune Checkpoint Inhibitors Synergy3 Improved immunotherapy response ICI->Synergy3 TME reprogramming & T cell infiltration

Formulation Strategies for Enhanced Therapeutic Efficacy

Advanced drug formulation approaches address the pharmacological challenges associated with this compound:

  • Microcrystalline Formulation: Development of micron-sized this compound crystals for sustained-release intratumoral injection achieves prolonged localized drug exposure while minimizing systemic distribution. This approach demonstrates significant advantages including:
    • Localized drug delivery to tumor tissue
    • Reduced systemic toxicity by limiting exposure to normal tissues
    • Extended release kinetics maintaining effective concentrations
    • Enhanced antitumor activity against HCC models [8]
  • Extracellular Vesicle (EV)-Based Delivery: CAF-derived EVs loaded with this compound (cEV-BAY-876) represent a novel tropism-specific delivery system that preferentially targets GLUT1-high CAFs and tumor cells. This biomimetic approach:
    • Exploits natural homing capabilities of CAF-derived EVs
    • Achieves stromal reprogramming and ECM remodeling
    • Creates a glucose-rich, low-lactate TME that reverses immunosuppression
    • Enhances cytotoxic T lymphocyte infiltration [9]

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent for targeting cancer metabolism and EMT in multiple malignancy types. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for investigating the anti-EMT effects of this compound in preclinical models. Key considerations for future research include:

  • Biomarker Development: Identification of predictive biomarkers for this compound response, including GLUT1 expression levels, DLAT status, and EMT marker profiles.
  • Resistance Mechanisms: Investigation of potential resistance pathways, such as upregulation of alternative glucose transporters (GLUT3, GLUT4) or activation of compensatory metabolic pathways.
  • Clinical Translation: Optimization of formulation strategies to overcome pharmacological limitations, with particular emphasis on tumor-selective delivery systems.

The integration of this compound into combination regimens targeting both metabolic and signaling pathways holds significant promise for overcoming therapeutic resistance and suppressing metastasis across multiple cancer types.

References

Comprehensive Application Notes and Protocols: Intratumoral Injection of BAY-876 Microcrystals for Targeted Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GLUT1 Inhibition and BAY-876 Therapeutic Potential

GLUT1 (Glucose Transporter 1) has emerged as a promising therapeutic target in oncology due to its crucial role in cancer cell metabolism. Cancer cells frequently exhibit the Warburg effect, a metabolic shift characterized by increased glucose uptake and glycolysis even under normoxic conditions. GLUT1 serves as the primary glucose transporter in many malignancies, facilitating this metabolic reprogramming. This compound, a potent and selective GLUT1 inhibitor, has demonstrated significant anti-tumor effects in preclinical studies across various cancer types including colorectal cancer, head and neck squamous cell carcinoma (HNSCC), and hepatocellular carcinoma (HCC). This high-selectivity inhibitor binds directly to GLUT1 with an impressive IC₅₀ of 2 nM in cell-free systems, making it one of the most specific GLUT1 inhibitors identified to date.

The therapeutic potential of this compound extends beyond single-agent activity. Recent studies have revealed that GLUT1 inhibition can enhance the efficacy of other therapeutic approaches, including bitter taste receptor (T2R) agonists in HNSCC models. This combination approach leverages metabolic disruption to sensitize cancer cells to apoptosis. However, the clinical translation of this compound has faced challenges related to systemic toxicity and inadequate tumor accumulation when administered via conventional routes. The development of an intratumoral microcrystalline formulation addresses these limitations by enabling sustained drug release directly at the tumor site while minimizing systemic exposure.

Table 1: Key Characteristics of this compound

Parameter Specification Reference
Molecular Target Glucose Transporter 1 (GLUT1) [1] [2]
IC₅₀ Value 2 nM (cell-free system) [1]
Selectivity Profile 250-500x higher affinity for GLUT1 vs. other inhibitors [2]
Physicochemical Properties Water-insoluble yellow powder [1]
Reported Anti-Tumor Effects Apoptosis induction, reduced glucose uptake, enhanced efficacy of T2R agonists [3] [2]

Microcrystalline Formulation Development and Characterization

Rationale for Intratumoral Microcrystalline Formulation

The development of a microcrystalline this compound formulation represents an innovative approach to overcome the limitations of conventional drug administration. Oral administration or intravenous infusion of this compound results in systemic distribution that interferes with physiological glucose uptake in normal tissues, potentially causing significant adverse effects. Additionally, these routes often yield subtherapeutic drug concentrations at the tumor site due to inefficient targeting. The microcrystalline formulation is specifically designed for intratumoral administration, creating a drug depot that slowly releases this compound within the tumor microenvironment. This approach leverages the insoluble properties of this compound by formulating larger crystal structures (micron-magnitude) that dissolve gradually in tumor tissue, achieving sustained and long-term drug release while minimizing systemic exposure.

Formulation Composition and Physical Properties

The microcrystalline formulation transforms this compound amorphous powder into a suspension in physiological saline containing specific excipients to ensure stability and controlled release. The formulation's particle size distribution is critically controlled to balance sustained release properties with adequate tissue diffusion. The larger crystal size (typically in the micrometer range) compared to molecular or nanoparticulate formulations significantly reduces the rate of dissolution and subsequent systemic absorption. This controlled release profile maintains therapeutic this compound concentrations within the tumor for extended periods, potentially ranging from days to weeks following a single administration, while limiting peak plasma concentrations that could cause systemic toxicity.

Table 2: Microcrystalline this compound Formulation Parameters

Parameter Specification Functional Significance
Drug Substance This compound pure powder Potent GLUT1 inhibition
Vehicle Physiological saline with 6.25% (v/v) Tween 80 Stabilizes suspension and controls crystallization
Crystal Size Micron-magnitude Enables slow dissolution and sustained release
Administration Route Direct intratumoral injection Maximizes local drug concentration
Release Profile Sustained release over several days to weeks Maintains therapeutic concentration, reduces dosing frequency

Experimental Protocols and Methodologies

Microcrystalline Formulation Preparation Protocol

Materials Required:

  • This compound pure powder (commercially available from Selleck Chemicals, product #S8452)
  • Physiological saline (0.9% sodium chloride injection, USP)
  • Tween 80 (polysorbate 80), pharmaceutical grade
  • Sterile glass vials and stoppers
  • Mechanical stirrer or homogenizer

Step-by-Step Procedure:

  • Weighing: Precisely weigh 1.5 g of this compound amorphous powder using an analytical balance.
  • Vehicle Preparation: Prepare the vehicle solution by adding Tween 80 to physiological saline at a concentration of 6.25% (v/v). Filter-sterilize the vehicle using a 0.22 μm membrane filter.
  • Suspension: Gradually add the this compound powder to the vehicle while homogenizing at 10,000 rpm for 15 minutes to achieve uniform dispersion.
  • Quality Assessment: Characterize the crystal size distribution using laser diffraction or microscopy. The target particle size should be in the range of 5-50 μm.
  • Sterility: Perform terminal sterilization if prepared under non-sterile conditions, or prepare under aseptic conditions throughout.
  • Storage: Store the final suspension at 4°C protected from light for up to 4 weeks.
In Vitro Assessment Protocols
3.2.1 Glucose Uptake Inhibition Assay

Purpose: To evaluate the functional activity of this compound microcrystals in inhibiting cellular glucose uptake.

Materials:

  • HNSCC cell lines (e.g., SCC47, FaDu) or HCC cell lines (e.g., HepG2, MHCC97-H)
  • Glucose-free DMEM medium
  • 2-NBDG fluorescent glucose analog (10 mM stock solution)
  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in 24-well plates at 5×10⁴ cells/well and culture for 24 hours.
  • Treat cells with this compound microcrystals at concentrations ranging from 10 nM to 100 μM for 6 hours.
  • Replace medium with glucose-free DMEM containing 100 μM 2-NBDG and incubate for 30 minutes.
  • Wash cells twice with cold PBS and analyze fluorescence intensity using flow cytometry (excitation/emission: 485/535 nm).
  • Data Analysis: Calculate percentage inhibition compared to untreated controls. This compound should demonstrate dose-dependent glucose uptake inhibition with significant effects observed at concentrations as low as 10 nM.
3.2.2 Apoptosis Assessment via Flow Cytometry

Purpose: To quantify this compound-induced apoptosis in cancer cells.

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Flow cytometer with appropriate filters

Procedure:

  • Treat cells with this compound microcrystals for 24-72 hours.
  • Harvest cells using gentle trypsinization and wash twice with cold PBS.
  • Resuspend 1×10⁵ cells in 100 μL of binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide, then incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of binding buffer and analyze within 1 hour by flow cytometry.
  • Data Analysis: Quantify the percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Administration and Evaluation Protocol
3.3.1 Intratumoral Injection Technique

Animal Model Preparation:

  • Establish xenograft models by subcutaneously injecting 5×10⁶ human cancer cells (e.g., HCT116 for colorectal cancer, HepG2 for HCC) into the flanks of immunodeficient mice.
  • Allow tumors to grow until they reach 100-200 mm³ in volume (typically 2-3 weeks).

Intratumoral Injection Procedure:

  • Anesthetize tumor-bearing mice using isoflurane inhalation (3-4% for induction, 1-2% for maintenance).
  • Fix the mouse in a position that provides optimal access to the tumor.
  • Using a 0.3-0.5 mL insulin syringe with a 28-30G needle, slowly inject the this compound microcrystalline suspension directly into the center of the tumor.
  • Employ a multiple injection technique (2-4 injection points for tumors >500 mm³) to ensure even distribution.
  • The recommended dosing volume is up to 20% of the tumor volume, typically 50-100 μL for a 500 mm³ tumor.
  • Apply gentle pressure at the injection site for 30 seconds after needle withdrawal to prevent leakage.
  • For optimal results, administer treatments weekly for 3-4 weeks.
3.3.2 Tumor Volume Monitoring and Efficacy Assessment

Tumor Measurement:

  • Measure tumor dimensions using digital calipers every 2-3 days.
  • Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the perpendicular shorter diameter.
  • Monitor body weight simultaneously as an indicator of overall toxicity.

Endpoint Analysis:

  • At the study endpoint (typically when control tumors reach 1000-1500 mm³), euthanize animals and collect tumors for further analysis.
  • Weigh tumors and compare between treatment and control groups.
  • Process tumor tissues for histology, immunohistochemistry, or molecular analysis.

Efficacy Assessment and Combination Strategies

Experimental Results and Efficacy Parameters

Preclinical studies of intratumorally administered this compound microcrystals have demonstrated significant anti-tumor effects across multiple cancer models. In hepatocellular carcinoma, a single intratumoral injection of the microcrystalline formulation achieved sustained localized drug levels that inhibited glucose uptake and proliferation of HCC cells while also suppressing epithelial-mesenchymal transition (EMT)-related factors. In colorectal cancer models, this compound treatment induced metabolic changes characterized by enhanced mitochondrial respiration, increased reactive oxygen species (ROS) levels, and subsequent apoptosis activation. The head and neck squamous cell carcinoma studies revealed that this compound not only induced apoptosis as a single agent but also demonstrated enhanced effects when combined with bitter taste receptor (T2R) agonists, suggesting a promising combination approach.

Table 3: Efficacy Parameters of this compound Microcrystals in Preclinical Models

Cancer Model Observed Effects Proposed Mechanisms Reference
Hepatocellular Carcinoma Sustained drug release, inhibited glucose uptake and proliferation, suppressed EMT GLUT1 inhibition, metabolic disruption [1]
Colorectal Cancer Reduced cell proliferation, enhanced mitochondrial respiration, increased ROS and apoptosis Metabolic shift from glycolysis to OXPHOS [3]
Head and Neck Squamous Cell Carcinoma Dose-dependent apoptosis, enhanced efficacy with T2R agonists, reduced IL-8 production Mitochondrial depolarization, calcium overload [2]
Advanced Delivery Systems and Combination Therapy

The efficacy of this compound microcrystals can be further enhanced through advanced delivery technologies. Recent developments in intratumoral drug delivery systems have demonstrated that incorporating therapeutic agents into specialized carriers can significantly improve their distribution and retention within tumors. The micro-syringe chip (MSC) system, for instance, enables precise intratumoral administration with a 1 μL-volume drug reservoir that slowly releases formulations over 6 hours, achieving a remarkable 93.5% targeting efficiency. This technology facilitates homogeneous diffusion of therapeutic agents throughout tumor tissue at 3.8-fold higher concentrations compared to intravenous administration and 2.7-fold higher than conventional intratumoral injection.

Additionally, combination strategies represent a promising direction for maximizing the therapeutic potential of this compound. The combination of GLUT1 inhibition with T2R agonists has demonstrated synergistic effects in HNSCC models, where this compound enhanced the apoptotic effects of bitter receptor agonists. This combination approach targets multiple aspects of cancer cell metabolism simultaneously, potentially overcoming compensatory mechanisms that limit the efficacy of single-agent treatments. Similarly, combining this compound with conventional chemotherapeutic agents or immunotherapy may yield enhanced anti-tumor effects through metabolic sensitization of cancer cells.

Regulatory Considerations and Technical Challenges

The development of intratumoral this compound microcrystals for clinical application requires careful consideration of several technical and regulatory aspects. From a manufacturing perspective, strict control of crystal size distribution is essential to ensure consistent drug release profiles between batches. The sterilization process for the suspension formulation must be validated to maintain both sterility and stability of the microcrystals. Regarding preclinical safety assessment, comprehensive evaluation of local tissue effects at the injection site is necessary, including histopathological examination for necrosis, fibrosis, and inflammation.

The regulatory pathway for such a product would likely require demonstration of both local and systemic safety, with particular attention to potential off-target effects of GLUT1 inhibition in normal tissues. The stability studies must include both accelerated and real-time conditions to establish the shelf life of the formulated product. Additionally, development of analytical methods for characterizing the physical properties of the microcrystals (size distribution, crystal morphology, and dissolution profile) is crucial for quality control.

The diagram below illustrates the metabolic pathways targeted by this compound and the experimental workflow for intratumoral administration:

G cluster_pathway GLUT1 Inhibition Pathway cluster_workflow Experimental Workflow Glucose Extracellular Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Intracellular Glucose Lactate Lactate Production Glycolysis->Lactate Warburg Warburg Effect Glycolysis->Warburg BAY876 This compound Inhibition BAY876->GLUT1 Blocks Formulation Microcrystalline Formulation Intratuminal Intratuminal Formulation->Intratuminal Intratumoral Intratumoral Injection Uptake Glucose Uptake Inhibition Intratumoral->Uptake Metabolism Metabolic Shift Uptake->Metabolism Apoptosis Apoptosis Induction Metabolism->Apoptosis Assessment Efficacy Assessment Apoptosis->Assessment

Figure 1: GLUT1 Inhibition Pathway and Experimental Workflow for this compound Microcrystals

Conclusion

The intratumoral administration of this compound microcrystals represents a promising targeted approach for cancer therapy by directly addressing the metabolic dependencies of tumor cells. This application note provides comprehensive protocols and experimental details to support researchers in developing and evaluating this innovative therapeutic strategy. The sustained-release microcrystalline formulation maximizes local drug exposure while minimizing systemic toxicity, potentially overcoming the limitations associated with conventional administration routes. As research in this area advances, combination strategies with other metabolic targets or conventional therapies may further enhance the anti-tumor efficacy of GLUT1 inhibition, ultimately contributing to improved outcomes for cancer patients.

References

BAY-876 Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility data and standard methods for preparing stock solutions of BAY-876.

Solvent Solubility Concentration Achieved Protocol & Key Notes
DMSO Soluble [1] [2] 99 mg/mL (199.42 mM) [1] Dissolve powder in pure, fresh DMSO. Use moisture-absorbing DMSO reduces solubility [1].
Ethanol Soluble [1] [3] 3 mg/mL (6.04 mM) [1] [3] Sonication is recommended to aid dissolution [3].
Water Insoluble [1] [3] < 1 mg/mL [3] Not recommended for direct dissolution.

Working Solutions & In Vivo Formulation Strategies

For biological experiments, stock solutions are diluted into aqueous working solutions. For in vivo studies, specific formulations are required to administer the water-insoluble compound.

For Cell-Based Assays (In Vitro)

A common method is to dilute the DMSO stock solution into the cell culture medium. The final DMSO concentration should be kept low (typically below 0.1-0.5%) to avoid solvent toxicity [2].

For Animal Studies (In Vivo)

The following validated formulations can be used for oral administration [1]:

  • Homogeneous Suspension: Suspend this compound in a 0.5% carboxymethyl cellulose (CMC) sodium salt solution to achieve a concentration ≥5 mg/mL [1].
  • Clear Solution (for custom testing): Prepare a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water. This can achieve a concentration of 4.0 mg/mL (8.06 mM) [1].

A novel microcrystalline formulation has also been developed for direct intra-tumoral injection, creating a sustained-release depot that slowly dissolves the compound at the site of action [4].

Troubleshooting Common Solubility Issues

Problem Possible Reason Solution
Precipitation in stock solution Old or humid DMSO; solution is too concentrated. Use fresh, anhydrous DMSO. Ensure the storage vial is sealed tightly. For high concentrations, briefly warm the solution and vortex.
Precipitation in culture medium Rapid dilution of organic solvent into aqueous buffer. Vortex thoroughly during dilution. Alternatively, prepare the working solution in a two-step process: first make an intermediate dilution in 100% PEG300 or another water-miscible co-solvent, then add to the medium.
Low bioavailability in animal models Poor absorption due to low aqueous solubility. Switch to a validated in vivo formulation like 0.5% CMC-Na suspension or the clear solution with PEG300/Tween-80 [1]. Consider the novel microcrystalline approach for localized treatment [4].

Experimental Workflow for Solubility Management

For a visual guide, the diagram below outlines the key decision points and steps for handling this compound in your experiments.

G cluster_stock Prepare Stock Solution cluster_in_vitro In Vitro (Cell Culture) cluster_in_vivo In Vivo (Animal Studies) Start Start: this compound Experiment A1 Use fresh, anhydrous DMSO Start->A1 A2 Aim for 99 mg/mL (199 mM) A1->A2 A3 Vortex thoroughly A2->A3 A4 Aliquot and store at -20°C A3->A4 Problem Issue: Precipitation? A4->Problem  Proceed to experiment B1 Dilute DMSO stock into medium B2 Keep final DMSO < 0.5% B1->B2 B3 Vortex during dilution B2->B3 C1 Choose administration route C2 Oral: Use 0.5% CMC-Na suspension C1->C2 C3 Localized: Consider microcrystalline form C1->C3 Problem->B1 No Problem->C1 No Solve1 Confirm DMSO is fresh Problem->Solve1 Yes Solve2 Warm solution & vortex Solve1->Solve2 Solve3 Use co-solvent (e.g., PEG300) Solve2->Solve3 Solve3->B1 Solve3->C1

Key Experimental Context for this compound

To help you design and interpret your experiments, here is some key background information:

  • Mechanism of Action: this compound is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). Its half-maximal inhibitory concentration (IC₅₀) is 2 nM in cell-free assays, with a selectivity factor of over 100 against GLUT2, GLUT3, and GLUT4 [1].
  • Biological Workflow: The diagram below illustrates the typical experimental workflow and key readouts when investigating this compound in a cancer biology context.
  • Evidence of Efficacy: Despite solubility challenges, this compound has shown potent anti-tumor effects in preclinical models. For example, in a mouse xenograft model of ovarian cancer, oral administration of this compound at 4.5 mg/kg for four weeks led to a significant dose-dependent inhibition of tumor growth [3].

G cluster_effects Direct Metabolic Consequences cluster_adaptations Cellular Adaptations & Secondary Effects Start Treat Cells with this compound MOA Potent GLUT1 Inhibition (IC50 = 2 nM) Start->MOA Effect1 Reduced Glucose Uptake MOA->Effect1 Effect2 Inhibition of Glycolysis Effect1->Effect2 Adapt1 Enhanced Mitochondrial Respiration Effect2->Adapt1 Adapt2 Increased Reactive Oxygen Species (ROS) Adapt1->Adapt2 Adapt3 Activation of Apoptosis Adapt2->Adapt3 Outcome Final Phenotypic Readouts Adapt3->Outcome Readout1 Inhibition of Cell Proliferation Outcome->Readout1 Readout2 Reduced Tumor Growth (in vivo) Readout1->Readout2

References

BAY-876 cell viability assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 Mechanism of Action

This compound is a potent and highly selective inhibitor of the glucose transporter type 1 (GLUT1). Its primary mechanism of action is to block glucose uptake into cells [1]. In cancer cells that rely heavily on glycolysis (the Warburg effect), this inhibition leads to a cascade of metabolic consequences [2] [3]:

  • Reduced glycolysis and lactate production
  • Decreased cellular ATP levels
  • Activation of AMPK (evidenced by increased phosphorylation at Thr-172)
  • A compensatory increase in mitochondrial respiration (Oxidative Phosphorylation)
  • Elevated reactive oxygen species (ROS) and ultimately, the induction of apoptosis [2]

The following diagram illustrates this mechanism and its downstream effects on cell viability.

G Start This compound Application MOA Inhibits GLUT1 Start->MOA Glucose Blocks Glucose Uptake MOA->Glucose Metab Metabolic Consequences Glucose->Metab ATP ↓ ATP Production Metab->ATP AMPK Activates AMPK Metab->AMPK OXPHOS ↑ Oxidative Phosphorylation (Compensatory) Metab->OXPHOS End Induces Apoptosis & ↓ Cell Viability ATP->End AMPK->End ROS ↑ Reactive Oxygen Species (ROS) OXPHOS->ROS ROS->End

Assay Optimization & Experimental Design

Here is a summary of key experimental parameters from recent studies to guide your assay setup.

Parameter Details & Recommendations
Commonly Used Assays MTS assay [2], MTT assay [4] [3], growth curves by cell counting [2] [3].
Effective Concentration Range Low nM to low µM (e.g., 10 nM - 10 µM), with effects often seen in the nanomolar range [2] [1] [3].
Typical Incubation Time 24 to 72 hours. Prolonged exposure (72 hours) often shows stronger anti-proliferative effects [2] [3].
DMSO Concentration Use as a solvent; final concentration should be low (e.g., ≤0.1-0.5%) and matched in control wells [2].
Key Controls Vehicle control (DMSO), Positive control for cell death (e.g., Staurosporine), GLUT1-negative cell line (e.g., A2780 ovarian cancer cells) to confirm on-target effect [3].

Cell Line-Specific Sensitivity

This compound's efficacy varies significantly across different cancer types and cell lines. The table below lists model systems and their responses from the literature.

Cell Line / Model Cancer Type Reported IC₅₀ / Effective Concentration Key Findings
OVCAR-3 [3] Ovarian Cancer IC₅₀ ≈ 60 nM (72h MTT) Highly sensitive.
SKOV-3 [3] Ovarian Cancer IC₅₀ ≈ 188 nM (72h MTT) Sensitive.
HCT116 [2] Colorectal Cancer (CRC) 1-100 nM (72h growth) Dose-dependent proliferation inhibition.
DLD1, COLO205, LoVo [2] Colorectal Cancer (CRC) 1-100 nM (72h growth) Proliferation inhibition.
SCC47, FaDu [1] Head and Neck SCC 10 nM - 100 µM (24h viability) Induced apoptosis; inhibited glucose uptake.
A2780 [3] Ovarian Cancer (GLUT1-neg) > 2 µM (72h MTT) Resistant; validates GLUT1-specific action.
HCC Mouse Xenograft [4] Liver Cancer 4.5 mg/kg/day (28 days, oral) Tumor growth inhibition.

Troubleshooting Common Issues

  • Lack of Efficacy or Low Potency: Confirm GLUT1 expression in your cell model via Western blot or qPCR [1]. Ensure glucose concentration in your media is not excessively high (standard 4.5 g/L DMEM is typical) [1]. Pre-treat cells under hypoxic conditions or with cobalt chloride (CoCl₂) to upregulate GLUT1 and potentially enhance this compound's effect [3].
  • High Background or Variable Results in Viability Assays: MTT/MTS assays measure metabolic activity; this compound directly alters metabolism, which can confound results. Normalize MTT/MTS data with cell counts or use alternative methods like trypan blue exclusion for direct counting [4] [3]. Ensure consistent cell seeding density and thorough mixing of the compound.
  • Compound Solubility and Storage: this compound is soluble in DMSO (up to 100 mM) [5]. Prepare small aliquots of stock solution, store at +4°C, and avoid repeated freeze-thaw cycles. For in vivo work, a microcrystalline formulation allows for sustained local release [4].

Experimental Workflow Example

A generalized workflow for a 72-hour cell viability assay is outlined below.

G Step1 1. Seed cells in 96-well plate (e.g., 5,000 cells/well) Step2 2. Adhere overnight (37°C, 5% CO₂) Step1->Step2 Step3 3. Treat with this compound serial dilution Include DMSO vehicle control Step2->Step3 Step4 4. Incubate for 72 hours (37°C, 5% CO₂) Step3->Step4 Step5 5. Add MTS/MTT reagent Incubate 2-5 hours Step4->Step5 Step6 6. Measure absorbance (490-570 nm) Step5->Step6 Step7 7. Analyze data Calculate % viability and IC₅₀ Step6->Step7

Expert Tips for Advanced Applications

  • Synergistic Combinations: this compound shows enhanced anti-cancer effects when combined with other agents. Consider pairing with mitochondrial complex I inhibitors (e.g., DBI-1) [6] or bitter taste receptor (T2R) agonists [1].
  • Monitoring Metabolic Phenotype: Use the Seahorse XF Analyzer to directly measure the metabolic shift caused by this compound, observing a decrease in glycolysis (ECAR) and a compensatory increase in mitochondrial respiration (OCR) [3].
  • In Vivo Considerations: While effective in xenograft models, oral this compound caused significant weight loss in mice at higher doses [6]. New formulations (e.g., intra-tumoral microcrystalline injections) are being developed to improve localized delivery and reduce systemic toxicity [4].

References

Strategies to Mitigate BAY-876 Toxicity In Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism for Reducing Toxicity Evidence / Outcome Key Findings / Quantitative Data
Novel Drug Formulations [1] Microcrystalline formulation for sustained local release, minimizing systemic exposure. Advanced hepatocellular carcinoma (HCC) models. Single intratumoral injection achieved sustained, localized drug levels; inhibited HCC proliferation and EMT; reduced potential side effects from systemic distribution [1].
Combination Therapy: ETC Inhibitors [2] Synergy allows use of lower BAY-876 doses. Colorectal cancer (CRC) cell lines and xenograft models. DBI-1 (ETC inhibitor) + this compound synergistically inhibited CRC cell growth in vitro and in vivo; effective tumor growth suppression with combination [2].
Combination Therapy: Mitochondrial Agents [3] Targets both glycolysis and mitochondrial respiration, preventing compensatory energy production. Triple-negative breast cancer cell lines. This compound + mitochondrial agents (Niclosamide, Pyrvinium pamoate) inhibited compensatory glycolysis, causing metabolic crisis; enhanced inhibitory capacity at lower doses [3].
Combination Therapy: Bitter Agonists [4] Enhanced apoptosis at low concentrations of both agents. Head and neck squamous cell carcinoma (HNSCC) cells. This compound + T2R bitter agonists induced enhanced apoptosis at low concentrations [4].

Experimental Protocols for Key Strategies

For researchers aiming to implement these strategies, here are the core methodologies.

Developing a Microcrystalline this compound Formulation [1]

This protocol outlines the creation of a sustained-release formulation for localized injection.

  • Objective: To formulate a microcrystalline this compound for sustained, localized anti-tumor activity and reduced systemic side effects.
  • Materials: this compound pure powder, physiological saline, Tween 80, polyethylene glycol 400.
  • Method:
    • Weigh 1.5 g of amorphous this compound powder.
    • Suspend in a physiological saline solution containing 6.25% (V/V) Tween 80.
    • Process the suspension to form microcrystals characterized by a larger particle size (micron-magnitude).
  • In Vivo Administration: A single dose is injected directly into the tumor tissue. The large, insoluble crystals are slowly dissolved by the tumor cells, achieving sustained and long-term drug release at the lesion site.
Evaluating this compound in Combination with an ETC Inhibitor [2]

This protocol describes how to test the synergistic effects of this compound with a mitochondrial inhibitor.

  • Objective: To evaluate the synergistic anti-tumor effect of this compound and a complex I electron transport chain (ETC) inhibitor (e.g., DBI-1) in vitro and in vivo.
  • Materials: this compound, ETC inhibitor (e.g., DBI-1), CRC cell lines (e.g., HCT116), cell culture media, xenograft mouse model.
  • In Vitro Method (Synergy Assay):
    • Seed CRC cells into well plates.
    • Treat cells with a range of concentrations of this compound and the ETC inhibitor, both alone and in combination.
    • Measure cell viability after a set period (e.g., 72 hours) using a cell proliferation assay (e.g., MTS assay).
    • Analyze data using software to calculate the Combination Index (CI) to confirm synergy (CI < 1 indicates synergy).
  • In Vivo Method (Xenograft Model):
    • Establish a mouse xenograft model (e.g., using HCT116 cells).
    • Randomize mice into four groups: Vehicle control, this compound alone, ETC inhibitor alone, and the combination.
    • Administer drugs at tolerated doses that are lower than their effective monotherapy doses.
    • Monitor and measure tumor volumes and body weights regularly to assess anti-tumor efficacy and systemic toxicity.

Mechanism of Action & Experimental Workflow

The following diagram illustrates the logical relationship and experimental workflow for the two main strategies to overcome this compound toxicity.

Start Problem: this compound Toxicity In Vivo Strategy1 Strategy 1: Novel Formulations Start->Strategy1 Strategy2 Strategy 2: Combination Therapy Start->Strategy2 Mech1 Mechanism: Localized Sustained Release Strategy1->Mech1 Mech2 Mechanism: Synergistic Effect at Lower Doses Strategy2->Mech2 Exp1 Experiment: Develop & Test Microcrystalline this compound Mech1->Exp1 Exp2 Experiment: Screen & Validate Combination Partners Mech2->Exp2 Goal1 Outcome: Reduced Systemic Exposure & Toxicity Exp1->Goal1 Goal2 Outcome: Enhanced Efficacy with Tolerated Doses Exp2->Goal2

Key Takeaways for Your Technical Support Center

Based on the current research, here are the core points for your troubleshooting guides and FAQs:

  • Toxicity is a known challenge. A monotherapy dose of 4.5 mg/kg/day of this compound for 4 weeks was effective but caused significant weight loss in mice [2].
  • Combination therapy is the most validated path. Synergistic combinations allow you to use this compound at lower, less toxic concentrations while achieving superior anti-tumor outcomes [3] [2].
  • Targeting complementary metabolic pathways is highly effective. Combining this compound (glycolysis inhibitor) with agents that target mitochondrial respiration (e.g., ETC inhibitors, protonophores) prevents cancer cells from switching to an alternative energy source, creating a lethal "metabolic crisis" [3] [2].
  • Formulation innovation offers a direct solution. For accessible tumors, developing a localized, sustained-release formulation can drastically reduce systemic exposure and its associated side effects [1].

References

BAY-876 efflux transporter challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Is BAY-876 a substrate for efflux transporters like P-glycoprotein (P-gp)? A: Current evidence suggests that this compound is not a substrate for major ABC efflux transporters. A 2025 machine learning modeling study that curated data on chemical-transporter interactions did not identify this compound as a substrate for P-gp, BCRP, MRP1, or MRP2 [1]. This is a significant advantage, as it means this compound is unlikely to be pumped out of cancer cells by these common multidrug resistance mechanisms.

Q2: What is the main pharmaceutical challenge associated with using this compound? A: The principal challenge is its very poor aqueous solubility. This compound is described as a "water-insoluble" compound [2]. This property can lead to low bioavailability, unpredictable absorption, and difficulty in formulating standard solutions for in vitro and in vivo studies.

Q3: Are there any formulated solutions to overcome this compound's solubility issue? A: Yes, researchers have developed a novel microcrystalline formulation to address this challenge. This formulation allows for direct intratumoral injection, creating a drug depot that provides sustained release and long-acting antitumor activity within the local tissue, thereby overcoming the limitations of systemic administration [2].


Experimental Guide: Validating this compound's Interaction with Efflux Transporters

If you need to experimentally confirm the lack of efflux transporter interaction in your specific cell model, a standard Caco-2 bidirectional assay is a robust method.

Principle: This experiment measures the apparent permeability (Papp) of this compound across a cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A ratio of B-A/A-B (the efflux ratio) close to 1 indicates no active efflux, while a ratio significantly greater than 2 suggests the compound is an efflux transporter substrate [3].

Protocol Summary:

  • Cell Culture: Seed Caco-2 cells on permeable filter inserts at a high density (e.g., 0.5-5×10⁵ cells/cm²) and culture for 14-21 days to form a fully differentiated and polarized monolayer [3].
  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity [3].
  • Compound Application:
    • Prepare this compound in a transport buffer (e.g., HBSS). Due to its low solubility, you may need to use a minimal concentration of DMSO as a cosolvent (e.g., final concentration ≤0.1-1%).
    • Add the compound to either the apical (for A-B direction) or basolateral (for B-A direction) chamber.
  • Sampling: Collect samples from the receiver compartment at regular intervals (e.g., 45, 90, 120 minutes). Also, sample the donor compartment at the start and end to calculate mass balance and recovery [3].
  • Analysis:
    • Quantify this compound concentration in samples using LC-MS/MS.
    • Calculate the Apparent Permeability (Papp) for each direction.
    • Determine the Efflux Ratio = Papp (B-A) / Papp (A-B).

The following diagram illustrates the workflow and data interpretation for this experiment:

G cluster_interpret Interpret Result start Start Caco-2 Assay seed Seed Caco-2 cells on filter inserts start->seed culture Culture for 14-21 days seed->culture check Check Monolayer Integrity (TEER) culture->check apply Apply this compound to Apical or Basolateral chamber check->apply sample Collect samples from receiver chamber over time apply->sample analyze Analyze samples via LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate interpret_a Efflux Ratio ≈ 1 calculate->interpret_a interpret_b Efflux Ratio >> 2 calculate->interpret_b result_a Not a substrate No significant efflux interpret_a->result_a result_b Potential substrate Active efflux occurring interpret_b->result_b

Expected Quantitative Outcome: Based on the literature, you should expect an efflux ratio close to 1, confirming that this compound is not a substrate for efflux transporters expressed in Caco-2 cells (predominantly P-gp) [1].


This compound Fact Sheet for Experimental Planning

The table below summarizes key data on this compound's properties and challenges to aid in your experimental design.

Property Description / Value Significance / Challenge
Primary Target Glucose Transporter 1 (GLUT1) Highly selective inhibitor; disrupts cancer cell glycolysis [4] [5].
Reported IC₅₀ ~2 nM (in cell-free system) Indicates very high potency for its intended target [2].
Aqueous Solubility Very low / water-insoluble Major challenge: affects bioavailability & requires specialized formulations for in vivo studies [2].
Efflux Transporter Substrate No (Predicted & Experimental) Key advantage: not pumped out by P-gp/BCRP, reducing risk of multidrug resistance [1].
Reported Solution Microcrystalline formulation for intratumoral injection Provides sustained release and localized effect, bypassing systemic solubility issues [2].

Troubleshooting Guide

  • Problem: Low or inconsistent activity in in vivo models.

    • Potential Cause: The poor aqueous solubility of this compound is leading to low and variable systemic exposure when administered orally or intravenously [2].
    • Solution: Consider using a formulated version of the drug, such as the microcrystalline suspension for localized injection, or employing a solubilizing agent (e.g, a safe formulation of PEG/Tween) validated for in vivo use.
  • Problem: Precipitate forms in cell culture media.

    • Potential Cause: The final concentration of this compound in the medium exceeds its very low solubility limit, often due to the DMSO stock solution concentration being too high.
    • Solution: Prepare a fresh, more dilute stock solution. Ensure vigorous vortexing and sonication. When adding to media, add it slowly while stirring the media to facilitate dispersion.

References

BAY-876 Resistant Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists cancer cell lines that have been experimentally observed to be resistant to BAY-876, along with the proposed mechanism for their resistance.

Cancer Type Resistant Cell Line(s) Proposed Mechanism of Resistance
Triple-Negary Breast Cancer (TNBC) MDA-MB-436, MDA-MB-468 [1] Loss of RB1 (retinoblastoma tumor suppressor) protein; cells rely more on oxidative phosphorylation (OXPHOS) than glycolysis [1].
Ovarian Cancer A2780 [2] Mis-localization of GLUT1 to the nucleus instead of the plasma membrane, making it inaccessible to the drug [2].
Colorectal Cancer (CRC) Caco-2 [3] Not specified in the study, but identified as resistant among several other sensitive CRC lines [3].

Troubleshooting Guide & FAQs

Here are some common questions and steps to address the issue of this compound resistance in your experiments.

Frequently Asked Questions

  • Q1: What is the primary biomarker associated with this compound resistance in TNBC?

    • A: The strong absence of RB1 protein. Studies show that RB1-negative TNBC cell lines are insensitive to GLUT1 inhibition, while those with high RB1 protein levels are sensitive [1].
  • Q2: Beyond genetic mutations, what should I check if my cell line is resistant?

    • A: Investigate the cell's metabolic state. Resistant cells often have a lower basal glycolytic rate and a higher reliance on mitochondrial oxidative phosphorylation (OXPHOS) for energy [1]. Profiling the bioenergetics of your cell line (e.g., measuring extracellular acidification rate (ECAR) and oxygen consumption rate (OCR)) can provide insights.
  • Q3: Are there any strategies to overcome this compound resistance?

    • A: Yes, research suggests several combination strategies:
      • Target EGFR: The combination of a GLUT1 inhibitor and an EGFR tyrosine kinase inhibitor (e.g., Osimertinib) has shown synergistic anti-tumor effects, particularly in lung cancer models [4].
      • Target OXPHOS: Since resistant cells may depend on OXPHOS, combining this compound with a mitochondrial complex I inhibitor (e.g., DBI-1) can synergistically inhibit cancer cell growth, as demonstrated in colorectal cancer models [5].
      • Target Other Pathways: Combining this compound with bitter taste receptor (T2R) agonists has been shown to enhance apoptosis in head and neck squamous carcinoma cells [6].

Experimental Workflow for Investigating Resistance

The following diagram outlines a logical workflow you can follow to diagnose and address this compound resistance in your cell lines.

workflow Start Start: Identify this compound Resistant Cell Line Step1 Step 1: Confirm RB1 Protein Status Start->Step1 Step2 Step 2: Profile Metabolic Phenotype (ECAR vs OCR) Step1->Step2 Step3 Step 3: Evaluate Combination Strategies Step2->Step3 Step4_EGFR Test EGFR TKI (e.g., Osimertinib) Step3->Step4_EGFR Step4_OXPHOS Test OXPHOS Inhibitor (e.g., Complex I Inhibitor) Step3->Step4_OXPHOS Step4_Other Test Other Pathway Agonists (e.g., T2R Agonists) Step3->Step4_Other

Detailed Experimental Protocols

Here are the methodologies used in key studies to identify and characterize this compound resistant cell lines.

1. Protocol for Determining IC₅₀ and Cell Viability (MTS Assay) This method was used to distinguish sensitive from resistant cell lines [3].

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM), using DMSO as a vehicle control.
  • Incubation: Incubate for a desired period (e.g., 72 hours).
  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate the plate at 37°C for 1-4 hours.
  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate spectrophotometer. The IC₅₀ value can be calculated using non-linear regression analysis of the dose-response curve.

2. Protocol for Confirming RB1 as a Biomarker (Western Blot) This confirms the key protein biomarker for resistance in TNBC [1].

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Separation: Separate 20-30 µg of total protein by SDS-PAGE.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF membrane.
  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibody against RB1 overnight at 4°C.
    • Wash the membrane.
    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Use enhanced chemiluminescence (ECL) reagents and visualize protein bands using a digital imager.

3. Protocol for Metabolic Profiling (Seahorse Assay) This characterizes the metabolic dependencies of resistant vs. sensitive lines [1].

  • Cell Seeding: Seed cells in a specialized XF96 cell culture microplate and incubate overnight.
  • Assay Medium: On the day of the assay, replace the growth medium with XF assay medium (supplemented with glucose, glutamine, and sodium pyruvate according to the manufacturer's protocol) and incubate in a non-CO₂ incubator for 1 hour.
  • Cartridge Loading: Load the sensor cartridge with compounds for the Mitochondrial Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A).
  • Real-Time Measurement: Run the assay on the Seahorse XF Analyzer, which measures the Oxygen Consumption Rate (OCR, indicator of OXPHOS) and Extracellular Acidification Rate (ECAR, indicator of glycolysis) in real-time.

References

optimizing BAY-876 dose for tumor growth inhibition

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 Technical Profile & Dosing Guide

What is the core mechanism of action of this compound? this compound is a potent and highly selective chemical inhibitor of Glucose Transporter 1 (GLUT1). It competitively blocks glucose uptake by binding to GLUT1, with a reported IC50 of 2 nM in cell-free systems. It shows significant selectivity for GLUT1 over other transporters like GLUT2, GLUT3, and GLUT4 [1].

What are the typical working concentrations for in vitro studies? Dosing varies by cell line and assay, but effective concentrations generally fall within the nanomolar range. Below is a summary of doses used in recent studies across different cancer types.

Cancer Type Cell Lines Used Effective Concentrations (In Vitro) Key Outcomes Citation
Colorectal Cancer HCT116, DLD1, COLO205, LoVo Not explicitly stated (N/A) Inhibited cell proliferation, reduced GLUT1 protein, enhanced mitochondrial respiration, increased ROS & apoptosis. [2] [3]
Head & Neck Squamous Cell Carcinoma (HNSCC) SCC47, FaDu, RPMI2650, SCC90 10 nM - 100 µM (Glucose Uptake); Low nM range (Apoptosis) Decreased glucose uptake, reduced viability/metabolism, induced apoptosis; enhanced efficacy of T2R agonists. [4]
Hepatocellular Carcinoma (HCC) MHCC97-H, HepG2 N/A Inhibited glucose uptake, cell proliferation, and expression of epithelial-mesenchymal transition (EMT) factors. [5]
Non-Small Cell Lung Cancer (NSCLC) H1975 N/A Sensitized tumor cells to EGFR TKI Osimertinib. [6]

What in vivo dosing regimens have been tested? Recent in vivo studies have begun to establish dosing protocols in mouse models, with some exploring innovative formulation strategies to overcome the compound's solubility challenges.

Cancer Type Model Formulation & Route Dosing Regimen Key Outcomes Citation
Colorectal Cancer HCT116 mouse xenograft Dissolved in Carboxymethylcellulose (CMC) Details N/A Showed tumor-inhibitory effects and GLUT1 suppression. [2]
Hepatocellular Carcinoma (HCC) HCC tumor models Microcrystalline this compound; Direct intra-tumoral injection Single dose Achieved sustained, localized drug release; long-acting antitumor activity; reduced potential side effects. [5]

Experimental Protocols & Workflows

Here is a generalized workflow for evaluating this compound's efficacy in vitro, synthesizing methodologies from the search results:

G start 1. Cell Seeding & Culture Seed relevant cancer cell lines (e.g., HCT116, SCC47) in well plates dose 2. This compound Treatment Treat with dose range (nM to µM) Use DMSO as vehicle control start->dose assess1 3. Phenotypic Assessment (24-72 hours post-treatment) dose->assess1 assess2 4. Mechanistic Investigation dose->assess2 mts Viability Assay: MTS/MTT assay assess1->mts growth Proliferation Assay: Direct cell counting over 3 days assess1->growth uptake Glucose Uptake Assay: Use fluorescent biosensor (FLII12Pglu-700uδ6) assess2->uptake blot Western Blot Analysis: Confirm GLUT1 protein suppression assess2->blot ros ROS & Apoptosis: Measure ROS levels and apoptosis rates (e.g., flux analysis) assess2->ros

Troubleshooting Common Experimental Issues

Issue: Low or Inconsistent Antitumor Efficacy In Vitro

  • Potential Cause: The insolubility of this compound can lead to poor bioavailability and inconsistent dosing in aqueous cell culture media [5].
  • Solution:
    • Ensure proper stock solution preparation in 100% DMSO, and confirm that the final DMSO concentration in media is low (e.g., ≤0.1%) to avoid cytotoxicity.
    • Consider using sonication or mild heating to fully dissolve the compound in DMSO before dilution.
    • For in vivo studies, the novel microcrystalline formulation for direct intra-tumoral injection developed by researchers can provide sustained release and improve localized efficacy [5].

Issue: Identifying Sensitive Cancer Models

  • Potential Cause: Efficacy is highly dependent on the cancer type's reliance on GLUT1 for glucose uptake.
  • Solution: Prioritize cell lines with documented high GLUT1 expression. The search results indicate that colorectal cancer (CRC), head and neck squamous cell carcinoma (HNSCC), hepatocellular carcinoma (HCC), and non-small cell lung cancer (NSCLC) are promising targets [2] [4] [6]. Before this compound treatment, confirm high GLUT1 expression in your model via Western Blot or qPCR.

Issue: Off-target Effects or Toxicity

  • Potential Cause: While this compound is selective, high concentrations may affect other GLUTs. Systemic distribution can also interfere with physiological glucose uptake in normal tissues [1] [5].
  • Solution:
    • Use the lowest effective concentration, starting in the low nanomolar range based on your viability assays.
    • The microcrystalline formulation for localized delivery is a strategic approach to minimize systemic exposure and subsequent side effects [5].

Issue: Seeking Enhanced Anti-Cancer Effects

  • Potential Cause: Single-agent therapy may be insufficient due to metabolic plasticity or compensatory pathways.
  • Solution: Explore rational combination therapies. Research shows this compound can be effectively combined with:
    • EGFR-TKIs (e.g., Osimertinib) in lung cancer to overcome resistance [6].
    • Bitter taste receptor (T2R) agonists in HNSCC to synergistically induce apoptosis [4].
    • Anti-PD-L1 immunotherapy, especially when using CAF-derived extracellular vesicles for delivery, to remodel the tumor microenvironment and enhance T-cell infiltration [7].

References

BAY-876 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 Chemical Data Summary

The table below summarizes the available quantitative data for this compound.

Property Details
CAS Number 1799753-84-6 [1]
Molecular Formula Information not available in search results
Molecular Weight Information not available in search results
Purity ≥98% [1]
Recommended Solvent Information not available in search results
Storage Condition Information not available in search results
Stability Good metabolic stability in liver microsomes and hepatocytes in vitro; high oral bioavailability in vivo [1]

Established Experimental Protocols

While storage conditions are unspecified, published methodologies provide reliable protocols for using this compound in research. The compound is typically dissolved in DMSO to create a stock solution before being diluted in cell culture medium [2] [3].

In Vitro Cell Viability and Proliferation Assays

This protocol is used to determine the anti-proliferative effects of this compound.

  • 1. Cell Seeding: Seed cells (e.g., HCT116, SKOV-3) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere for 24 hours [2].
  • 2. Drug Treatment: Treat cells with this compound across a range of concentrations. Include a negative control (e.g., DMSO at the same dilution as in drug treatments) [2] [3].
  • 3. Incubation: Incubate the cells for a desired period (e.g., 24 to 72 hours) [1] [2].
  • 4. Viability Measurement:
    • MTS Assay: Add MTS reagent directly to culture wells, incubate for 2 hours at 37°C, and measure absorbance at 490 nm [2].
    • MTT Assay: After treatment, add MTT reagent to wells. The mitochondrial activity of viable cells converts MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry [1].
In Vivo Xenograft Models

These models assess the anti-tumor efficacy of this compound in a living organism.

  • 1. Model Establishment: Establish a mouse xenograft model by subcutaneously injecting cancer cells (e.g., SKOV-3 ovarian cancer cells) into immunodeficient female NSG or similar mice [1] [2].
  • 2. Drug Administration: Once tumors are palpable, administer this compound orally. Studies have used doses ranging from 1.5 to 4.5 mg/kg/day [1] [2].
  • 3. Vehicle Preparation: For in vivo studies, this compound can be dissolved in a vehicle such as carboxymethylcellulose (CMC) [2].
  • 4. Monitoring: Treat the mice for a set period (e.g., 28 days), regularly monitoring tumor volumes and animal body weight [1].

This compound Mechanism of Action and Effects

The following diagram illustrates the mechanism by which this compound inhibits cancer cell growth, based on reported findings.

G BAY This compound GLUT1 Inhibits GLUT1 BAY->GLUT1 Glucose Blocks Glucose Uptake GLUT1->Glucose Glycolysis Inhibits Glycolysis Glucose->Glycolysis Lactate Reduces Lactate Production Glycolysis->Lactate ATP Decreases Cellular ATP Glycolysis->ATP OCR Increases Oxidative Phosphorylation (OCR) Glycolysis->OCR Compensatory Mechanism AMPK Activates AMPK ATP->AMPK Bioenergetic Stress Apoptosis Induces Apoptosis ATP->Apoptosis AMPK->Apoptosis ROS Increases ROS Levels OCR->ROS Proliferation Inhibits Cell Proliferation Apoptosis->Proliferation ROS->Apoptosis

Frequently Asked Questions

  • What is the selectivity profile of this compound? this compound is a highly selective GLUT1 inhibitor. It inhibits GLUT1 with an IC50 of 2 nM and shows 135-fold to 4700-fold selectivity over other GLUTs (GLUT2, GLUT3, GLUT4) [1].

  • Does this compound work in all cancer cell lines? No, efficacy depends on functional GLUT1 expression. For example, this compound does not affect glycolysis or cell growth in A2780 ovarian cancer cells, which lack functional plasma membrane GLUT1 [1] [4].

  • Can this compound be used in combination therapies? Yes, studies show this compound has enhanced effects when combined with other agents, such as bitter taste receptor (T2R) agonists in head and neck cancer [3] or an ETC inhibitor (DBI-1) in colorectal cancer [5].

Key Troubleshooting Tips

  • Negative Control is Crucial: Always include a DMSO vehicle control in your experiments. The concentration of DMSO in your final assay should be kept low (e.g., 0.1% or less) to avoid solvent toxicity [2].
  • Validate Functional GLUT1 Dependence: If you observe no effect with this compound treatment, confirm the functional expression of GLUT1 in your cell model. You can use siRNA-mediated knockdown of GLUT1 as a parallel control to confirm that observed effects are due to GLUT1 inhibition [1] [4].
  • Monitor Metabolic Adaptation: Be aware that this compound treatment can cause a compensatory increase in mitochondrial respiration (Oxidative Phosphorylation) in some cell lines [1]. Assessing both glycolysis and mitochondrial function may provide a complete picture.

References

BAY-876 Concentrations and DMSO Usage in Cell Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the working concentrations of BAY-876 and the corresponding DMSO concentrations reported in recent cell-based studies.

Cell Type / Cancer Model This compound Working Concentration Stock Solvent & Preparation Final DMSO Concentration in Assay Citation

| Colorectal Cancer Cells (e.g., HCT116) (Proliferation & Metabolic Assays) | Various, up to 10 µM [1] | Dissolved in DMSO, then diluted in cell culture medium [1] | Not explicitly stated, but low (< 0.5% v/v) as is standard for cell assays [1] | [1] | | Head and Neck Squamous Cell Carcinoma (Glucose Uptake & Viability Assays) | 10 nM to 100 µM [2] | Dissolved in DMSO [2] | ≤ 0.1% v/v (explicitly stated) [2] | [2] | | Triple-Negative Breast Cancer (Metabolic Flux Analysis) | 100 nM [3] | Dissolved in DMSO [3] | 0.1% v/v (explicitly stated for Seahorse assays) [3] | [3] |

Detailed Experimental Protocols

Here are the standard methodologies for key experiments using this compound, as described in the search results.

Cell Viability and Proliferation Assay (MTS Assay)

This method is used to determine the anti-proliferative effects of this compound [1].

  • Seed Cells: Plate cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment [1].
  • Prepare Drug Dilutions: Prepare a series of this compound concentrations in complete cell culture medium. The stock solution is first dissolved in DMSO, then diluted in medium. A DMSO-only group should be included as a vehicle control [1].
  • Treat Cells: Remove the original medium from the plated cells and add the solutions containing this compound or vehicle control.
  • Incubate: Treat cells for the desired duration (e.g., 24 hours) [1].
  • Measure Viability: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate spectrophotometer. Viability is expressed as a percentage relative to the vehicle control group [1].
Glucose Uptake Measurement

This protocol measures the direct functional inhibition of GLUT1 by this compound, based on methods from two studies [2] [4].

  • Seed and Culture Cells: Plate cells in an appropriate dish or plate (e.g., a 6-well plate or a glass-bottom dish for imaging) and culture until they reach the desired confluency [2].
  • Pre-treat with Inhibitor: Incubate cells with this compound (e.g., in the range of 10 nM to 100 µM) or vehicle control for a set time (e.g., 1-24 hours) [2].
  • Administer Glucose Tracer: Replace the medium with one containing a fluorescent glucose analog, such as 2-NBDG (e.g., 5 mM), with or without the inhibitor still present [4].
  • Incubate and Measure:
    • Option 1 (Bulk Measurement): After incubation (e.g., 24 hours), measure the glucose remaining in the medium using a glucose assay kit or analyze intracellular 2-NBDG fluorescence with a plate reader [2].
    • Option 2 (Single-Cell Live Imaging): Use confocal microscopy and a microfluidic perfusion system to maintain steady-state conditions and measure intracellular 2-NBDG fluorescence in real-time [4].
  • Quantify: Calculate glucose uptake by comparing the signal in this compound-treated groups to the vehicle control.

The following diagram illustrates the core experimental workflow for treating cells with this compound and conducting these key assays.

G Start Prepare this compound Stock Solution A Dilute in Cell Culture Medium Start->A B Treat Cells (Ensure final DMSO ≤ 0.1%) A->B C Conduct Downstream Assays B->C D1 Viability/Proliferation (MTS Assay) C->D1 D2 Glucose Uptake (2-NBDG Assay) C->D2 D3 Metabolic Phenotyping (Seahorse Analyzer) C->D3 End Analyze Data D1->End D2->End D3->End

Key Troubleshooting and FAQs

  • DMSO Concentration Control: Consistently use high-purity DMSO. For most cell assays, keep the final DMSO concentration at or below 0.1% (v/v) to avoid cytotoxicity and non-specific effects on cell metabolism [2] [3].
  • Vehicle Control Groups: Always include a DMSO-only vehicle control group in every experiment. This control must undergo the same serial dilution process as the this compound treatment groups to accurately isolate the drug's effects from any potential solvent effects [1].
  • Preparation of Working Concentrations: Do not add DMSO stock solution directly to cells. Always dilute the DMSO stock into the cell culture medium to achieve the final working concentration and ensure the DMSO is thoroughly mixed [1].
  • Assessing Specificity: GLUT1 is the primary target of this compound, but off-target effects at higher concentrations are possible. Include secondary validation experiments such as GLUT1 knockdown with siRNA to confirm that observed phenotypes are due to GLUT1 inhibition [1].

References

BAY-876 pharmacokinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 Overview & Key Challenges

This compound is a potent and highly selective GLUT1 inhibitor identified through a high-throughput screen, with an IC₅₀ in the low nanomolar range (e.g., 2 nmol/L in a cell-free system) and a selectivity factor of >100 against other transporters like GLUT2, GLUT3, and GLUT4 [1] [2]. The main challenge for its clinical application is its poor water solubility [2].

The table below summarizes the core properties and primary optimization challenge of this compound.

Property Description Implication for Research
Mechanism of Action Potent, selective inhibitor of Glucose Transporter 1 (GLUT1) [1]. Targets cancer cell glycolysis; highly specific for GLUT1-overexpressing cells.
Solubility Poor water solubility [2]. Major challenge for in vivo administration and bioavailability; requires formulation optimization.
Reported In Vivo Use Dissolved in carboxymethylcellulose (CMC) for oral gavage in mouse studies [3]. A standard formulation for preclinical research.
Advanced Formulation Microcrystalline formulation for direct intratumoral injection [2]. Achieves sustained, localized drug release and reduces systemic side effects.

Experimental Protocol: Assessing this compound Efficacy In Vitro

This section provides a detailed methodology for evaluating the anti-proliferative effects of this compound on cancer cell lines, based on published research [3].

1. Cell Culture and Preparation

  • Cell Lines: Use relevant cancer cell lines (e.g., HCT116, DLD1 for colorectal cancer; SCC47, FaDu for head and neck cancer).
  • Culture: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

2. Drug Treatment

  • Preparation: First, dissolve this compound in DMSO to create a stock solution. Then, dilute this stock to the required working concentrations (e.g., ranging from nanomolar to micromolar) using the cell culture medium.
  • Control: Use a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
  • Exposure: Treat the cells with the this compound solutions and controls for a set period, typically 24-72 hours.

3. Cell Viability Assessment (MTS Assay)

  • Principle: Metabolically active cells convert the MTS reagent into a colored formazan product.
  • Procedure:
    • After treatment, add 20 µL of MTS reagent directly to each well.
    • Incubate the plate at 37°C for 2 hours.
    • Measure the absorbance of the formazan product at 490 nm using a microplate spectrophotometer.
  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

The following diagram illustrates the experimental workflow for the in vitro MTS assay.

G Start Seed cells in 96-well plate Incubate Incubate for 24h (37°C, 5% CO₂) Start->Incubate Treat Treat with: - this compound doses - Vehicle control Incubate->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Assay Add MTS reagent Incubate2->Assay Incubate3 Incubate for 2h Assay->Incubate3 Measure Measure absorbance at 490nm Incubate3->Measure Analyze Calculate cell viability Measure->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a stock solution of this compound?

  • A: First, dissolve the pure powder in high-quality DMSO to create a concentrated stock solution (e.g., 10-50 mM). Then, for in vitro work, dilute this stock into your aqueous cell culture medium to achieve the final working concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low enough (typically ≤0.1%) to avoid cytotoxicity in your vehicle control [3].

Q2: How can I administer this compound in animal studies, given its solubility issues?

  • A: Two main approaches have been reported:
    • Oral Administration: Suspend this compound in a solution of 0.5% carboxymethylcellulose (CMC) for oral gavage. This has been used in mouse xenograft models [3].
    • Localized Injection: For a sustained-release and localized effect, a novel microcrystalline this compound formulation has been developed. This involves creating larger micron-sized crystals of the drug that are suspended in a carrier and injected directly into the tumor tissue, where they slowly dissolve and release the compound over time [2].

Q3: Does this compound work synergistically with other cancer treatments?

  • A: Yes, preclinical studies suggest combination therapy is a promising strategy.
    • With Bitter Receptor Agonists: this compound synergistically enhances apoptosis when combined with bitter taste receptor (T2R) agonists in head and neck squamous cell carcinoma [4].
    • With EGFR Inhibitors: this compound can sensitize tumor cells to EGFR tyrosine kinase inhibitors (e.g., Osimertinib) in lung cancer models, suggesting a potential for combination therapy to overcome resistance [5].

Q4: What are the key analytical methods to confirm this compound's mechanism of action in my experiments?

  • A: Beyond the viability assay, you can use:
    • Glucose Uptake Assays: Use fluorescent glucose analogs (e.g., 2-NBDG) or glucose biosensors (e.g., FLII¹²Pglu-700μδ6) to directly measure and confirm the inhibition of glucose uptake [4].
    • Western Blotting: Confirm that treatment leads to reduced GLUT1 protein expression levels and analyze downstream effects, such as changes in apoptosis markers (e.g., cleaved caspase-3) and proteins involved in the EGFR signaling pathway [3] [5].
    • Metabolic Flux Analysis: Use a Seahorse Analyzer to demonstrate that this compound treatment suppresses glycolysis and can lead to enhanced mitochondrial respiration, reactive oxygen species (ROS) accumulation, and subsequent apoptosis [3].

References

The Challenge with BAY-876 & The Rationale for Targeted Delivery

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 is a highly potent and selective GLUT1 inhibitor with an IC50 of 2 nM [1] [2] [3]. However, a primary challenge for its clinical application is systemic toxicity. Oral administration or intravenous infusion can cause the drug to distribute throughout the body, interfering with normal physiological glucose uptake in healthy tissues and leading to side effects like significant weight loss in animal models [4] [5] [3]. Furthermore, this systemic distribution results in a negligible drug dose reaching the actual tumor site [4]. Targeted delivery aims to maximize the drug's effect on the tumor while minimizing its impact on healthy tissues.

Comparison of Tissue-Specific Delivery Methods

The following table summarizes the key advanced delivery strategies identified in the literature.

Delivery Method Core Mechanism Target Tissue/Cell Key Findings & Outcomes

| Microcrystalline Formulation [4] | Direct intra-tumoral injection of insoluble microcrystals for slow dissolution & sustained release. | Hepatocellular Carcinoma (HCC) | Sustained localized drug levels. Inhibited HCC cell proliferation & EMT. Reduced potential side effects. | | CAF-derived Extracellular Vesicles (cEVs) [6] | Using native vesicles from Cancer-Associated Fibroblasts as targeted drug carriers. | GLUT1-high CAFs and tumor cells (Lung cancer) | Successful stromal reprogramming. Reduced ECM stiffness, enhanced T-cell infiltration. Synergized with anti-PD-L1 therapy. | | Aptamer-Based Nanoassembly [7] | pH-sensitive polymer-aptamer conjugate self-assembles into a nanostructure that breaks down in the acidic TME. | Triple Negative Breast Cancer (TNBC) | Co-delivery of this compound & checkpoint inhibitors. Inhibited glycolysis, reduced PD-L1 glycosylation. Reprogrammed immunosuppressive TME. | | Macrophage-Targeting Nanomicelles (RPDB NPs) [8] | Nanoparticles that release this compound in liver macrophages to inhibit their energy metabolism and reduce MPS clearance. | Liver Macrophages (for MPS blockade) | Reduced liver accumulation by ~60%. Prolonged blood circulation of nanomedicines. Enhanced tumor accumulation & inhibition. |

Detailed Experimental Protocols

Here are the methodologies for key delivery systems to help you replicate these approaches.

Protocol 1: Formulating Microcrystalline this compound for Localized Therapy [4]

This protocol is designed for sustained, localized drug delivery directly into tumor tissue.

  • Formulation Preparation: Weigh 1.5 g of amorphous this compound powder. Suspend it in a physiological saline solution containing 6.25% (v/v) Tween 80. The insoluble properties of this compound are key to forming the microcrystals.
  • Characterization: Characterize the final suspension to ensure the formation of microcrystals with a particle size in the micron range. This larger size is crucial for the slow-release profile.
  • In Vivo Administration: Using a suitable animal model (e.g., murine HCC models), administer the suspension via a single direct injection into the tumor tissue.
  • Evaluation:
    • Efficacy: Monitor tumor volume and weight over time. Analyze biomarkers by qPCR or Western Blot (e.g., GLUT1, E-cadherin, N-cadherin, Vimentin) to confirm inhibition of proliferation and EMT.
    • Drug Release: Confirm sustained local drug levels by measuring this compound concentration in tumor tissue over time versus systemic circulation.
Protocol 2: Assembling a TME-Activatable Aptamer Nanoassembly [7]

This protocol describes a sophisticated system for targeted co-delivery of this compound and immune modulators.

  • Synthesize Aptamer-Polymer Conjugate:
    • Synthesize N3-PEG2000-PAE polymer via Michael addition reaction.
    • Engineer PD-L1 and CTLA-4 antagonizing aptamers with an alkynyl group at their 3' terminal and multiple T bases as reactive sites.
    • Conjugate the polymer to the aptamers via a click chemistry reaction to create aptPD-L1 and aptCTLA-4.
  • Form Nanoassembly & Load Drug:
    • Co-assemble aptPD-L1 and aptCTLA-4 conjugates in an aqueous buffer. The hydrophobic PAE drives self-assembly into supramolecular nanoassemblies.
    • Load the hydrophobic this compound molecule into the nanoassembly during the self-assembly process.
  • Characterization: Use Gel Permeation Chromatography (GPC) to check molecular weight. Confirm binding affinity of the conjugated aptamers via a magnetic bead binding assay. Determine drug loading efficiency.
  • In Vitro & In Vivo Evaluation:
    • TME Triggering: Confirm the disintegration of the nanoassembly and drug release in an acidic buffer (pH ~6.5-6.8).
    • Efficacy: Use preclinical TNBC models in female mice. Evaluate tumor growth, metastasis, and immune cell infiltration (CD8+ T cells) into the tumor.

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
Low Nanoassembly Drug Loading [7] Hydrophilic/lipophilic balance of the carrier does not match the drug. Optimize the ratio of hydrophobic polymer (PAE) to hydrophilic aptamer. Test loading with different initial drug inputs.
Rapid Systemic Clearance of Nano-formulations [8] Uptake by the Mononuclear Phagocyte System (MPS), particularly in the liver and spleen. Pre-treat with a macrophage metabolism inhibitor (like a blank version of your formulation) to temporarily block MPS clearance. Ensure appropriate nanoparticle size and a hydrophilic surface (e.g., PEGylation).
Lack of In Vivo Efficacy Despite Good In Vitro Data The delivery system fails to reach the tumor in sufficient quantities or does not release the drug properly. Track the biodistribution of a fluorescently labeled version of your formulation. Confirm that the trigger for drug release (e.g., low pH) is effectively activated within the specific tumor model being used.
High Toxicity with Systemic Delivery [3] The formulation is not sufficiently targeted, leading to this compound action in healthy, GLUT1-dependent tissues. Switch to a localized delivery approach (e.g., intra-tumoral injection) or invest in developing a more advanced targeted nano-system that minimizes off-target release.

Visualizing Key Pathways and Workflows

To help visualize the mechanisms of the most complex delivery system, here is a diagram of the aptamer-based nanoassembly workflow.

A Synthesize N3-PEG2000-PAE polymer C Conjugate via click chemistry A->C B Engineer aptamers with 3' alkynyl group B->C D Co-assemble with this compound C->D E Form DNA-PAE@this compound Nanoassembly D->E F Inject systemically E->F G Reach Acidic TME F->G H Nanoassembly disintegrates G->H I Release this compound & Aptamers H->I J Inhibit Tumor Glycolysis & Block Immune Checkpoints I->J

The search results also clearly illustrate the central role of GLUT1 in cancer metabolism, which is the core mechanism targeted by this compound.

Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a GLUT1_Expr GLUT1 Expression HIF1a->GLUT1_Expr GLUT1 GLUT1 GLUT1_Expr->GLUT1 Glucose_Uptake Glucose_Uptake GLUT1->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis Lactate Lactate Glycolysis->Lactate Acidic_TME Acidic TME Lactate->Acidic_TME Immune_Suppression Immune Suppression & Therapy Resistance Acidic_TME->Immune_Suppression

I hope this technical support center provides a solid foundation for your research. The field of targeted drug delivery is advancing rapidly, and these strategies offer promising pathways to harness the potency of this compound while mitigating its systemic limitations.

References

BAY-876 vs WZB-177 selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Performance Comparison

The table below summarizes the key differences in selectivity and experimental data between BAY-876 and WZB-177.

Feature This compound WZB-177
GLUT1 IC₅₀ 2 nM [1] [2] Information missing from search results
Selectivity for GLUT1 >130-fold over GLUT2, GLUT3, GLUT4 [2] Described as non-specific [1]
Key Experimental Findings Reduces glucose uptake, induces apoptosis, synergizes with T2R agonists in HNSCC [1]. Inhibits proliferation in colorectal cancer cells and xenograft models [3]. Information missing from search results
Documented Assays & Models HNSCC (SCC47, FaDu), Colorectal Cancer (HCT116, DLD1), Ovarian Cancer (SKOV-3) [1] [3] [2] Information missing from search results

Experimental Protocols for Key Findings

The robust selectivity of this compound is established through specific experimental methodologies. Here are the protocols for key experiments cited above.

In Vitro Glucose Uptake and Viability Assay (HNSCC Models)
  • Cell Lines: Human HNSCC cell lines (e.g., SCC47, RPMI2650) [1].
  • Treatment: Cells are treated with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24 hours [1] [2].
  • Glucose Uptake Measurement: A glucose-sensing biosensor (FLII12Pglu-700μ6) is used for real-time measurement of glucose uptake via live-cell imaging [1].
  • Viability Measurement: Cell viability is assessed post-treatment using methods like crystal violet staining [2].
In Vivo Anti-tumor Efficacy (Ovarian Cancer Model)
  • Animal Model: NSG mice bearing SKOV-3 (human ovarian cancer) xenografts [2].
  • Dosing: this compound is administered orally at doses of 1.5 mg/kg to 4.5 mg/kg daily for four weeks, formulated in 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 [2].
  • Endpoint Measurements: Tumor volume and weight are measured at the study's endpoint. A significant, dose-dependent reduction in both parameters is observed, with the highest dose showing the greatest effect [2].
Apoptosis and Combination Studies
  • Mechanism Investigation: Apoptosis induction is confirmed by measuring markers of mitochondrial dysfunction and caspase activation [1] [3].
  • Synergy Experiments: HNSCC cells are co-treated with low concentrations of this compound and agonists of bitter taste receptors (T2Rs). Combination treatment shows enhanced apoptotic effects compared to either agent alone [1].

Mechanism of Action and Signaling Pathways

Both this compound and WZB-177 are GLUT1 inhibitors that target cancer metabolism, but this compound's high selectivity allows for more precise mechanistic studies and potentially fewer off-target effects.

The following diagram illustrates the mechanism of GLUT1 inhibition by these compounds and the subsequent cellular effects, particularly for the more extensively studied this compound.

G cluster_legend Key Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Glucose Influx Inhibitor Inhibitor Inhibitor->GLUT1 Binds & Inhibits Inhibitor->GLUT1 Binds & Inhibits Apoptosis Apoptosis Glycolysis->Apoptosis Deprivation Induces Warburg_Effect Warburg_Effect Glycolysis->Warburg_Effect Fuels Legend1 This compound: High Selectivity Legend2 WZB-177: Non-specific

The diagram highlights that this compound's high selectivity for GLUT1 makes it a more precise tool for disrupting the Warburg effect and inducing cancer cell death.

Research Implications

  • For Tool Compound Selection: this compound is the superior choice for experiments where highly specific GLUT1 inhibition is critical to define its unique role in cancer cell metabolism [1] [2].
  • For Therapeutic Development: The high selectivity of this compound may translate to a better therapeutic window and reduced off-target toxicity in vivo, though this requires further clinical validation [3] [2]. Its synergy with other agents, like T2R agonists, presents a promising combinatorial strategy [1].

References

BAY-876 vs apigenin GLUT1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The following table outlines the key experimental findings and methodologies reported for each compound, which can help guide your own research design.

Compound Cell Lines/Models Used Key Experimental Protocols & Outcomes

| BAY-876 | - HNSCC (SCC47, FaDu): MTS viability assay, glucose uptake assay (FLII12Pglu-700μ6 biosensor), caspase-37 apoptosis assay [1].

  • Colorectal Cancer (HCT116, DLD1): MTS assay, Western Blot (GLUT1 protein), flux analysis (mitochondrial respiration, ROS) [2] [3].
  • Xenograft Models (e.g., HCT116, SKOV-3): Administered orally (1.5-4.5 mg/kg in 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80); showed significant, dose-dependent tumor growth inhibition [4] [2]. | | Apigenin | - Laryngeal Carcinoma (Hep-2): Cell viability (CCK-8 assay), qRT-PCR (GLUT1 mRNA), Western Blot (GLUT1 & p-AKT protein) [5].
  • Experimental Groups: Included control, apigenin alone (10-160 μM), cisplatin alone (2-5 μg/mL), and combination therapy. Apigenin enhanced cisplatin-induced growth suppression concentration- and time-dependently [5]. |

Mechanisms of Action and Pathways

The diagrams below illustrate the distinct mechanisms through which this compound and Apigenin exert their effects.

G Glucose_Outside Extracellular Glucose GLUT1_BAY GLUT1 Transporter Glucose_Outside->GLUT1_BAY Transport Glucose_Uptake Glucose Uptake GLUT1_BAY->Glucose_Uptake Glycolysis Glycolysis & Tumor Growth Glucose_Uptake->Glycolysis BAY876 This compound BAY876->GLUT1_BAY Direct Inhibition

Figure 1: this compound directly and selectively binds to the GLUT1 transporter, competitively inhibiting glucose uptake. This starves cancer cells of their primary energy source, leading to suppressed glycolysis and tumor growth [4] [1].

G Apigenin Apigenin PI3K_Akt PI3K/AKT Pathway Apigenin->PI3K_Akt Downregulates GLUT1_Expr GLUT1 Expression (mRNA & Protein) Apigenin->GLUT1_Expr Suppresses ChemoResistance Chemoresistance Apigenin->ChemoResistance Sensitizes PI3K_Akt->GLUT1_Expr Regulates Glucose_Uptake_A Glucose Uptake GLUT1_Expr->Glucose_Uptake_A Glucose_Uptake_A->ChemoResistance Cisplatin Cisplatin Cisplatin->ChemoResistance

Figure 2: Apigenin works by suppressing the expression of GLUT1 at the mRNA and protein levels, partly through downregulation of the PI3K/AKT signaling pathway. By reducing GLUT1 and p-AKT, it reverses a key mechanism of chemoresistance, thereby sensitizing cancer cells to drugs like cisplatin [5].

Key Takeaways for Researchers

  • For Highly Specific GLUT1 Research: this compound is the superior tool due to its nanomolar potency and exceptional selectivity, making it ideal for isolating GLUT1 function without confounding off-target effects [4] [1].
  • For Multi-Target and Chemosensitization Studies: Apigenin is highly relevant if your research focuses on broad-spectrum pathway modulation or overcoming chemoresistance, leveraging its natural product profile [5].
  • For In Vivo Studies: this compound has demonstrated efficacy in multiple xenograft models and is confirmed to be orally bioavailable, providing a solid foundation for designing animal studies [4] [2]. Apigenin's in vivo profile for GLUT1-specific inhibition is less defined in the available literature.

References

Compound Profiles and Key Differences

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of BAY-876 and its negative control, BAY-588.

Feature This compound BAY-588 (Negative Control)
Primary Target GLUT1 (SLC2A1) [1] [2] [3] Not specified; lacks anti-GLUT1 activity [4]
Reported Mechanism Potent and selective inhibition of glucose transporter 1 [2] [3] Structurally similar to this compound but pharmacologically inactive against GLUT1 [4]
Key Role in Experiments Investigational compound for targeting cancer metabolism [1] [2] [5] Control for ruling out off-target effects; validates that observed phenotypes are due to GLUT1 inhibition [4]
Reported IC₅₀ for GLUT1 ~2 nM (single-digit nanomolar potency) [2] [3] Inactive [4]
Documented Experimental Outcomes Reduces glucose uptake, decreases cell viability/proliferation, induces apoptosis, enhances efficacy of other drugs (e.g., EGFR-TKIs, T2R agonists) [1] [2] [5] Used to confirm that biological effects are specific to GLUT1 inhibition [4]

Experimental Evidence for this compound

Extensive experimental data demonstrates the effects of this compound across various cancer types, which are summarized in the table below.

Cancer Type Experimental Model Key Findings Citation
Colorectal Cancer In vitro: HCT116, DLD1, COLO205, LoVo cells. In vivo: HCT116 xenograft model. Inhibited cell proliferation; induced metabolic changes, enhanced mitochondrial respiration, increased ROS and apoptosis; suppressed tumor growth in vivo. [1]
Head and Neck Squamous Cell Carcinoma (HNSCC) In vitro: SCC47, FaDu, SCC90, RPMI2650 cells. Decreased glucose uptake and cell viability; induced apoptosis; enhanced apoptotic effects when combined with T2R bitter receptor agonists. [2]
Lung Cancer In vitro: H1975 cells. In vivo: H1975 xenograft model. Sensitized tumor cells to EGFR TKI Osimertinib; combination therapy showed enhanced tumor growth inhibition in vivo. [5]
Ovarian Cancer In vitro: SKOV-3, OVCAR-3, HEY cells. In vivo: Cell line-derived and patient-derived xenografts (PDXs). Blocked basal and stress-induced glycolysis; inhibited anchorage-dependent and independent cell growth; potently inhibited tumor growth in vivo. [3]
Prostate Cancer In vitro: LNCaP chronic hypoxia (CH) models. Identified a dependency on glycolysis in androgen-independent cells; showed anti-proliferative effects. [6] [4]

Experimental Protocol for Comparison

To objectively compare this compound and BAY-588, you can adopt a standardized experimental workflow based on common methodologies in the search results. The diagram below outlines the key steps.

G start Experimental Workflow step1 Cell Culture & Treatment - Culture relevant cancer cell lines (e.g., HCT116, SCC47) - Treat with:  a) this compound (e.g., 10 nM - 100 µM)  b) BAY-588 (inactive control)  c) DMSO vehicle control start->step1 step2 Functional Assays - Glucose uptake measurement - Cell viability/proliferation (MTS assay) - Apoptosis assay (e.g., Caspase-3/7 activation) step1->step2 step3 Downstream Analysis - Western Blot: Analyze key pathway proteins  (e.g., GLUT1, p-EGFR, downstream signaling molecules) - Metabolic analysis: Glycolytic rate, lactate production step2->step3 step4 Data Interpretation - Compare this compound results vs. BAY-588 control - Confirm effects are specific to GLUT1 inhibition step3->step4

Core Methodology Details:

  • Cell Culture & Treatment: Use established cancer cell lines relevant to your research focus [1] [2]. Prepare stock solutions of this compound and BAY-588 in DMSO and dilute to working concentrations in culture media [4]. Include a DMSO vehicle control to account for solvent effects.
  • Functional Assays:
    • Glucose Uptake: Measure the depletion of glucose from the culture media over 24 hours or use a real-time fluorescent glucose biosensor (e.g., FLII12Pglu-700μ6) [2].
    • Cell Viability: Use an MTS assay to measure cell proliferation after 24-72 hours of treatment [1].
    • Apoptosis: Quantify rates of programmed cell death using flow cytometry or caspase activation assays [1] [2].
  • Downstream Analysis:
    • Western Blotting: Confirm the suppression of GLUT1 protein and analyze downstream signaling pathways [1] [5].

GLUT1 Inhibition Mechanism and Functional Impact

The anticancer effects of this compound stem from its targeted inhibition of the GLUT1 transporter, which disrupts cancer cell metabolism and signaling. The following diagram illustrates this mechanism and its consequences.

G BAY876 This compound GLUT1 GLUT1 (Plasma Membrane) BAY876->GLUT1  Inhibits Glucose Glucose Uptake ↓ GLUT1->Glucose Warburg 'Warburg Effect' Glycolysis ↓ Glucose->Warburg Consequences Cellular Consequences Warburg->Consequences Apoptosis Induces Apoptosis Consequences->Apoptosis Viability Decreased Cell Viability/Proliferation Consequences->Viability Combo Enhanced Efficacy of Combination Therapies Consequences->Combo Signaling Disruption of Oncogenic Signaling (e.g., EGFR pathway) Consequences->Signaling

Key Functional Consequences:

  • Induces Apoptosis: this compound treatment leads to mitochondrial respiration changes, increasing reactive oxygen species (ROS) and activating programmed cell death [1] [2].
  • Disrupts Oncogenic Signaling: GLUT1 can bind to activated EGFR and regulate its downstream signaling; inhibiting GLUT1 with this compound disrupts this axis and can sensitize cells to EGFR-targeted therapies [5].

Limitations and Research Considerations

A significant challenge in creating a direct comparison guide is the lack of publicly available quantitative data for BAY-588's performance in various assays. The literature definitively establishes its role as an inactive control but does not provide specific numerical results.

  • Limited Data on BAY-588: The primary source identifies BAY-588 only as a negative control used to confirm the specificity of this compound [4]. Comprehensive data comparing the two compounds side-by-side across a range of functional assays is not available in the public domain.
  • Recommendation: For a complete comparison, you may need to consult the original patent literature or contact the compound manufacturer directly for any proprietary data on BAY-588's physicochemical properties and biological activity profiles.

References

BAY-876 Efficacy Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the anti-proliferative and pro-apoptotic effects of BAY-876 in various cancer types, as demonstrated in recent preclinical studies.

Cancer Type Cell Lines Tested Key Experimental Findings Proposed Mechanism & Notes

| Colorectal Cancer (CRC) | HCT116, DLD1, COLO205, LoVo, Caco-2 [1] | • Dose-dependent proliferation inhibition in most lines [1] • Induced apoptosis & increased ROS [1] • Suppressed tumor growth in HCT116 xenograft mouse model [1] | • Inhibits glucose uptake, forcing metabolic shift to mitochondrial respiration, leading to oxidative stress and cell death [1]. | | Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, SCC90, RPMI2650 [2] | • Decreased glucose uptake, viability, and metabolism [2] • Induced apoptosis as a single agent [2] • Synergistically enhanced apoptosis with T2R bitter agonists [2] | • Highly expressed GLUT1 in HNSCC tumors vs. normal tissue [2]. Efficacy is potentiated by co-targeting mitochondrial metabolism. | | Breast Cancer | MDA-MB-231, 4T1 [3] | • Potently inhibited glycolysis [3] • Combination with mitochondrial agents (Niclosamide, Pyrvinium pamoate) caused metabolic crisis and enhanced cell death [3] | • Effective in targeting glycolytic phenotype. Shows high synergy in combination therapy to block metabolic compensation [3]. | | Lung Adenocarcinoma (LUAD) | H1975, H1650 [4] | • Sensitized tumor cells to EGFR TKI Osimertinib [4] • Enhanced tumor growth inhibition in vivo in combination [4] | • Binds to phosphorylated EGFR, disrupting its oncogenic signaling. Offers a strategy to overcome EGFR TKI resistance [4]. | | Hepatocellular Carcinoma (HCC) | HepG2, MHCC97-H, MHCC97-L [5] [6] | • Inhibited glucose uptake and cell proliferation [5] [6] • Suppressed Epithelial-Mesenchymal Transition (EMT) [5] [6] • Novel microcrystalline formulation showed long-acting antitumor activity in vivo [5] [6] | • A microcrystalline formulation was developed for direct intratumoral injection to overcome drug delivery and solubility challenges [5] [6]. |

Key Experimental Protocols

To ensure the reproducibility of the data summarized above, here is a detailed look at the core methodologies commonly used across these studies.

  • Cell Viability and Proliferation Assays:

    • MTS/Tetrazolium Reduction Assays (e.g., MTS, MTT): Cells are seeded in 96-well plates and treated with a concentration gradient of this compound (typically dissolved in DMSO) for 24-72 hours. A reagent like MTS is added, and the absorbance at 490 nm is measured. The signal, proportional to the number of viable cells, is normalized to DMSO-treated controls to calculate percentage viability [1] [5] [6].
    • Direct Cell Counting: After treatment, cells are trypsinized, and the total cell number is counted using an automated cell counter or hemocytometer [1].
    • Colony Formation Assay: A low density of cells (500-800) is seeded and treated with the drug over 7-14 days, with media renewal every few days. The resulting colonies are fixed, stained with crystal violet, and counted [4].
  • Apoptosis Analysis:

    • Flow Cytometry with Annexin V Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and a viability dye like Propidium Iodide (PI). The population of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/necrotic) cells is quantified using a flow cytometer [2].
  • Glucose Uptake Measurement:

    • Fluorescent Glucose Analog Tracers: Cells are treated with this compound and then incubated with a fluorescent glucose analog (e.g., 2-NBDG). After washing, the intracellular fluorescence intensity, proportional to glucose uptake, is measured via flow cytometry or fluorescence microscopy [2].
    • Glucose Sensor Biosensors: Some studies use genetically encoded FRET-based biosensors (e.g., FLII12Pglu-700μ6) transfected into cells. Changes in FRET signal in response to this compound treatment are measured in real-time via live-cell imaging to monitor dynamic glucose influx [2].
  • Metabolic Phenotyping (Seahorse XF Analyzer):

    • This technology measures the Extracellular Acidification Rate (ECAR, an indicator of glycolysis) and Oxygen Consumption Rate (OCR, an indicator of mitochondrial respiration) in real-time. Cells are treated with this compound, and the metabolic profiles are analyzed to confirm the inhibition of glycolysis and to detect any compensatory increase in mitochondrial respiration [3].
  • Protein Interaction and Signaling Analysis:

    • Co-immunoprecipitation (Co-IP): Cells are lysed, and the GLUT1 protein is pulled down using a specific antibody bound to magnetic beads. The precipitated protein complex is then analyzed by Western blot to detect interacting partners like phosphorylated EGFR [4].
    • Western Blot: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., GLUT1, cleaved Caspase-3, EGFR, p-EGFR, and downstream pathway components) to determine changes in protein expression and activation [1] [4].

Mechanism of Action and Signaling Pathways

This compound's anti-tumor effects are primarily mediated through its high-affinity binding to GLUT1, but recent research reveals a more complex mechanism involving direct interference with oncogenic signaling.

G cluster_EGFR Novel Non-Metabolic Mechanism BAY876 This compound GLUT1 GLUT1 Inhibition BAY876->GLUT1 p_EGFR Activated EGFR (p-EGFR) BAY876->p_EGFR Direct Inhibition? Glucose_Uptake Impaired Glucose Uptake GLUT1->Glucose_Uptake GLUT1->p_EGFR Disrupts Interaction Glycolysis Glycolysis Suppression Glucose_Uptake->Glycolysis Metabolic_Shift Metabolic Shift to OXPHOS Glycolysis->Metabolic_Shift ROS Mitochondrial ROS ↑ Metabolic_Shift->ROS Apoptosis Apoptosis ROS->Apoptosis Downstream_Signaling Oncogenic Signaling (JAK-STAT, RAS-RAF, AKT-mTOR) p_EGFR->Downstream_Signaling Promotes Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation

Diagram Title: this compound's Dual Mechanisms of Anti-Tumor Action

As illustrated, this compound's efficacy stems from a dual attack on tumor cells:

  • Metabolic Crisis: By potently and selectively inhibiting GLUT1, this compound starves cancer cells of glucose, blocking the Warburg effect (aerobic glycolysis). This forces cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), which can lead to lethal levels of reactive oxygen species (ROS) and the activation of apoptosis [1] [2] [3].
  • Oncogenic Signaling Disruption: A groundbreaking study found that GLUT1 physically binds to activated EGFR. This compound, by inhibiting GLUT1, disrupts this protein-protein interaction and dampens downstream oncogenic signaling pathways (e.g., JAK-STAT, AKT-mTOR). This explains its ability to sensitize cancer cells to EGFR-targeted therapies like Osimertinib [4].

Therapeutic Potential and Future Directions

The data confirms this compound is a powerful tool for preclinical research with high translational potential.

  • Synergistic Combination Strategies: A prominent theme across studies is the enhanced efficacy of this compound when used in rational combinations. These include pairing with:
    • Mitochondrial Targeting Agents (e.g., Niclosamide, Pyrvinium pamoate) to simultaneously block glycolytic and oxidative metabolic pathways, preventing compensatory survival [3].
    • EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib) to overcome drug resistance in lung cancer [4].
    • Bitter Taste Receptor (T2R) Agonists to jointly induce mitochondrial dysfunction and apoptosis in HNSCC [2].
  • Innovative Formulations: The development of a microcrystalline this compound formulation for direct intratumoral injection represents a significant advance. This approach achieves sustained drug release at the tumor site, improves localized efficacy, and potentially minimizes systemic side effects related to glucose metabolism interference, as demonstrated in HCC models [5] [6].

References

BAY-876 specificity panel kinases proteins

Author: Smolecule Technical Support Team. Date: February 2026

BAY-876 Selectivity Profile

The quantitative data available primarily details this compound's selectivity within the glucose transporter (GLUT) family, which is summarized in the table below.

Table 1: this compound Inhibitory Activity (IC₅₀) against Glucose Transporters [1]

Protein Target IC₅₀ Value Selectivity over GLUT1
GLUT1 (SLC2A1) 2 nM (Baseline)
GLUT4 (SLC2A4) 0.29 µM (290 nM) ~145-fold
GLUT3 (SLC2A3) 1.67 µM (1670 nM) ~835-fold
GLUT2 (SLC2A2) 10.8 µM (10800 nM) ~5400-fold

This compound is described as a potent and selective GLUT1 inhibitor identified from a screening of millions of compounds [2] [1]. Its high selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 makes it a valuable tool for isolating GLUT1 function in experimental settings [3] [1]. One study notes it has a 250-500 times higher affinity for GLUT1 compared to other common inhibitors [4].

Experimental Evidence & Mechanisms

The selective action of this compound has been demonstrated through various experimental approaches:

  • GLUT1-Dependent Phenotypes: Treatment with this compound replicates effects seen with GLUT1 genetic knockdown. In triple-negative breast cancer (TNBC) cells, both this compound treatment and SLC2A1 silencing impaired growth in sensitive cell lines, while resistant lines were unaffected by either method [3].
  • Functional Metabolic Assays: In head and neck squamous carcinoma cells (HNSCC), this compound significantly inhibited glucose uptake from the culture media and blocked real-time glucose uptake measured with a glucose-sensing biosensor [4].
  • Specificity in Complex Systems: A nanoparticle study used this compound specifically to inhibit glucose uptake and ATP production in macrophages, relying on its target specificity to achieve a physiological block of the mononuclear phagocyte system [5].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the established mechanism of this compound and a general workflow for assessing its effects, based on the reported methodologies.

cluster_mechanism This compound Mechanism of Action cluster_workflow Key Experimental Assessment Workflow Glucose Extracellular Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Uptake Glucose Uptake GLUT1->Uptake Glycolysis Glycolysis & Tumor Growth Uptake->Glycolysis BAY876 This compound Inhibitor BAY876->GLUT1 Binds and Inhibits Start Cell Culture (Cancer Cell Lines) Step1 This compound Treatment Start->Step1 Step2 Functional Assays Step1->Step2 Step3 Phenotypic Readouts Step2->Step3 Assay1 • Glucose Uptake Measurement • Extracellular Acidification Rate (ECAR) Step2->Assay1 Assay2 • Cell Viability/Proliferation • Apoptosis Assays • Colony Formation Step2->Assay2

Key Experimental Protocols

The methodologies from cited studies provide a framework for evaluating this compound:

  • Cell Viability and Proliferation (MTS Assay): Cells are seeded in 96-well plates and treated with a concentration gradient of this compound for 24-72 hours. MTS reagent is added, and absorbance is measured at 490nm to determine the half-maximal inhibitory concentration (IC₅₀) [2].
  • Validation of GLUT1 Dependence (siRNA Knockdown): Cells are transfected with SLC2A1-targeting siRNAs. The reduction in GLUT1 protein level is confirmed by western blot, and its impact on cell proliferation is compared to this compound treatment [2] [3].
  • Metabolic Phenotyping (Seahorse Analyzer): The basal glycolytic rate and oxidative phosphorylation (OXPHOS) are measured via Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR). This identifies cell lines reliant on glycolysis and sensitive to GLUT1 inhibition [3].
  • In Vivo Efficacy (Xenograft Model): Immunodeficient mice are implanted with cancer cells. Once tumors are established, mice are treated with this compound or vehicle control, and tumor volume is monitored over time [2].

Research Implications and Data Gaps

The available data solidly positions this compound as a highly selective pharmacological tool for GLUT1. However, a comprehensive panel profiling its activity against a wide range of kinase proteins is absent from the search results. Its primary research applications are:

  • Probing GLUT1 Function: Used to investigate the role of GLUT1 in cancer metabolism [2] [3], macrophage function [5], and signaling pathways [6].
  • Combination Therapy Studies: tested alongside other agents, such as EGFR tyrosine kinase inhibitors [6] and bitter receptor agonists [4], to enhance anti-cancer efficacy.
  • Biomarker Identification: Research indicates that RB1 protein status in triple-negative breast cancer and basal metabolic state (glycolytic vs. OXPHOS) may predict sensitivity to GLUT1 inhibition [3].

To fully address your request for a kinase specificity panel, you may need to consult specialized resources such as:

  • Commercial compound profiling services (e.g., Eurofins, DiscoverX) that publish extensive selectivity panels.
  • Databases like PubChem, which may aggregate bioactivity data from high-throughput screening assays against various targets.
  • Original research articles specifically dedicated to the profiling of kinase inhibitor selectivity.

References

BAY-876 tumor vs normal tissue expression correlation

Author: Smolecule Technical Support Team. Date: February 2026

GLUT1 Expression in Tumors vs. Normal Tissues

The rationale for using BAY-876 is rooted in the frequent overexpression of GLUT1 in various cancers compared to normal tissues. The table below summarizes evidence from recent studies:

Cancer Type Evidence of GLUT1 Overexpression (Tumor vs. Normal) Supporting Research / Context

| Head and Neck Squamous Cell Carcinoma (HNSCC) | - Higher in some patient tumors vs. contralateral normal tissue [1].

  • Significantly upregulated in HNSCC tumors in TCGA data [1]. | GLUT1 is the highest expressed glucose transporter isoform in HNSCC cell lines and patient samples [1]. | | Pan-Cancer Analysis | - A general upregulation of GLUT1/SLC2A1 is a common feature in many solid tumors [2]. | GLUT1 overexpression is linked to poor prognosis in hepatocellular carcinoma, pancreatic, prostate, and cervical cancers [2]. | | Lung Adenocarcinoma (LUAD) | - Research focuses on subtype-specific gene expression; direct GLUT1 correlation not specified in results [3]. | Study highlights importance of analyzing gene expression in adjacent normal tissue for understanding tumorigenesis [3]. |

Mechanism of Action and Experimental Evidence for this compound

This compound is a potent and selective small-molecule inhibitor identified to bind to and block the conformational changes of GLUT1, thereby inhibiting glucose transport [1] [2]. The following diagram illustrates its mechanism of action and downstream effects based on the retrieved studies.

G cluster_1 Direct Consequences cluster_2 Downstream Effects & Combination Strategies Start High GLUT1 Expression in Tumor Cells BAY876 This compound Application Start->BAY876 Mech Inhibits GLUT1 BAY876->Mech Glucose ↓ Glucose Uptake Mech->Glucose Glycolysis ↓ Glycolytic Metabolism Glucose->Glycolysis Disulfidptosis Potential to induce Disulfidptosis Glucose->Disulfidptosis In SLC7A11-high cells Microenv Reprograms Tumor Microenvironment Glucose->Microenv Apoptosis Induces Apoptosis Glycolysis->Apoptosis T2R Combination with T2R Bitter Agonists T2R->Apoptosis Enhanced Effect

The experimental data supporting this mechanism is summarized in the table below:

Experimental Model Key Findings on this compound Efficacy Reference

| HNSCC Cell Lines (SCC47, FaDu, etc.) | - Dose-dependent inhibition of glucose uptake.

  • Induced apoptosis as a single agent.
  • Enhanced apoptosis when combined with T2R bitter receptor agonists.
  • Reduced TNFα-induced IL-8 production. | [1] | | Colorectal Cancer (CRC) Cell Lines (HCT116, DLD1, etc.) | - Suppressed cell proliferation.
  • Reduced GLUT1 protein levels (Western blot).
  • Induced metabolic shift: Enhanced mitochondrial respiration, increased ROS, and apoptosis.
  • Inhibited tumor growth in a mouse xenograft model. | [4] | | Cancer-Associated Fibroblasts (CAFs) & Lung Cancer | - CAF-derived extracellular vesicles loaded with this compound (cEV-BAY-876) achieved targeted delivery.
  • Treatment led to a glucose-rich, low-lactate TME, reversed CAF activation, decreased ECM stiffness, and enhanced CD8+ T-cell infiltration.
  • Showed synergy with anti-PD-L1 immunotherapy. | [5] |

Detailed Experimental Protocol (Based on Search Results)

For researchers looking to replicate or build upon these findings, here is a synthesis of the key methodologies used in the cited studies:

  • In Vitro Cell Viability and Proliferation Assays:

    • Cell Lines Used: HNSCC (SCC47, FaDu), Colorectal Cancer (HCT116, DLD1, COLO205, LoVo), and others.
    • Assay Type: MTS assay (a colorimetric method for measuring cellular metabolic activity) or similar [4].
    • Procedure: Cells are seeded in 96-well plates, treated with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for 24-72 hours. The MTS reagent is added, and absorbance is measured at 490 nm to determine viable cell percentage [4].
  • Glucose Uptake Measurement:

    • Method 1 (Bulk): Measure glucose concentration in cell culture media over time (e.g., 24 hours) after this compound treatment [1].
    • Method 2 (Real-time, Live-cell): Use a FRET-based glucose biosensor (FLII12Pglu-700μδ6). Cells are transfected with the biosensor, and fluorescence changes are monitored after adding a glucose bolus (e.g., 25 mM) with and without this compound pre-treatment [1].
  • Apoptosis Detection:

    • Standard Assays: Use flow cytometry with stains like Annexin V/propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound [1] [4].
  • In Vivo Xenograft Models:

    • Model Establishment: Immunodeficient mice are subcutaneously injected with cancer cells (e.g., HCT116 CRC cells).
    • Treatment: Mice are administered this compound (dissolved in a vehicle like carboxymethylcellulose) via a relevant route, often daily. Tumor volume and body weight are monitored regularly [4].
    • Endpoint Analysis: Tumors are excised and analyzed for weight, and GLUT1 suppression can be confirmed via Western blot or immunohistochemistry [4].

Research Implications and Future Directions

The evidence strongly supports this compound as a promising candidate for targeted cancer therapy, primarily in tumors with high GLUT1 dependency. Future research directions should focus on:

  • Identifying Predictive Biomarkers: Systematically correlating tumor GLUT1 expression levels and genetic backgrounds (e.g., SLC7A11 status) with treatment response is the crucial next step to define the patient populations most likely to benefit [1] [6].
  • Exploring Combination Therapies: The synergy observed with T2R agonists, immunotherapy, and the potential link to disulfidptosis indicates that this compound's greatest utility may lie in rational combination strategies [1] [5] [6].
  • Advancing Delivery Systems: The use of targeted delivery platforms, like CAF-derived extracellular vesicles, represents an innovative approach to enhance efficacy and reduce potential off-target effects [5].

References

Monotherapy vs. Combination Therapy Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the anti-cancer effects of BAY-876 across various cancer types, comparing its performance as a single agent with its efficacy in combination regimens.

Cancer Type Monotherapy Effects Combination Partner Combination Therapy Effects Key Experimental Models
Head and Neck Squamous Cell Carcinoma (HNSCC) Induced apoptosis; decreased glucose uptake, viability, and metabolism [1]. T2R bitter taste receptor agonists (e.g., lidocaine) [1]. Enhanced apoptosis at low concentrations; reduced TNFα-induced IL-8 production [1]. In vitro (HNSCC cell lines) [1].
Colorectal Cancer (CRC) Inhibited cell proliferation; induced metabolic changes, increased ROS and apoptosis [2]. DBI-1 (a mitochondrial complex I inhibitor) [3]. Synergistically inhibited CRC cell growth in vitro and in vivo [3]. In vitro (HCT116, DLD1 cells); in vivo (mouse xenograft) [2] [3].
Non-Small Cell Lung Cancer (NSCLC) Research focuses on its combination potential [4]. Osimertinib (EGFR TKI) [4]. Sensitized tumor cells to Osimertinib; inhibited tumor growth in vivo [4]. In vitro (H1975 cells); in vivo (mouse xenograft) [4].
Clear Cell Renal Cell Carcinoma (ccRCC) Cytotoxic effect (IC50 of 53.56 µM after 96 h) [5]. Sunitinib (a tyrosine kinase inhibitor) [5]. Significantly higher cytotoxic effect compared to sunitinib alone [5]. In vitro (786-O cell line) [5].
Breast Cancer Potently inhibited glycolysis [6]. Niclosamide or Pyrvinium pamoate (mitochondrial-targeting agents) [6]. Inhibited compensatory glycolysis, causing a metabolic crisis [6]. In vitro (MDA-MB-231, 4T1 cells) [6].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited studies.

  • 1. Cell Viability and Proliferation Assays

    • Method: Cells are seeded in multi-well plates and treated with this compound alone or in combination. Viability is measured using assays like MTS [2] or Cell Counting Kit-8 (CCK-8) [5], which quantify the metabolic activity of living cells.
    • Endpoint: IC50 values (the concentration that inhibits 50% of cell growth) are calculated using non-linear regression analysis [5].
  • 2. Apoptosis Detection

    • Method: The rate of programmed cell death (apoptosis) is a key indicator of drug efficacy. This is often measured using flow cytometry after staining cells with Annexin V/propidium iodide [2].
  • 3. Glucose Uptake and Metabolism Analysis

    • Method: A common approach is to use a fluorescent glucose analog biosensor, FLII12Pglu-700u,δ6, for real-time measurement of glucose uptake via live-cell imaging after this compound treatment [1].
    • Alternative Method: The Seahorse XFe96 Bioanalyzer is used to profile cellular metabolism in real-time, measuring the Extracellular Acidification Rate (ECAR, a proxy for glycolysis) and Oxygen Consumption Rate (OCR, a proxy for mitochondrial respiration) [6].
  • 4. In Vivo Xenograft Models

    • Method: Immunodeficient mice are subcutaneously injected with human cancer cells (e.g., HCT116 for CRC [2] or H1975 for lung cancer [4]) to form tumors.
    • Dosing: Once tumors reach a certain volume, mice are treated with vehicle control, this compound alone, combination drug alone, or the combination. This compound is often dissolved in carboxymethylcellulose (CMC) for in vivo administration [2].
    • Endpoint: Tumor volumes and weights are measured and compared between groups to assess the anti-tumor efficacy [2] [4].

Mechanisms of Action in Combination Therapy

The superior efficacy of this compound in combination therapies stems from its role in simultaneously targeting multiple survival pathways of cancer cells. The following diagram illustrates two key synergistic mechanisms identified in the research.

G cluster_0 1. Dual Metabolic Blockade Strategy cluster_1 2. GLUT1-EGFR Axis Inhibition in Lung Cancer Glucose Extracellular Glucose Glycolysis Glycolysis & Warburg Effect Glucose->Glycolysis GLUT1 Transport BAY876 This compound (GLUT1 Inhibitor) BAY876->Glucose Blocks Mitochondria Mitochondrial Respiration (OXPHOS) Glycolysis->Mitochondria Feeds Intermediates Apoptosis Severe Energy Crisis & Apoptosis Glycolysis->Apoptosis Synergistic Disruption Mitochondria->Apoptosis Synergistic Disruption ETC_Inhibitor ETC Inhibitor (e.g., DBI-1, Niclosamide) ETC_Inhibitor->Mitochondria Inhibits EGFR Activated EGFR Interaction Protein-Protein Interaction EGFR->Interaction GLUT1 GLUT1 GLUT1->Interaction Downstream Oncogenic Signaling (JAK-STAT, RAS-RAF, AKT-mTOR) Interaction->Downstream Stabilizes & Regulates Osimertinib Osimertinib (EGFR TKI) Osimertinib->EGFR Inhibits Kinase Growth_Inhibition Enhanced Tumor Growth Inhibition Osimertinib->Growth_Inhibition Combined Effect BAY876_2 This compound (GLUT1 Inhibitor) BAY876_2->GLUT1 Inhibits BAY876_2->Growth_Inhibition Combined Effect

Conclusion and Research Implications

  • Dual Metabolic Targeting: Combining this compound with inhibitors of mitochondrial function (like DBI-1 or niclosamide) to simultaneously block glycolysis and oxidative phosphorylation, causing a catastrophic energy failure in cancer cells [6] [3].
  • Co-targeting Oncogenic Signaling: Using this compound alongside targeted agents like EGFR inhibitors (Osimertinib) to disrupt both a driver signaling pathway and the tumor's metabolic support system [4].

These findings provide a strong rationale for the continued development of this compound as a combination therapy component rather than a standalone agent.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

496.12708642 Da

Monoisotopic Mass

496.12708642 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Siebeneicher H, Cleve A, Rehwinkel H, Neuhaus R, Heisler I, Müller T, Bauser

Explore Compound Types